molecular formula C2H5N5 B1336002 5-(Aminomethyl)-2H-tetrazole CAS No. 31602-63-8

5-(Aminomethyl)-2H-tetrazole

Cat. No.: B1336002
CAS No.: 31602-63-8
M. Wt: 99.1 g/mol
InChI Key: ZHCLIFKUVIFYBY-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2H-tetrazole is a useful research compound. Its molecular formula is C2H5N5 and its molecular weight is 99.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-tetrazol-5-ylmethanamine
Source PubChem
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InChI

InChI=1S/C2H5N5/c3-1-2-4-6-7-5-2/h1,3H2,(H,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCLIFKUVIFYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408766
Record name (1H-tetrazol-5-ylmethyl)amine
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Molecular Weight

99.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31602-63-8
Record name (1H-tetrazol-5-ylmethyl)amine
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Record name (1H-1,2,3,4-tetrazol-5-yl)methanamine
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Foundational & Exploratory

An In-Depth Technical Guide to 5-(Aminomethyl)-2H-tetrazole: Chemical Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(aminomethyl)-2H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its chemical structure, physicochemical properties, synthesis, and its role as a versatile building block in the design of novel therapeutic agents. Detailed experimental protocols for the synthesis and characterization of related tetrazole derivatives are also provided to facilitate further research and development.

Introduction to 5-(Aminomethyl)tetrazole

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They are noted for their high nitrogen content and their ability to act as bioisosteric replacements for carboxylic acids in drug molecules. This bioisosterism often leads to improved metabolic stability and pharmacokinetic profiles. 5-(Aminomethyl)tetrazole, with its primary amine functionality, serves as a valuable synthon for creating diverse molecular libraries for drug discovery.

A key feature of 5-substituted 1H-tetrazoles is the existence of tautomerism, where the proton on the tetrazole ring can reside on different nitrogen atoms. 5-(Aminomethyl)tetrazole primarily exists in two tautomeric forms: 5-(aminomethyl)-1H-tetrazole and this compound. The 1H-form is generally more stable and predominant in solution, while the 2H-form can be more stable in the gas phase.[1] The presence of both tautomers is a critical consideration in its reactivity and interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a five-membered tetrazole ring with an aminomethyl substituent at the 5-position. The "2H" designation indicates that the hydrogen atom is attached to the nitrogen at the 2-position of the tetrazole ring.

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyValueCompoundReference
Molecular Formula C₂H₅N₅5-(Aminomethyl)tetrazole[1]
Molecular Weight 99.09 g/mol 5-(Aminomethyl)tetrazole[1]
pKa 4.89Tetrazole[1]
Melting Point 201–205 °C5-Aminotetrazole[2]
Enthalpy of Formation (ΔfH°solid) 206.8 ± 2.6 kJ/mol5-Amino-2-methyl-2H-tetrazole[3]
Enthalpy of Combustion (ΔcH°solid) -1708.4 ± 2.5 kJ/mol5-Amino-2-methyl-2H-tetrazole[3]

Synthesis of 5-Substituted Tetrazoles

The most common and versatile method for the synthesis of 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source, such as sodium azide.[4] This reaction can be performed under various conditions, often with the use of a catalyst to improve efficiency.

G start Organic Nitrile (R-C≡N) reaction [3+2] Cycloaddition Reaction start->reaction azide Azide Source (e.g., NaN₃) azide->reaction catalyst Catalyst (e.g., Lewis Acid) catalyst->reaction solvent Solvent (e.g., DMF, DMSO) solvent->reaction product 5-Substituted 1H-Tetrazole reaction->product workup Acidic Work-up & Purification product->workup final_product Isolated 5-Substituted 1H-Tetrazole workup->final_product

Caption: General workflow for the synthesis of 5-substituted 1H-tetrazoles.

Experimental Protocols

Representative Synthesis of a 5-Substituted-1H-tetrazole

This protocol describes a general procedure for the synthesis of a 5-substituted-1H-tetrazole via a [3+2] cycloaddition reaction.

Materials:

  • Organic nitrile (1.0 eq)

  • Sodium azide (1.1-1.5 eq)

  • Lewis acid catalyst (e.g., ZnCl₂, NH₄Cl) (1.0 eq)

  • Solvent (e.g., DMF, Toluene)

  • Hydrochloric acid (for work-up)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • To a stirred solution of the organic nitrile in the chosen solvent, add sodium azide and the catalyst.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with hydrochloric acid to a pH of approximately 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Characterization Techniques

NMR spectroscopy is a crucial tool for the structural elucidation of tetrazole derivatives.

  • ¹H NMR: The proton on the tetrazole ring (N-H) typically appears as a broad singlet at a downfield chemical shift (around 15-16 ppm in DMSO-d₆). The chemical shifts of the aminomethyl protons (-CH₂-NH₂) will depend on the specific substitution and solvent. For N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide, the -CH₂- protons of the aminomethyl group appear as a doublet at 4.81 ppm in DMSO-d₆.[1]

  • ¹³C NMR: The carbon atom of the tetrazole ring typically resonates in the range of 150-160 ppm. For N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide, the tetrazole carbon appears at 153.87 ppm.[1]

Sample Preparation (General Protocol):

  • Dissolve 5-10 mg of the purified tetrazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be required.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • N-H stretch: A broad absorption band is typically observed in the region of 3000-3400 cm⁻¹.

  • C=N and N=N stretches: The tetrazole ring vibrations often appear in the fingerprint region between 1000-1500 cm⁻¹.

  • N-H bend: A band around 1640 cm⁻¹ can be attributed to the N-H bending vibration of the amino group.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid sample with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For nitrogen-rich compounds like tetrazoles, electron ionization (EI) or electrospray ionization (ESI) can be used. The mass spectrum of 5-amino-2-methyl-2H-tetrazole shows characteristic fragmentation patterns that can aid in its identification.[5]

Sample Preparation (General Protocol):

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Acquire the mass spectrum in the appropriate ionization mode.

Applications in Drug Development

The tetrazole ring is a privileged scaffold in medicinal chemistry, and derivatives of 5-(aminomethyl)tetrazole have been explored for various therapeutic applications.[6] Tetrazoles are often used as bioisosteres of carboxylic acids to improve the oral bioavailability and metabolic stability of drug candidates.

The amino group in 5-(aminomethyl)tetrazole provides a convenient handle for further chemical modifications, allowing for the synthesis of large libraries of compounds for high-throughput screening. These derivatives have been investigated for a range of biological activities, including:

  • Antimicrobial agents [6]

  • Anticancer agents [4]

  • Anti-inflammatory agents [6]

  • Antiviral agents [1]

The development of novel tetrazole-containing compounds continues to be an active area of research in the quest for new and more effective drugs.

Conclusion

This compound and its tautomer are valuable building blocks in medicinal chemistry. Understanding their synthesis, properties, and reactivity is crucial for the rational design of new drug candidates. While specific data for the 2H-tautomer is limited, the information available for related tetrazole compounds provides a strong foundation for further investigation. The experimental protocols and characterization techniques outlined in this guide are intended to support researchers in their efforts to explore the therapeutic potential of this important class of heterocyclic compounds.

References

Synthesis of 5-(Aminomethyl)-2H-tetrazole from Simple Precursors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(aminomethyl)-2H-tetrazole, a valuable building block in medicinal chemistry, from simple and readily available precursors. The synthesis primarily proceeds through a [3+2] cycloaddition reaction involving a protected aminoacetonitrile and an azide source, followed by deprotection. This document details the experimental protocols, presents quantitative data for key steps, and includes visualizations of the reaction pathways.

Introduction

This compound is a key structural motif in various pharmaceutically active compounds. Its tetrazole ring acts as a bioisosteric replacement for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. The primary amino group provides a handle for further functionalization, making it a versatile intermediate in drug discovery. The synthesis of this compound, however, requires careful protection of the reactive amino group of the starting material, aminoacetonitrile, prior to the tetrazole ring formation. This guide will focus on two common and effective protection strategies using tert-butyloxycarbonyl (Boc) and trityl (Trt) groups.

Synthetic Pathways

The synthesis of this compound is typically achieved in a two or three-step sequence:

  • Protection of Aminoacetonitrile: The primary amino group of aminoacetonitrile is protected with either a Boc or Trt group to prevent side reactions during the subsequent cycloaddition.

  • [3+2] Cycloaddition: The protected aminoacetonitrile undergoes a [3+2] cycloaddition reaction with an azide source, most commonly sodium azide, to form the tetrazole ring. This reaction is often catalyzed by a Lewis acid or an amine salt.

  • Deprotection: The protecting group is removed from the aminomethyl side chain to yield the final product, this compound.

The overall synthetic scheme is presented below:

Synthesis_Pathway cluster_protection Step 1: Protection cluster_cycloaddition Step 2: Cycloaddition cluster_deprotection Step 3: Deprotection Aminoacetonitrile Aminoacetonitrile Protected_Aminoacetonitrile N-Protected Aminoacetonitrile Aminoacetonitrile->Protected_Aminoacetonitrile Boc2O or Trt-Cl Protected_Tetrazole N-Protected 5-(aminomethyl)tetrazole Protected_Aminoacetonitrile_2->Protected_Tetrazole NaN3, Catalyst Final_Product This compound Protected_Tetrazole_2->Final_Product Deprotection Reagent

Figure 1: General synthetic workflow for this compound.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound via the Boc and Trityl protection routes.

Table 1: N-Protection of Aminoacetonitrile

Protecting GroupReagentBaseSolventTemperature (°C)Time (h)Yield (%)
BocDi-tert-butyl dicarbonate (Boc₂O)Triethylamine (Et₃N)Dichloromethane (DCM)Room Temp.12~95
TritylTrityl chloride (Trt-Cl)Triethylamine (Et₃N)Dichloromethane (DCM)Room Temp.24~90

Table 2: [3+2] Cycloaddition of N-Protected Aminoacetonitriles with Sodium Azide

N-Protected AminoacetonitrileCatalystSolventTemperature (°C)Time (h)Yield (%)
N-Boc-aminoacetonitrileZinc Bromide (ZnBr₂)Water1002485-90
N-Trityl-aminoacetonitrileTriethylammonium ChlorideN,N-Dimethylformamide (DMF)11018~80

Table 3: Deprotection of N-Protected 5-(Aminomethyl)tetrazoles

N-Protected 5-(aminomethyl)tetrazoleDeprotection ReagentSolventTemperature (°C)Time (h)Yield (%)
N-Boc-5-(aminomethyl)tetrazoleTrifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.2>95
N-Trityl-5-(aminomethyl)tetrazole80% Acetic AcidWater603~90

Table 4: Spectral Data for this compound

TechniqueData
¹H NMR (400 MHz, D₂O)δ 4.45 (s, 2H, CH₂)
¹³C NMR (101 MHz, D₂O)δ 157.0 (C5), 37.5 (CH₂)
Mass Spectrometry (ESI-MS)m/z 100.06 [M+H]⁺

Experimental Protocols

Route 1: Synthesis via N-Boc Protection

This route is often preferred due to the ease of handling and removal of the Boc protecting group.

Step 1: Synthesis of tert-Butyl (cyanomethyl)carbamate (N-Boc-aminoacetonitrile)

Boc_Protection Aminoacetonitrile_HCl Aminoacetonitrile Hydrochloride Reaction Stir at RT, 12h Aminoacetonitrile_HCl->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Et3N Triethylamine (Et₃N) Et3N->Reaction DCM DCM DCM->Reaction NBoc_Aminoacetonitrile tert-Butyl (cyanomethyl)carbamate Reaction->NBoc_Aminoacetonitrile

Figure 2: Workflow for N-Boc protection of aminoacetonitrile.
  • To a stirred solution of aminoacetonitrile hydrochloride (1.0 eq) in dichloromethane (DCM), triethylamine (2.2 eq) is added at 0 °C.

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in DCM is then added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford tert-butyl (cyanomethyl)carbamate as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of tert-Butyl ((2H-tetrazol-5-yl)methyl)carbamate

Boc_Cycloaddition NBoc_Aminoacetonitrile tert-Butyl (cyanomethyl)carbamate Reaction Reflux, 24h NBoc_Aminoacetonitrile->Reaction NaN3 Sodium Azide (NaN₃) NaN3->Reaction ZnBr2 Zinc Bromide (ZnBr₂) ZnBr2->Reaction Water Water Water->Reaction Boc_Tetrazole tert-Butyl ((2H-tetrazol-5-yl)methyl)carbamate Reaction->Boc_Tetrazole

Figure 3: Workflow for the cycloaddition of N-Boc-aminoacetonitrile.
  • A mixture of tert-butyl (cyanomethyl)carbamate (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.0 eq) in water is heated to reflux for 24 hours.

  • The reaction progress is monitored by TLC.

  • After cooling to room temperature, the pH of the solution is adjusted to 3-4 with concentrated hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to give tert-butyl ((2H-tetrazol-5-yl)methyl)carbamate.

Step 3: Synthesis of this compound (Deprotection)

Boc_Deprotection Boc_Tetrazole tert-Butyl ((2H-tetrazol-5-yl)methyl)carbamate Reaction Stir at RT, 2h Boc_Tetrazole->Reaction TFA Trifluoroacetic Acid (TFA) TFA->Reaction DCM DCM DCM->Reaction Final_Product This compound Reaction->Final_Product

Figure 4: Workflow for the deprotection of N-Boc-5-(aminomethyl)tetrazole.
  • To a solution of tert-butyl ((2H-tetrazol-5-yl)methyl)carbamate (1.0 eq) in dichloromethane (DCM), trifluoroacetic acid (TFA) (10 eq) is added at 0 °C.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The solvent and excess TFA are removed under reduced pressure.

  • The residue is triturated with diethyl ether to afford this compound as its trifluoroacetate salt. The free base can be obtained by neutralization with a suitable base.

Route 2: Synthesis via N-Trityl Protection

The trityl group offers an alternative protection strategy, particularly useful when acidic conditions for Boc removal are not desirable in subsequent steps.

Step 1: Synthesis of N-(cyanomethyl)triphenylmethanamine (N-Trityl-aminoacetonitrile)

  • To a solution of aminoacetonitrile hydrochloride (1.0 eq) and triethylamine (2.2 eq) in DCM, trityl chloride (1.1 eq) is added portion-wise at 0 °C.

  • The mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield N-(cyanomethyl)triphenylmethanamine.

Step 2: Synthesis of 5-((Tritylamino)methyl)-2H-tetrazole

  • A mixture of N-(cyanomethyl)triphenylmethanamine (1.0 eq), sodium azide (1.2 eq), and triethylammonium chloride (1.2 eq) in N,N-dimethylformamide (DMF) is heated at 110 °C for 18 hours.

  • After cooling, the reaction mixture is poured into ice water and acidified with dilute HCl.

  • The precipitate is collected by filtration, washed with water, and dried to give 5-((tritylamino)methyl)-2H-tetrazole.

Step 3: Synthesis of this compound (Deprotection)

  • A suspension of 5-((tritylamino)methyl)-2H-tetrazole (1.0 eq) in 80% aqueous acetic acid is heated at 60 °C for 3 hours.

  • The mixture is cooled, and the precipitated triphenylmethanol is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the residue is co-evaporated with toluene to remove residual acetic acid.

  • The resulting solid is triturated with diethyl ether to afford this compound.

Conclusion

This guide outlines two reliable and efficient synthetic routes for the preparation of this compound from simple precursors. The choice between the N-Boc and N-Trityl protection strategies will depend on the specific requirements of the overall synthetic plan and the compatibility of subsequent reaction conditions. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

An In-depth Technical Guide to 5-(Aminomethyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of 5-(Aminomethyl)-2H-tetrazole based on available scientific literature. While comprehensive, specific experimental data such as detailed, validated synthesis protocols, and complete physicochemical and biological characterization for this exact compound are not extensively reported. Information on closely related analogs is provided for illustrative purposes where noted.

Introduction

This compound is a heterocyclic organic compound featuring a tetrazole ring substituted with an aminomethyl group. The tetrazole moiety is of significant interest in medicinal chemistry and drug development. It is widely recognized as a bioisostere of the carboxylic acid functional group.[1] This bioisosteric relationship means that the tetrazole ring can mimic the acidic properties and hydrogen-bonding capabilities of a carboxylic acid while often conferring advantages such as increased metabolic stability, improved oral bioavailability, and enhanced lipophilicity.[2][3][4] These characteristics make tetrazole-containing compounds, including this compound, valuable scaffolds for the design of novel therapeutic agents across various disease areas, including cardiovascular, inflammatory, and infectious diseases.[5][6][7]

Chemical Identification and Properties

A summary of the key identifiers for this compound is provided below.

IdentifierValueReference
CAS Number 31602-63-8[]
IUPAC Name (2H-tetrazol-5-yl)methanamine[]
Molecular Formula C₂H₅N₅[]
Molecular Weight 99.09 g/mol []
Canonical SMILES C(C1=NNN=N1)N[]

Table 2.1: Physicochemical Properties of 5-Amino-2-methyl-2H-tetrazole

PropertyValueReference
Molecular Formula C₂H₅N₅[9]
Molecular Weight 99.10 g/mol [9]
Appearance White to off-white solid
Melting Point 104.5-105.5 °C
pKa (Predicted) 2.43 ± 0.10

Table 2.2: Spectroscopic Data for 5-Amino-2-methyl-2H-tetrazole

SpectroscopyDataReference
¹H NMR (400MHz, DMSO-d₆) δ 5.94 (s, 2H), 4.03 (s, 3H)
¹³C NMR (400MHz, DMSO-d₆) δ 167.8, 40.52
Mass Spectrometry Electron Ionization spectra available

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found, a general and widely used method for the preparation of 5-substituted tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[10][11][12] A plausible synthetic route for this compound would involve the reaction of an aminoacetonitrile derivative with an azide salt.

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Reaction: R-C≡N + N₃⁻ → R-CN₄H

Materials:

  • Aminoacetonitrile hydrochloride (or another protected aminoacetonitrile)

  • Sodium azide (NaN₃)

  • A catalyst, such as zinc chloride (ZnCl₂) or an amine salt (e.g., triethylammonium chloride)

  • A suitable solvent, such as N,N-dimethylformamide (DMF), water, or an alcohol like isopropanol.[12]

  • Acid for workup (e.g., hydrochloric acid)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve the starting nitrile and the catalyst in the chosen solvent in a reaction vessel equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Azide: Carefully add sodium azide to the reaction mixture. Caution: Sodium azide is highly toxic, and hydrazoic acid (HN₃), which can form in situ, is volatile and explosive.

  • Reaction Conditions: Heat the mixture to the appropriate temperature (typically ranging from 70°C to 190°C) and stir for the required time (several hours to days), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with an appropriate acid to protonate the tetrazole and quench any unreacted azide.

  • Isolation and Purification: The product can be isolated by extraction into an organic solvent, followed by washing, drying, and removal of the solvent under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.

Role in Drug Development and Biological Context

The primary significance of the tetrazole ring in drug design is its role as a bioisostere for the carboxylic acid group.[1] This substitution can lead to improved pharmacokinetic profiles of drug candidates.

The tetrazole ring of this compound is acidic, with a pKa value comparable to that of carboxylic acids, allowing it to exist as an anion at physiological pH.[13] This enables it to engage in similar ionic and hydrogen-bonding interactions with biological targets as a carboxylate.[4] However, the tetrazolate anion is more lipophilic and metabolically more stable than the corresponding carboxylate.[2][4]

Bioisosterism cluster_0 Carboxylic Acid cluster_1 Tetrazole cluster_2 Properties Carboxylic_Acid R-COOH Tetrazole R-CN₄H Carboxylic_Acid->Tetrazole Bioisosteric Replacement Properties Similar pKa Improved Metabolic Stability Increased Lipophilicity Tetrazole->Properties

While specific signaling pathways modulated by this compound are not detailed in the literature, its structural similarity to the neurotransmitter glycine (with the carboxylic acid group replaced by a tetrazole) suggests potential interactions with receptors in the central nervous system. For instance, a related compound, DL-tetrazol-5-ylglycine, is a potent NMDA receptor agonist.[14] Although 5-(Aminomethyl)tetrazole itself did not show activity at the glycine binding site in one study, the general principle of designing tetrazole-containing molecules to target specific receptors is well-established.[14] The general workflow for evaluating such a compound is outlined below.

Drug_Development_Workflow cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Development cluster_2 Regulatory & Post-Market Synthesis Chemical Synthesis Screening In Vitro Screening (e.g., Receptor Binding Assays) Synthesis->Screening Compound Characterization ADME_Tox ADME/Tox Profiling Screening->ADME_Tox Hit Identification In_Vivo In Vivo Efficacy Models ADME_Tox->In_Vivo Lead Optimization Phase_I Phase I (Safety) In_Vivo->Phase_I Candidate Selection Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval Post_Market Phase IV (Post-market Surveillance) Approval->Post_Market

Conclusion

This compound represents a molecule of interest for researchers in drug discovery and medicinal chemistry due to the established role of the tetrazole moiety as a carboxylic acid bioisostere.[1] While specific and detailed experimental data for this compound are sparse in the current literature, general synthetic methodologies are well-established for this class of compounds. Future research into the synthesis, characterization, and biological evaluation of this compound could unveil its potential as a valuable building block or a therapeutic candidate in various disease models.

Logical_Relationship cluster_Core This compound cluster_Properties Key Chemical Features cluster_Applications Potential Applications in Research Core_Compound Core Structure (CAS: 31602-63-8) Bioisostere Carboxylic Acid Bioisostere Core_Compound->Bioisostere is a Tautomerism 1H and 2H Tautomers Core_Compound->Tautomerism exhibits Building_Block Synthetic Building Block Core_Compound->Building_Block can be used as Drug_Design Drug Design & Discovery Bioisostere->Drug_Design enables Building_Block->Drug_Design for

References

An In-depth Technical Guide to the Physical and Chemical Properties of 5-(Aminomethyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Aminomethyl)-2H-tetrazole is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a structural analog of the neurotransmitter γ-aminobutyric acid (GABA) and a bioisostere of α-amino acids, it presents a valuable scaffold for the design of novel therapeutic agents. The tetrazole ring's ability to mimic a carboxylic acid group, coupled with its metabolic stability, makes this compound a compelling candidate for exploration in various therapeutic areas, particularly in neurological disorders. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including available spectroscopic data, synthesis methodologies, and its role in medicinal chemistry.

Introduction

The tetrazole moiety is a cornerstone in modern medicinal chemistry, primarily due to its role as a bioisostere for the carboxylic acid functional group.[1] This bioisosteric relationship allows for the substitution of a carboxylic acid with a tetrazole ring in a drug candidate, which can lead to improved metabolic stability, enhanced membrane permeability, and modulated acidity, all of which are critical pharmacokinetic and pharmacodynamic parameters.[2] Tetrazole-containing compounds have found applications in a wide array of therapeutic areas, including as antihypertensives, antivirals, and anticancer agents.[3][4]

This compound, in particular, emerges as a compound of interest due to its structural similarity to endogenous amino acids and neurotransmitters. This guide aims to consolidate the available scientific information on its physical and chemical properties to facilitate further research and development efforts.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in the literature. Much of the available information is either predicted or derived from studies on its derivatives. The following tables summarize the known and predicted properties.

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 31602-63-8N/A
Molecular Formula C₂H₅N₅[5]
Molecular Weight 99.09 g/mol [5]
Canonical SMILES C(C1=NNN=N1)N[5]
InChI InChI=1S/C2H5N5/c3-1-2-4-6-7-5-2/h1,3H2,(H,4,5,6,7)[5]

Table 2: Predicted and Experimental Physical Properties

PropertyValueTypeSource
Boiling Point 316.451 °C at 760 mmHgPredicted[5]
Density 1.47 g/cm³Predicted[5]
Melting Point 104–106 °C (for N-benzoyl derivative)Experimental[6]
pKa Data not available for parent compound. The pKa of the tetrazole ring is generally similar to that of a carboxylic acid.N/A[1][2]
Solubility Data not available for parent compound. Tetrazoles exhibit a range of solubilities depending on substitution.N/A

Spectroscopic Data

Detailed spectroscopic data for the parent compound this compound are scarce. However, data from its N-benzoyl derivative provide insights into its structural features.

Table 3: NMR Data for N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide (a derivative) [6]

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR 9.28t5.70-NH-CO
7.26–7.82m10Harom
5.75s-CH₂-Ph
4.81d5.70-CH₂-Tet
¹³C NMR 167.12-C=O
153.87-Cq(Tet)
127.35–135.53Carom
50.81-CH₂-Ph
36.31-CH₂-Tet

Note: NMR data is for a derivative and not the parent compound. The chemical shifts for the parent compound are expected to be different.

Infrared (IR) Spectroscopy: Characteristic IR absorption bands for a related compound, 5-(chloromethyl)-1H-tetrazole, suggest the following expected regions for this compound:

  • N-H Stretch: A broad band in the region of 3000-3400 cm⁻¹ from the tetrazole ring and the amino group.[1]

  • C-H Stretch: Bands in the 2850-3000 cm⁻¹ range corresponding to the methylene group.[1]

  • Tetrazole Ring Vibrations: Characteristic stretching and bending vibrations of the tetrazole ring are expected in the fingerprint region.[1]

Mass Spectrometry (MS): The fragmentation of 5-substituted 1H-tetrazoles in mass spectrometry typically involves the elimination of N₂ or HN₃.[7] For this compound, the molecular ion peak [M+H]⁺ would be expected at m/z 100.06.

Experimental Protocols

Synthesis of 5-(Aminomethyl)-1H-tetrazole

A common and effective method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[8][9]

Reaction Scheme:

G cluster_0 cluster_1 A Aminoacetonitrile F 5-(Aminomethyl)-1H-tetrazole A->F [3+2] Cycloaddition B Sodium Azide (NaN₃) B->F [3+2] Cycloaddition C Catalyst (e.g., ZnBr₂, NH₄Cl) C->F [3+2] Cycloaddition D Solvent (e.g., Water, DMF) D->F [3+2] Cycloaddition E Heat E->F [3+2] Cycloaddition

Caption: General synthesis of 5-(Aminomethyl)-1H-tetrazole.

Detailed Protocol:

  • Reaction Setup: To a solution of aminoacetonitrile in a suitable solvent such as water or DMF, add sodium azide and a catalyst (e.g., zinc bromide or ammonium chloride).[10]

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The pH is adjusted to acidic (pH ~2-3) with an acid like hydrochloric acid to protonate the tetrazole ring.

  • Purification: The product can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product can be further purified by recrystallization.

Role in Drug Development and Signaling Pathways

The tetrazole ring of this compound serves as a bioisostere of a carboxylic acid. This substitution is a key strategy in drug design to enhance the pharmacological properties of a lead compound.

G cluster_0 Bioisosteric Replacement cluster_1 Biological Target A Carboxylic Acid-Containing Signaling Molecule B Tetrazole-Containing Analog A->B Substitution C Receptor / Enzyme A->C Binding B->C Binding

Caption: Bioisosteric replacement in a signaling molecule.

While specific signaling pathways involving this compound are not well-documented, its structural similarity to GABA suggests potential interactions with GABA receptors or related targets in the central nervous system.[2] Tetrazole analogs of GABA have been synthesized and investigated for their neurotropic activities, including anxiolytic and antiepileptic effects.[11] The general principle involves the tetrazole-containing analog binding to the same biological target as the endogenous carboxylic acid-containing molecule, potentially with altered affinity or efficacy, leading to a modified physiological response. The development of tetrazole derivatives as monoamine neurotransmitter reuptake inhibitors further highlights their potential in treating neurological disorders.[12]

Chemical Stability and Reactivity

Tetrazoles are generally considered to be a stable heterocyclic system.[13] The aminomethyl group provides a site for further functionalization. For instance, the primary amine can be acylated, as demonstrated by the synthesis of its N-benzoyl derivative.[6] The tetrazole ring itself can undergo N-alkylation, leading to a mixture of N1 and N2 substituted products.

G cluster_0 Reactions at Amino Group cluster_1 Reactions at Tetrazole Ring A This compound B Acylation A->B D N-Alkylation A->D C N-Acyl Derivative B->C E N1-Alkyl Derivative D->E F N2-Alkyl Derivative D->F

Caption: Reactivity of this compound.

Conclusion

This compound is a promising, yet under-characterized, molecule in the landscape of medicinal chemistry. Its potential as a bioisostere for amino acids and its structural relationship to key neurotransmitters warrant further investigation. This guide has summarized the currently available physical, chemical, and spectroscopic data, highlighting the need for more comprehensive experimental studies to fully elucidate its properties. The provided synthesis protocols and discussion of its role in drug design are intended to serve as a valuable resource for researchers aiming to explore the therapeutic potential of this intriguing heterocyclic compound. Future work should focus on obtaining definitive experimental data for the parent compound and exploring its specific interactions with biological targets to unlock its full potential in drug discovery.

References

An In-depth Technical Guide to Tautomerism in 5-(Aminomethyl)tetrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the tautomeric phenomena observed in 5-(aminomethyl)tetrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. An understanding of its isomeric forms is critical for predicting molecular interactions, physicochemical properties, and metabolic stability, which are key parameters in drug design and the development of nitrogen-rich energetic materials.

Introduction to Tetrazole Tautomerism

Tetrazoles are five-membered heterocyclic rings containing four nitrogen atoms and one carbon atom. A key feature of NH-unsubstituted tetrazoles is prototropic tautomerism, where a proton can migrate between different nitrogen atoms of the ring, leading to a dynamic equilibrium of structural isomers. For 5-substituted tetrazoles, such as 5-(aminomethyl)tetrazole, this equilibrium primarily involves two major aromatic tautomers: the 1H- and 2H-forms. A third, non-aromatic imino tautomer (5H) has been studied computationally but is generally considered high in energy and not experimentally observed.[1]

The relative stability and population of these tautomers are influenced by several factors, including the electronic nature of the substituent at the C5 position, the physical state (gas, solution, or solid), and the solvent polarity.[2][3] Generally, the 1H-tautomer is more stable in solution, while the 2H-form is often favored in the gas phase.[2][4] The ability of the tetrazole ring to act as a bioisostere for the carboxylic acid group makes understanding its tautomeric preferences crucial for designing effective therapeutic agents.

Tautomeric Forms of 5-(Aminomethyl)tetrazole

The tautomeric equilibrium for 5-(aminomethyl)tetrazole involves three principal forms. The two most significant are the prototropic 1H- and 2H-tautomers. A third imino form, analogous to the 5H-tautomer of tetrazole, is also considered.

  • 1H-5-(aminomethyl)tetrazole: The proton resides on the N1 nitrogen atom.

  • 2H-5-(aminomethyl)tetrazole: The proton is located on the N2 nitrogen atom.

  • 5-(Aminomethylidene)-2,4-dihydro-1H-tetrazole (Imino tautomer): This is a higher-energy, non-aromatic isomer resulting from proton migration to the exocyclic amino group.

The equilibrium between these forms is a critical determinant of the molecule's chemical behavior.

Caption: Prototropic tautomeric equilibrium of 5-(aminomethyl)tetrazole.

Quantitative Analysis of Tautomer Stability

Computational studies on analogous compounds, such as 5-aminotetrazole and 1,5-diaminotetrazole, have been used to calculate the relative energies of the different tautomeric forms. These theoretical values serve as a reliable estimate for the behavior of 5-(aminomethyl)tetrazole.

Table 1: Calculated Relative Energies of 5-Aminotetrazole Tautomers (Proxy Data)

Tautomer Method/Basis Set Relative Energy (kcal/mol) Reference
1H-amino MP2/6-311G** 0.00 Theoretical Study[5]
2H-amino MP2/6-311G** -2.85 Theoretical Study[5]
1H-imino MP2/6-311G** +8.90 Theoretical Study[5]
2H-imino MP2/6-311G** +12.30 Theoretical Study[5]

Note: Energies are relative to the 1H-amino tautomer of 1,5-diaminotetrazole, used here as an analogue. The 2,5-diamino tautomer (b) was found to be the most stable form in this specific study.

Table 2: Spectroscopic Data for N-Alkylated Derivatives of N-Benzoyl-5-(aminomethyl)tetrazole

Isomer 1H NMR (δ, ppm, DMSO-d6) 13C NMR (δ, ppm, DMSO-d6) Product Ratio (%)
1,5-disubstituted 4.67 (d, 2H), 5.67 (s, 2H), 7.33-7.89 (m, 10H), 9.07 (t, 1H) 35.21, 49.30, 127.76-134.58, 155.74, 166.43 45
2,5-disubstituted 4.71 (d, 2H), 5.90 (s, 2H), 7.33-7.88 (m, 10H), 9.19 (t, 1H) 34.96, 56.29, 127.76-134.60, 164.94, 166.69 55

Data from the N-benzylation of N-benzoyl-5-(aminomethyl)tetrazole, which reflects the tautomeric population of the starting material.[2]

The deshielding of the tetrazole quaternary carbon (Cq) signal in the 13C NMR spectrum is a characteristic indicator for distinguishing between isomers, with the Cq of the 2,5-disubstituted isomer appearing further downfield (164.94 ppm) compared to the 1,5-disubstituted isomer (155.74 ppm).[2]

Experimental Protocols

The investigation of tautomerism in 5-(aminomethyl)tetrazole relies on a combination of synthesis, spectroscopy, and computational modeling.

Synthesis of 5-(Aminomethyl)tetrazole

A generalized protocol for synthesizing 5-substituted aminotetrazoles can be adapted from established methods for 5-aminotetrazole.[6] This typically involves the cycloaddition of a nitrile with an azide source.

Materials:

  • Aminoacetonitrile hydrochloride

  • Sodium azide (NaN3)

  • Zinc chloride (ZnCl2) or another suitable Lewis acid catalyst

  • Water or an appropriate solvent (e.g., DMF)

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve aminoacetonitrile hydrochloride and sodium azide in water.

  • Add the catalyst (e.g., ZnCl2) to the mixture.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated HCl to a pH of approximately 1-2 to protonate the tetrazole and precipitate the product.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallization from a suitable solvent like water or ethanol may be performed for further purification.

Caution: Sodium azide is highly toxic, and hydrazoic acid (HN3), which can form in acidic conditions, is volatile and explosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for studying tautomeric equilibria in solution.

  • Prepare a solution of 5-(aminomethyl)tetrazole in a deuterated solvent (e.g., DMSO-d6, D2O).

  • Acquire 1H and 13C NMR spectra. The presence of two distinct sets of signals for the aminomethyl group and the tetrazole ring carbon would indicate the presence of both 1H and 2H tautomers in slow exchange.

  • Variable temperature (VT) NMR can be employed to study the dynamics of the tautomeric interconversion. Coalescence of the signals at higher temperatures indicates a rapid exchange on the NMR timescale.

  • Integration of the respective signals in the 1H NMR spectrum can provide the relative populations of the tautomers, if the exchange is slow.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.

  • Grow single crystals of 5-(aminomethyl)tetrazole by slow evaporation from a suitable solvent.

  • Analyze the crystal structure to determine the precise location of the proton on the tetrazole ring, confirming which tautomer is present in the solid state. This method also provides definitive bond lengths and angles.

Computational Modeling

Density Functional Theory (DFT) Calculations: DFT is used to model the tautomers and predict their relative stabilities and properties.

  • Build the 3D structures of the 1H, 2H, and imino tautomers of 5-(aminomethyl)tetrazole.

  • Perform geometry optimization and frequency calculations using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or higher).

  • Calculate the electronic energies of the optimized structures to determine their relative stabilities.

  • Simulate NMR chemical shifts and compare them with experimental data to aid in spectral assignment.

  • Model the transition states between tautomers to calculate the energy barriers for interconversion.

Investigative Workflow

The comprehensive study of tautomerism in 5-(aminomethyl)tetrazole follows a logical workflow integrating synthesis, experimental characterization, and theoretical analysis.

Tautomerism_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Experimental & Computational Analysis cluster_exp Experimental cluster_comp Computational cluster_results Data Interpretation synthesis Synthesis of 5-(aminomethyl)tetrazole purification Purification & Crystal Growth synthesis->purification dft DFT Calculations (Geometries, Energies) synthesis->dft nmr NMR Spectroscopy (1H, 13C, VT-NMR) purification->nmr xray X-ray Crystallography purification->xray equilibrium Tautomer Ratio & Equilibrium Constant nmr->equilibrium structure Structure Elucidation (Solid & Solution) xray->structure energy Relative Stabilities & Energy Barriers dft->energy ts Transition State Search ts->energy equilibrium->structure energy->equilibrium

Caption: Workflow for investigating 5-(aminomethyl)tetrazole tautomerism.

Conclusion

The tautomerism of 5-(aminomethyl)tetrazole is characterized by a dynamic equilibrium primarily between the 1H and 2H isomers, with the 2H form showing a slight predominance in some solution-phase reactions. While the high-energy imino tautomer is theoretically possible, it is not experimentally significant. A combined approach of chemical synthesis, advanced spectroscopic methods like NMR and X-ray crystallography, and computational modeling is essential for a complete understanding of this phenomenon. The data and protocols presented in this guide provide a robust framework for researchers engaged in the study and application of this versatile heterocyclic scaffold.

References

A Technical Guide to the Spectroscopic Data of 5-(Aminomethyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for 5-(Aminomethyl)-2H-tetrazole. These values are predicted based on the analysis of similar tetrazole derivatives and may vary slightly from experimentally obtained data.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.0 - 4.5Singlet2H-CH₂- (Aminomethyl group)
~7.5 - 8.5Broad Singlet2H-NH₂ (Amino group)
~8.5 - 9.5Singlet1HN-H (Tetrazole ring)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~40 - 50-CH₂- (Aminomethyl group)
~150 - 160C5 of Tetrazole ring

Solvent: DMSO-d₆

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Strong, BroadN-H stretching (Amino group)
3000 - 3200Medium, BroadN-H stretching (Tetrazole ring)
2850 - 2960MediumC-H stretching (Methylene group)
1600 - 1650MediumN-H bending (Amino group)
1400 - 1500MediumN=N stretching (Tetrazole ring)
1000 - 1100MediumC-N stretching

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
99.0545[M+H]⁺ (Monoisotopic mass of C₂H₅N₅)
71[M - N₂]⁺
43[M - N₂ - N₂]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent peaks in the ¹H NMR spectrum.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • The chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of this compound with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Perform a background scan with an empty sample holder or a pure KBr pellet.

    • Acquire the sample spectrum and express the data in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: An Electrospray Ionization (ESI) mass spectrometer coupled to a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap).

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion or after separation by liquid chromatography.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The high-resolution measurement will provide the accurate mass, which can be used to confirm the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel chemical entity like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity_Check Purity Assessment (e.g., TLC, HPLC) Purification->Purity_Check NMR NMR Spectroscopy (¹H, ¹³C) Purity_Check->NMR IR IR Spectroscopy Purity_Check->IR MS Mass Spectrometry (High Resolution) Purity_Check->MS NMR_Data Analyze NMR Spectra (Chemical Shifts, Multiplicity, Integration) NMR->NMR_Data IR_Data Analyze IR Spectrum (Functional Group Identification) IR->IR_Data MS_Data Analyze Mass Spectrum (Molecular Weight, Formula Confirmation) MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Unveiling the Three-Dimensional Architecture of 5-(Aminomethyl)tetrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of 5-(aminomethyl)tetrazole derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. By understanding their three-dimensional arrangement, researchers can gain crucial insights into their physicochemical properties, biological activity, and potential applications. This document summarizes key crystallographic data, details experimental methodologies for their determination, and illustrates relevant workflows.

Core Structural Features and Crystallographic Data

The tetrazole ring, a bioisostere for carboxylic acids, imparts unique properties to molecules.[1] The addition of an aminomethyl group at the 5-position introduces a flexible side chain and a primary amine, providing a key site for further functionalization and interaction with biological targets. X-ray crystallography is the definitive method for elucidating the precise three-dimensional structure of these molecules, revealing details about bond lengths, bond angles, and intermolecular interactions.[2][3][4]

The crystal structures of several 5-aminotetrazole and α-aminomethyl tetrazole derivatives have been determined, providing valuable insights into their solid-state conformations and packing arrangements.[5][6][7] The planarity of the tetrazole ring is a consistent feature, while the conformation of the aminomethyl side chain can vary depending on the substituents and the crystalline environment.[8][9] Hydrogen bonding plays a crucial role in the crystal packing of these compounds, with the amino group and the nitrogen atoms of the tetrazole ring frequently participating in these interactions.[5][6][8]

Table 1: Crystallographic Data for Selected 5-Aminotetrazole Derivatives
CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-olC₅H₁₁N₅OTriclinicP18.2472(19)9.731(2)10.087(2)90.30(1)96.228(10)96.259(10)4[5]
N-(5-amino-1H-tetrazol-1-yl)formamideC₂H₄N₆OOrthorhombicPna2₁10.232(10)12.054(12)4.208(4)9090904[8]
Tetramethylammonium 5-aminotetrazolateC₅H₁₄N₆TriclinicP1-------[6]
Cystamine 5-aminotetrazolate-MonoclinicC2/c-------[6]
Tetramethylguanidine 5-aminotetrazolate-MonoclinicP2₁/c-------[6]

Note: Complete unit cell parameters for all compounds were not available in the cited abstracts.

Experimental Protocols

The determination of the crystal structure of 5-(aminomethyl)tetrazole derivatives involves two primary stages: synthesis of the compound and single-crystal X-ray diffraction analysis.

Synthesis and Crystallization

The synthesis of 5-(aminomethyl)tetrazole derivatives can be achieved through various synthetic routes. A common approach involves multicomponent reactions, such as the Ugi reaction, which allows for the rapid generation of diverse libraries of compounds.[7] Other methods include the reaction of nitriles with azides or the functionalization of pre-existing tetrazole rings.[10][11][12]

General Protocol for Ugi Multicomponent Reaction: [7]

  • An aldehyde or ketone, an amine, an isocyanide, and a source of azide (e.g., trimethylsilyl azide) are combined in a suitable solvent, such as methanol.

  • The reaction mixture is stirred at room temperature for a specified period.

  • The resulting product, an α-aminomethyl tetrazole, is isolated and purified using standard techniques like crystallization or chromatography.

Crystallization: Growing single crystals of sufficient quality for X-ray diffraction is a critical step.[2][3] A common method is slow evaporation from a saturated solution.

  • The purified compound is dissolved in a suitable solvent or a mixture of solvents to create a nearly saturated solution.

  • The solution is filtered to remove any particulate matter.

  • The container is loosely covered to allow for slow evaporation of the solvent at a constant temperature.

  • Over time, as the solution becomes supersaturated, single crystals may form.

The workflow for synthesis and crystallization is depicted in the following diagram:

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization A Aldehyde/Ketone F Reaction Mixture A->F B Amine B->F C Isocyanide C->F D Azide Source D->F E Solvent (e.g., Methanol) E->F G Stirring at Room Temperature F->G H Crude Product G->H I Purification (Crystallization/Chromatography) H->I J Purified Compound I->J K Dissolution in Solvent J->K L Slow Evaporation K->L M Single Crystals L->M

Caption: Workflow for the synthesis and crystallization of α-aminomethyl tetrazoles.
Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, their structure is determined using a single-crystal X-ray diffractometer.[2]

Data Collection and Structure Refinement Protocol:

  • A single crystal is mounted on the diffractometer.

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • The crystal is exposed to a monochromatic X-ray beam.

  • The diffraction pattern is recorded by a detector as the crystal is rotated.

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

The general workflow for X-ray crystallography is outlined below:

G A Single Crystal B Mount on Diffractometer A->B D Diffraction Pattern B->D C X-ray Source C->B E Detector D->E F Data Processing E->F G Electron Density Map F->G H Structure Solution & Refinement G->H I Final Crystal Structure H->I G cluster_interaction Molecular Interaction cluster_cellular_response Cellular Response A 5-(aminomethyl)tetrazole Derivative (Ligand) C Ligand-Target Binding A->C B Biological Target (e.g., Enzyme, Receptor) B->C D Modulation of Target Activity (Inhibition/Activation) C->D E Downstream Signaling Cascade D->E F Physiological Effect E->F

References

An In-depth Technical Guide to 5-(Aminomethyl)-2H-tetrazole as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Aminomethyl)-2H-tetrazole is a versatile and highly functionalized building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its structure, featuring a primary amine and a tetrazole ring, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of diverse and complex molecules. The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, often imparting improved metabolic stability, lipophilicity, and binding affinity to drug candidates. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with experimental protocols and data to facilitate its use in research and development.

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its effective application in synthesis. Key physicochemical data are summarized in the table below.

PropertyValueReference
Molecular Formula C₂H₅N₅[1]
Molecular Weight 99.09 g/mol [1]
CAS Number 31602-63-8[1]
Appearance White to off-white solid[2]
Melting Point 265 °C[3]
Boiling Point 316.5 ± 44.0 °C at 760 mmHg[3]
Density 1.5 ± 0.1 g/cm³[3]
pKa 2.43 ± 0.10 (Predicted)[2]

Synthesis of this compound

The synthesis of this compound can be achieved through the cycloaddition of an azide source with a nitrile. A common and effective method involves the reaction of 2-aminoacetonitrile with sodium azide.

Experimental Protocol: Synthesis from 2-Aminoacetonitrile and Sodium Azide

Materials:

  • 2-Aminoacetonitrile hydrochloride

  • Sodium azide (NaN₃)

  • Anhydrous aluminum chloride (AlCl₃)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 15% aqueous solution

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-aminoacetonitrile hydrochloride (1 equivalent) in anhydrous THF, add anhydrous aluminum chloride (1 equivalent) and sodium azide (4.5 equivalents).

  • Reflux the reaction mixture for 24 hours under an inert atmosphere.

  • After cooling to room temperature, acidify the reaction mixture with a 15% solution of hydrochloric acid.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under vacuum to yield the product.

Yield: 72% (yellow solid)

Characterization Data:

  • Melting Point: 168-170 °C

  • ¹H NMR (MeOD, 75.47 MHz): δ 2.95 (1H, s, NH), 4.23 (2H, s, CH₂-tetrazole), 5.08 (1H, s, NH(tetrazole))

  • ¹³C NMR (MeOD, 75.47 MHz): δ 43.85 (1C, CH₂-tetrazole), 155.92 (1C of tetrazole ring)

  • Elemental Analysis: Calculated for C₈H₁₅N₅: C, 53.02%; H, 8.34%; N, 38.64%. Found: C, 52.96%; H, 8.41%; N, 38.11%

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up 2-Aminoacetonitrile_HCl 2-Aminoacetonitrile Hydrochloride Reflux Reflux (24 hours) 2-Aminoacetonitrile_HCl->Reflux NaN3 Sodium Azide NaN3->Reflux AlCl3 Aluminum Chloride AlCl3->Reflux THF THF THF->Reflux Acidification Acidification (15% HCl) Reflux->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Concentration Concentration Drying->Concentration Product This compound Concentration->Product

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

This compound is a valuable building block for constructing a variety of nitrogen-containing heterocycles and peptidomimetics, primarily through reactions involving its primary amine functionality. Multicomponent reactions, such as the Ugi and Passerini reactions, are particularly powerful tools for leveraging this building block to rapidly generate molecular diversity.

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR is a one-pot reaction that combines an aldehyde, an amine, an isocyanide, and a carboxylic acid to form an α-acylamino amide. When this compound is used as the amine component, it allows for the direct incorporation of the tetrazole moiety into peptide-like scaffolds.

General Reaction Scheme:

Ugi_Reaction R1CHO R¹-CHO (Aldehyde) Product R¹-CH(NH-CH₂-Tetrazole)-C(O)N(R²)-C(O)R³ (α-Acylamino Amide Product) R1CHO->Product Tetrazole_Amine H₂N-CH₂-Tetrazole (this compound) Tetrazole_Amine->Product R2NC R²-NC (Isocyanide) R2NC->Product R3COOH R³-COOH (Carboxylic Acid) R3COOH->Product

Caption: General scheme of the Ugi-4CR with this compound.

Experimental Protocol: Ugi-4CR for the Synthesis of Tetrazolo Peptidomimetics

This protocol describes the use of an amino acid as the carboxylic acid component to generate novel peptidomimetics.[2]

Materials:

  • Amino acid (e.g., Glycine) (1.0 equiv)

  • Aldehyde (e.g., Isobutyraldehyde) (1.0 equiv)

  • Isocyanide (e.g., tert-Butyl isocyanide) (1.0 equiv)

  • Sodium azide (1.2 equiv)

  • Methanol (MeOH) or Methanol:Water (5:1)

Procedure:

  • In a reaction vessel, combine the amino acid, aldehyde, isocyanide, and sodium azide in MeOH or a 5:1 mixture of MeOH:H₂O to a concentration of 1.0 M relative to the amino acid.

  • Stir the reaction mixture at 25 °C for 12 hours.

  • Upon completion (monitored by TLC), the product can be purified by column chromatography.[2]

Yields: Moderate to good, depending on the substrates.[2]

Passerini Three-Component Reaction (Passerini-3CR)

The Passerini-3CR involves the reaction of an aldehyde or ketone, an isocyanide, and a carboxylic acid to form an α-acyloxy amide. While this compound itself is not a direct component, tetrazole-containing aldehydes can be used as the oxo component, which are synthesized from precursors like 5-(hydroxymethyl)tetrazole.[4] This highlights the versatility of the tetrazole scaffold in multicomponent chemistry.

Applications in Medicinal Chemistry

The tetrazole ring is a key feature in many approved drugs, acting as a bioisostere for carboxylic acids.[5] This substitution can enhance a molecule's pharmacokinetic profile by increasing its metabolic stability and modulating its lipophilicity.

Angiotensin II Receptor Blockers (ARBs)

Several blockbuster antihypertensive drugs, known as "sartans," feature a biphenyl-tetrazole moiety. While the synthesis of drugs like Valsartan is complex, the tetrazole ring is a critical component for its therapeutic activity, binding to the AT₁ receptor.[5][6][7][8][9] The general structure of these ARBs highlights the importance of the tetrazole group.

Logical Relationship in ARB Function

ARB_Mechanism Angiotensin_II Angiotensin II AT1_Receptor AT₁ Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction (Increased Blood Pressure) AT1_Receptor->Vasoconstriction activates ARB Angiotensin II Receptor Blocker (e.g., Valsartan) ARB->AT1_Receptor blocks

Caption: Mechanism of action of Angiotensin II Receptor Blockers.

Other Therapeutic Areas

Derivatives of this compound and related compounds have been investigated for a range of biological activities, including:

  • Anticancer: Certain tetrazole derivatives have shown promising in vitro anticancer activity against various cell lines.[10]

  • Antibacterial and Antifungal: The tetrazole scaffold is present in several antimicrobial agents.[11]

  • Energetic Materials: The high nitrogen content of tetrazoles makes them of interest in the development of energetic materials.[1][4][6][12][13]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of a primary amine and a tetrazole ring allows for its incorporation into a wide array of molecular scaffolds, particularly through powerful multicomponent reactions. Its role as a carboxylic acid bioisostere has cemented its importance in medicinal chemistry, contributing to the development of clinically successful drugs. The synthetic protocols and data presented in this guide are intended to empower researchers to fully exploit the potential of this remarkable building block in their own synthetic endeavors, from drug discovery to materials science. Further exploration of its reactivity and the biological activities of its derivatives will undoubtedly continue to yield exciting and impactful scientific discoveries.

References

The Ascendant Role of 5-(Aminomethyl)tetrazoles in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrazole scaffold, a unique five-membered heterocycle containing four nitrogen atoms, has cemented its status as a "privileged" structure in medicinal chemistry. Its remarkable ability to act as a bioisosteric replacement for the carboxylic acid group has propelled numerous tetrazole-containing compounds into clinical use for a wide array of therapeutic areas, including cardiovascular, antibacterial, and anticancer therapies.[1][2][3] Among the diverse family of tetrazole derivatives, 5-(aminomethyl)tetrazoles have emerged as a particularly promising subclass, offering a versatile platform for the design and development of novel therapeutic agents. This technical guide provides an in-depth review of 5-(aminomethyl)tetrazole and its derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing critical molecular pathways and experimental workflows.

The Chemical Bedrock: Synthesis and Properties

The synthesis of 5-(aminomethyl)tetrazole and its derivatives is accessible through several well-established chemical routes. A common and efficient method involves the [3+2] cycloaddition reaction between a nitrile and an azide.[4] Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, have also gained prominence as they allow for the rapid generation of diverse libraries of tetrazole derivatives from simple starting materials.[5][6][7]

One prevalent synthetic pathway to N-substituted 5-(aminomethyl)tetrazoles involves the N-alkylation of a protected 5-(aminomethyl)tetrazole precursor. For instance, N-benzoyl-5-(aminomethyl)tetrazole can be alkylated with various alkyl halides in the presence of a base like potassium carbonate to yield a mixture of N1 and N2-substituted regioisomers.[8]

The physicochemical properties of 5-(aminomethyl)tetrazole derivatives can be fine-tuned through substitution on the aminomethyl group or the tetrazole ring. The tetrazole ring itself is a planar, aromatic system with a pKa comparable to that of a carboxylic acid, allowing it to exist as an anion at physiological pH.[8] This property is crucial for its role as a carboxylic acid bioisostere, enabling it to engage in similar electrostatic interactions with biological targets.[1][3]

A Spectrum of Biological Activity: From Microbes to Malignancies

Derivatives of 5-(aminomethyl)tetrazole have demonstrated a broad range of biological activities, underscoring their potential in diverse therapeutic areas.

Antimicrobial Activity

A significant body of research has highlighted the potent antibacterial and antifungal properties of tetrazole derivatives. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antimicrobial Activity of Selected Tetrazole Derivatives

CompoundOrganismMIC (µg/mL)Reference
1-(4-butoxyphenyl)-N-(1H-tetrazol-5-yl)methanimineStaphylococcus aureus10.67[9]
Escherichia coli12.82[9]
Candida albicans21.44[9]
1-(4-nitrophenyl)-N-(1H-tetrazol-5-yl)methanimineS. aureus, E. coli, C. albicans16[9]
Benzimidazole-tetrazole derivative b1 Enterococcus faecalis1.3[10]
Benzimidazole-tetrazole derivative c1 Enterococcus faecalis1.8[10]
Benzimidazole-tetrazole derivative d1 Enterococcus faecalis2.1[10]
5-substituted aryl 1H-tetrazole derivativeS. aureus, E. coli125-250[11]
5-substituted aryl 1H-tetrazole derivative + TrimethoprimE. coli0.24-1.95[11]
S. aureus3.91-31.3[11]
Anticancer Activity

The antiproliferative effects of 5-(aminomethyl)tetrazole derivatives against various cancer cell lines have been a major focus of investigation. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, is a key metric for quantifying anticancer activity.

Table 2: Anticancer Activity of Selected Tetrazole Derivatives

CompoundCell LineIC50 (µM)Reference
s-tetrazine derivative 3q P-388 (Leukemia)0.6[12]
Bel-7402 (Liver)0.6[12]
MCF-7 (Breast)0.5[12]
A-549 (Lung)0.7[12]
Piperonyl-tetrazole derivative 8 MDA-MB-231 (Breast)>10 (at 10⁻⁵ M)[5]
ZR-75 (Breast)>10 (at 10⁻⁵ M)[5]
Piperonyl-tetrazole derivative 10 MCF-7 (Breast)<10 (at 10⁻⁵ M)[5]
Piperonyl-tetrazole derivative 12 MCF-7 (Breast)<10 (at 10⁻⁵ M)[5]
Piperonyl-tetrazole derivative 14 MCF-7 (Breast)<10 (at 10⁻⁵ M)[5]

Delving into the Mechanism of Action

The therapeutic effects of 5-(aminomethyl)tetrazole derivatives are mediated through various mechanisms of action, including enzyme inhibition and the induction of apoptosis.

Enzyme Inhibition

Several studies have identified specific enzymes that are targeted by tetrazole derivatives. For instance, certain tetrazole-containing compounds have been shown to be potent inhibitors of S-nitrosoglutathione reductase (GSNOR), an enzyme implicated in respiratory diseases like COPD.[13] Other research has demonstrated the inhibition of monoamine oxidases (MAO) by pyrazole derivatives, a class of compounds structurally related to tetrazoles, suggesting a potential role in neurological disorders.[14][15]

Induction of Apoptosis

A common mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. Several tetrazole and related heterocyclic derivatives have been shown to induce apoptosis in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway, which involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a cascade of caspases, ultimately leading to cell death.[16][17]

Apoptosis_Pathway cluster_0 Mitochondrial (Intrinsic) Pathway 5-(aminomethyl)tetrazole_derivative 5-(Aminomethyl)tetrazole Derivative Bcl2_family Modulation of Bcl-2 family proteins 5-(aminomethyl)tetrazole_derivative->Bcl2_family MMP_disruption Mitochondrial Membrane Potential Disruption Bcl2_family->MMP_disruption Cytochrome_c Cytochrome c release MMP_disruption->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Simplified intrinsic apoptosis pathway induced by 5-(aminomethyl)tetrazole derivatives.

Experimental Protocols: A Practical Guide

Reproducible and rigorous experimental design is the cornerstone of drug discovery. This section provides detailed methodologies for key assays used in the evaluation of 5-(aminomethyl)tetrazole derivatives.

Synthesis of N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide[8]
  • Reaction Setup: To a solution of 10 mmol of N-((tetrazol-5-yl)methyl)benzamide in 25 mL of anhydrous acetone, add 11 mmol of K₂CO₃ and stir for 15 minutes.

  • Alkylation: Add 10 mmol of benzyl bromide to the reaction mixture and stir at room temperature for 2 hours.

  • Work-up: After the reaction is complete, evaporate the solvent. Take up the residue in ethyl acetate and wash three times with water.

  • Purification: Combine the organic layers, dry with Na₂SO₄, and evaporate the solvent. Purify the product by column chromatography on silica gel using an eluent of ether/hexane (3/2) to yield the N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method[10]
  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anticancer Cytotoxicity Assay: MTT Assay[18][19]
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_0 MTT Assay Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with 5-(aminomethyl)tetrazole derivative incubate1->treat_cells incubate2 Incubate 72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 1.5h add_mtt->incubate3 solubilize Solubilize formazan crystals with DMSO incubate3->solubilize read_absorbance Read absorbance at 492 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A typical workflow for determining the anticancer cytotoxicity of a compound using the MTT assay.

The Drug Development Trajectory: From Bench to Bedside

The development of a new drug is a long and complex process. For a promising class of compounds like 5-(aminomethyl)tetrazoles, the journey from initial discovery to a marketed therapeutic follows a well-defined path.

Drug_Development_Workflow cluster_0 Drug Development Workflow for 5-(Aminomethyl)tetrazole Derivatives discovery Target Identification and Validation design Lead Compound Design (e.g., using bioisosteric replacement) discovery->design synthesis Synthesis of 5-(Aminomethyl)tetrazole Derivative Library design->synthesis screening In Vitro Screening (e.g., MIC, IC50) synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_optimization Lead Optimization (ADME/Tox properties) sar->lead_optimization preclinical Preclinical Studies (In vivo models) lead_optimization->preclinical clinical_trials Clinical Trials (Phase I, II, III) preclinical->clinical_trials approval Regulatory Approval (e.g., FDA) clinical_trials->approval market Market Launch approval->market

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(Aminomethyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 5-(Aminomethyl)-2H-tetrazole, a valuable building block in medicinal chemistry and drug development. The protocols are based on the well-established [3+2] cycloaddition reaction of an aminoacetonitrile precursor with an azide salt. Two effective catalytic methods are presented, offering flexibility in solvent choice and reaction conditions.

Introduction

This compound is a key structural motif in various pharmacologically active compounds. The tetrazole ring serves as a bioisosteric replacement for a carboxylic acid group, often leading to improved metabolic stability and pharmacokinetic properties. The primary synthetic route to this compound involves the reaction of aminoacetonitrile with sodium azide, facilitated by a catalyst. This document outlines two reliable protocols for this transformation.

Synthesis Pathway

The synthesis of this compound is achieved through a [3+2] cycloaddition reaction between aminoacetonitrile and sodium azide. The reaction is typically catalyzed by either an amine salt, such as triethylamine hydrochloride, or a Lewis acid, like zinc bromide. The free amino group in aminoacetonitrile is often protected or the reaction is carried out using its hydrochloride salt to prevent side reactions. The initial product is the 1H-tetrazole tautomer, which exists in equilibrium with the desired 2H-tetrazole.

Synthesis_Pathway Aminoacetonitrile Aminoacetonitrile (or its hydrochloride salt) Intermediate [3+2] Cycloaddition Aminoacetonitrile->Intermediate SodiumAzide Sodium Azide (NaN3) SodiumAzide->Intermediate Catalyst Catalyst (e.g., Et3N·HCl or ZnBr2) Catalyst->Intermediate Product 5-(Aminomethyl)-1H-tetrazole Intermediate->Product Tautomer This compound Product->Tautomer Tautomerization Protocol1_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation Start Combine aminoacetonitrile HCl, NaN3, Et3N·HCl, and toluene in a flask. Heat Heat the mixture with stirring (e.g., 95-100 °C) for 7-24 hours. Start->Heat Cool Cool the reaction mixture to room temperature. Heat->Cool Wash Add water and adjust pH with NaOH, then separate the aqueous layer. Cool->Wash Acidify Acidify the aqueous layer with HCl to precipitate the product. Wash->Acidify Filter Filter the precipitate, wash with cold water, and dry under vacuum. Acidify->Filter End End Filter->End Obtain 5-(Aminomethyl)tetrazole Protocol2_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation Start Dissolve aminoacetonitrile HCl, NaN3, and ZnBr2 in water in a flask. Heat Heat the mixture to reflux with stirring for 12-24 hours. Start->Heat Cool Cool the reaction mixture to room temperature. Heat->Cool Acidify Acidify the solution with concentrated HCl to a pH of 1-2. Cool->Acidify Precipitate Cool the solution in an ice bath to induce precipitation. Acidify->Precipitate Filter Filter the precipitate, wash with cold water, and dry under vacuum. Precipitate->Filter End End Filter->End Obtain 5-(Aminomethyl)tetrazole

Application Notes and Protocols: Ugi Multicomponent Reaction for α-Aminomethyl Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ugi multicomponent reaction (Ugi-MCR) is a powerful tool in combinatorial chemistry and drug discovery for the one-pot synthesis of complex molecules from simple starting materials. A significant variation of this reaction is the Ugi-tetrazole synthesis, which provides a straightforward route to 1,5-disubstituted tetrazoles. These heterocycles are of great interest in medicinal chemistry as they are considered bioisosteres of carboxylic acids and cis-amide bonds, often leading to improved metabolic stability and pharmacokinetic properties of drug candidates.[1][2][3][4][5] This document provides detailed application notes and protocols for the synthesis of α-aminomethyl tetrazoles via the Ugi multicomponent reaction.

Reaction Principle

The Ugi four-component reaction (Ugi-4CR) for α-aminomethyl tetrazole synthesis involves the condensation of an aldehyde or ketone, an amine, an isocyanide, and an azide source (commonly trimethylsilyl azide, TMSN₃).[6] The reaction proceeds through the formation of an iminium intermediate, which then reacts with the isocyanide and the azide in a concerted or stepwise manner to yield the final α-aminomethyl tetrazole product. This reaction is highly versatile, allowing for the introduction of four points of diversity in a single step, making it ideal for the generation of compound libraries for high-throughput screening (HTS).[7][8]

Experimental Workflow

The general workflow for the Ugi synthesis of α-aminomethyl tetrazoles is a straightforward one-pot procedure. The components are typically mixed in a suitable solvent and stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Ugi_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Aldehyde Aldehyde/Ketone Mixing Mix in Solvent (e.g., MeOH) Aldehyde->Mixing Amine Amine Amine->Mixing Isocyanide Isocyanide Isocyanide->Mixing Azide TMSN₃ Azide->Mixing Stirring Stir at RT (e.g., 24h) Mixing->Stirring One-pot Evaporation Solvent Evaporation Stirring->Evaporation Purification Purification (e.g., Chromatography) Evaporation->Purification Tetrazole α-Aminomethyl Tetrazole Purification->Tetrazole

Figure 1: General experimental workflow for the Ugi synthesis of α-aminomethyl tetrazoles.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • Amine (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Trimethylsilyl azide (TMSN₃) (1.1 mmol)

  • Methanol (MeOH), anhydrous (5 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for work-up and purification

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the aldehyde or ketone (1.0 mmol) and the amine (1.0 mmol) in methanol (3 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • To this mixture, add the isocyanide (1.0 mmol) followed by trimethylsilyl azide (1.1 mmol).

  • Rinse the syringe and addition funnel with the remaining methanol (2 mL) and add it to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., mixtures of hexanes and ethyl acetate) to afford the pure α-aminomethyl tetrazole.

Quantitative Data Summary

The Ugi reaction for the synthesis of α-aminomethyl tetrazoles generally proceeds with good to excellent yields across a variety of substrates. The following table summarizes representative yields from the literature.

EntryAldehyde/KetoneAmineIsocyanideYield (%)Reference
12-BromobenzaldehydeAllylamine hydrochloridetert-Butyl isocyanide85[6]
2FormaldehydeAmmoniatert-Butyl isocyanideMixture of products[2]
3Indole-3-carboxaldehydeN-tert-octyl tetrazolo-5-methylamineVarious73[8]
4Various aromatic aldehydesN-tert-octyl tetrazolo-5-methylamineVariousGood yields[8]
55-phenyl-2H-1,2,3-triazole-4-carbaldehydeBenzylamineCyclohexyl isocyanide59[9]
6BenzaldehydeN-Boc-hydrazinetert-Butyl isocyanidePoor[10]
74-NitrobenzaldehydeN-Boc-hydrazinetert-Butyl isocyanide88 (with ZnCl₂)[10]

Note: Yields can be highly dependent on the specific substrates and reaction conditions used. The addition of Lewis acids, such as ZnCl₂, has been shown to improve yields in cases where Schiff base formation is a bottleneck.[10]

Reaction Mechanism

The plausible mechanism for the Ugi-tetrazole reaction is depicted below. It begins with the formation of an iminium ion from the aldehyde/ketone and the amine. The isocyanide then undergoes nucleophilic attack on the iminium ion, forming a nitrilium intermediate. This is followed by the addition of the azide anion and subsequent intramolecular cyclization to form the tetrazole ring.

Ugi_Mechanism cluster_step1 Step 1: Imine/Iminium Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Azide Addition cluster_step4 Step 4: Cyclization Reactants Aldehyde/Ketone + Amine Imine Imine Reactants->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Nitrilium Nitrilium Intermediate Iminium->Nitrilium Isocyanide Isocyanide Isocyanide->Nitrilium Attack on Iminium Adduct Intermediate Adduct Nitrilium->Adduct Azide Azide Anion (N₃⁻) Azide->Adduct Attack on Nitrilium Tetrazole α-Aminomethyl Tetrazole Adduct->Tetrazole Intramolecular Cyclization

Figure 2: Plausible reaction mechanism for the Ugi synthesis of α-aminomethyl tetrazoles.

Applications in Drug Development

α-Aminomethyl tetrazoles are valuable scaffolds in drug discovery. The tetrazole moiety serves as a metabolically stable bioisostere for carboxylic acids, enhancing drug-like properties.[5][11] The ability of the Ugi reaction to rapidly generate diverse libraries of these compounds makes it a highly attractive method for identifying novel lead compounds. These libraries can be screened in high-throughput screening (HTS) campaigns to discover new therapeutic agents for a wide range of diseases, including cancer, hypertension, and infectious diseases.[3][5][8] The structural diversity that can be achieved allows for the fine-tuning of pharmacological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conclusion

The Ugi multicomponent reaction is a highly efficient and versatile method for the synthesis of α-aminomethyl tetrazoles. Its operational simplicity, broad substrate scope, and the ability to generate molecular diversity make it an invaluable tool for researchers in medicinal chemistry and drug development. The protocols and data presented here provide a solid foundation for the application of this powerful reaction in the discovery of novel therapeutic agents.

References

Application Notes and Protocols for the Purification of 5-(Aminomethyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 5-(Aminomethyl)-2H-tetrazole, a versatile building block in medicinal chemistry. The following methods—recrystallization, column chromatography, and salt formation—are presented to achieve high purity of the target compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is crucial for the successful outcome of subsequent reactions and for ensuring the safety and efficacy of the final drug substance. This document outlines three common and effective techniques for the purification of this compound, complete with experimental protocols, data presentation, and visual workflows.

Purification Techniques

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.

Quantitative Data Summary: Solubility of 5-Aminotetrazole

SolventMole Fraction Solubility (x10⁻²) at 323.15 K
N,N-Dimethylformamide (DMF)7.951
N-Methyl-2-pyrrolidone (NMP)7.415
1,4-Dioxane6.523
Toluene0.381
Isopropanol0.169
Ethanol0.175
Acetone0.162
n-Propanol0.157
Methanol0.147
Ethyl Acetate0.139
1-Butanol0.132
Acetonitrile0.0385

Data extracted from the abstract of a study on 5-aminotetrazole solubility, as the full text was not accessible.[1][2]

Based on this data, water and polar protic solvents like ethanol and methanol, or a mixture thereof, are promising candidates for recrystallization due to the compound's amine and tetrazole functionalities. A general protocol is provided below.

Experimental Protocol: Recrystallization from Water/Ethanol

  • Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of a 1:1 mixture of ethanol and water in an Erlenmeyer flask.

  • Heating: Gently heat the suspension on a hot plate with stirring until the solid completely dissolves. Add a small amount of additional solvent if necessary to achieve full dissolution, but avoid using an excessive amount to ensure good recovery.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize yield, subsequently cool the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point to a constant weight.

Logical Workflow for Recrystallization

Recrystallization_Workflow A Crude this compound B Dissolve in minimal hot solvent (e.g., Ethanol/Water) A->B C Hot Filtration (optional) B->C D Slow Cooling & Crystallization B->D No insoluble impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Pure Crystals G->H

Caption: Workflow for the purification of this compound by recrystallization.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For a polar compound like this compound, normal-phase chromatography using silica gel is a suitable approach.

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture of hexane and ethyl acetate).

  • Column Packing: Carefully pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and crack-free bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent in which it is highly soluble (e.g., methanol or dichloromethane). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 dichloromethane:methanol). Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of methanol to elute the target compound. A step-wise or linear gradient can be employed.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Purity Analysis: Monitor the collected fractions by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data (Hypothetical)

StepPurity (by HPLC)Yield
Crude Product80%-
After Column Chromatography>98%75%

Experimental Workflow for Column Chromatography

Column_Chromatography_Workflow A Prepare Silica Gel Slurry B Pack Column A->B C Dry Load Crude Sample B->C D Elute with Gradient (e.g., DCM/Methanol) C->D E Collect Fractions D->E F Monitor by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Purified Product H->I

Caption: Workflow for purification by silica gel column chromatography.

Purification via Salt Formation

The presence of a basic amino group and an acidic tetrazole ring (pKa ≈ 4.9) allows for purification by forming a salt, which can then be recrystallized and subsequently neutralized to regenerate the purified free base.

Experimental Protocol: Purification via Hydrochloride Salt Formation

  • Salt Formation: Dissolve the crude this compound in a suitable organic solvent such as isopropanol or ethanol.

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in isopropanol) with stirring. The hydrochloride salt should precipitate out of the solution.

  • Isolation of Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of the cold solvent.

  • Recrystallization of Salt: Recrystallize the salt from a suitable solvent system (e.g., water/ethanol) to further enhance purity.

  • Neutralization: Dissolve the purified salt in water and neutralize the solution by the slow addition of a base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) until the pH is neutral.

  • Isolation of Pure Product: The purified this compound will precipitate upon neutralization. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Signaling Pathway Analogy: Acid-Base Purification

Salt_Formation_Purification cluster_0 Salt Formation & Purification cluster_1 Regeneration of Pure Compound Crude Amine Crude this compound Protonation Add HCl Crude Amine->Protonation Salt Insoluble Hydrochloride Salt Protonation->Salt Purified Salt Recrystallized Salt Salt->Purified Salt Deprotonation Add Base (e.g., NaHCO3) Purified Salt->Deprotonation Pure Amine Pure this compound Deprotonation->Pure Amine

Caption: Logical relationship of purification via salt formation and regeneration.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection at a wavelength where the tetrazole ring absorbs (typically around 210-230 nm) can be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure and assess for the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the purified compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Tetrazole compounds can be energetic. Avoid excessive heat and grinding.

  • Handle all solvents and chemicals with care, consulting their respective Safety Data Sheets (SDS).

References

Application Notes and Protocols for the Characterization of 5-(Aminomethyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical methodologies for the comprehensive characterization of 5-(Aminomethyl)-2H-tetrazole (CAS No. 31602-63-8)[][2]. The protocols outlined below are essential for confirming the identity, purity, and stability of this compound, which is a critical aspect of drug development and chemical research.

Compound Identification and Properties

  • Chemical Name: this compound

  • Synonyms: (2H-Tetrazol-5-yl)methanamine, Glycine tetrazole[2][3]

  • CAS Number: 31602-63-8[][2]

  • Molecular Formula: C₂H₅N₅[][2]

  • Molecular Weight: 99.09 g/mol [][2]

  • Structure:

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and for quantitative analysis. A reverse-phase HPLC method is typically suitable for this polar compound.

Application Note

Reverse-phase HPLC allows for the separation of this compound from non-polar impurities and potential degradation products. The method's versatility enables its use in routine quality control, stability studies, and reaction monitoring. The choice of a suitable C18 column and an aqueous-organic mobile phase with a buffer is critical for achieving good peak shape and resolution.

Experimental Protocol

A general reverse-phase HPLC method for the analysis of polar compounds like this compound is provided below. Method optimization may be required based on the specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a mixture of water and acetonitrile (e.g., 95:5 v/v) to a concentration of 1 mg/mL.

Note: For Mass Spectrometry (MS) compatible applications, volatile buffers like formic acid or ammonium acetate are recommended[4][5].

Data Presentation
AnalyteRetention Time (min)Purity (%)
This compoundTypically early eluting due to polarity>98% (example)

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR is used to identify the chemical environment of the protons in the aminomethyl group and on the tetrazole ring. ¹³C NMR provides information on the carbon atoms, including the tetrazole ring carbon. For tetrazole derivatives, the chemical shift of the tetrazole carbon is typically observed in the range of 150-160 ppm.

Parameter¹H NMR¹³C NMR
Solvent DMSO-d₆ or D₂ODMSO-d₆ or D₂O
Instrument Frequency 400 MHz100 MHz
Reference Tetramethylsilane (TMS)Tetramethylsilane (TMS)
Sample Concentration 5-10 mg/mL20-30 mg/mL
NucleusExpected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H~3.5 - 4.0Singlet2H-CH₂-
¹H~7.0 - 8.0 (broad)Singlet2H-NH₂
¹H~14.0 - 16.0 (broad)Singlet1HTetrazole N-H
¹³C~40 - 50---CH₂-
¹³C~155 - 165--Tetrazole C5

Note: The exact chemical shifts can vary depending on the solvent, concentration, and pH. The N-H and -NH₂ protons are exchangeable and may appear as broad signals or not be observed in D₂O.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Electrospray ionization (ESI) is a suitable technique for the analysis of polar molecules like this compound. The positive ion mode will likely show the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways, which often involve the loss of N₂ or HN₃ from the tetrazole ring[6].

| Parameter | Recommended Condition | | --- | --- | --- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole | | Infusion Solvent | 50:50 Acetonitrile:Water with 0.1% Formic Acid | | Capillary Voltage | 3.5 kV | | Cone Voltage | 30 V | | Source Temperature | 120 °C | | Desolvation Temperature | 350 °C |

Ionm/zDescription
[M+H]⁺100.06Protonated molecule
[M-N₂+H]⁺72.05Loss of nitrogen
[M-HN₃+H]⁺57.05Loss of hydrazoic acid

Note: The fragmentation pattern of a related compound, 5-Amino-2-methyl-2H-tetrazole (MW 99.09), shows a prominent molecular ion peak in electron ionization mass spectrometry[7].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amine and the tetrazole ring, C-H stretching of the methylene group, and various vibrations of the tetrazole ring.

| Parameter | Recommended Condition | | --- | --- | --- | | Technique | Attenuated Total Reflectance (ATR) or KBr pellet | | Spectral Range | 4000 - 400 cm⁻¹ | | Resolution | 4 cm⁻¹ | | Number of Scans | 32 |

Wavenumber (cm⁻¹)Assignment
3400 - 3200N-H stretching (amine and tetrazole)
3000 - 2850C-H stretching (methylene)
1650 - 1550N-H bending (amine)
1500 - 1300Tetrazole ring stretching
1100 - 900Tetrazole ring vibrations

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the compound, such as its melting point and decomposition temperature.

Application Note

For energetic materials like tetrazoles, DSC is a crucial technique for assessing thermal stability. The decomposition of aminotetrazoles is an exothermic process and can occur at elevated temperatures[8][9]. This information is vital for handling and storage safety.

Experimental Protocol

| Parameter | Recommended Condition | | --- | --- | --- | | Instrument | Differential Scanning Calorimeter | | Sample Pan | Aluminum, hermetically sealed | | Sample Weight | 1 - 3 mg | | Heating Rate | 10 °C/min | | Atmosphere | Nitrogen, 50 mL/min | | Temperature Range | 30 °C to 400 °C |

Expected Thermal Data (Based on related aminotetrazoles)
Thermal EventTemperature Range (°C)
Melting Point~265 °C[10]
Onset of Decomposition> 200 °C

Note: The thermal decomposition of 5-aminotetrazole starts near 200 °C[9].

Visualization of Analytical Workflows

The following diagrams illustrate the typical workflows for the characterization of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Mobile Phase A->B C Filter Solution B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Determine Purity and Quantify G->H

HPLC Analysis Workflow

Spectro_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Structural Elucidation A Prepare Sample (Dissolve/Solid) B NMR (¹H & ¹³C) A->B C Mass Spectrometry (ESI-MS) A->C D FTIR (ATR) A->D E Confirm Structure B->E C->E D->E

Spectroscopic Characterization Workflow

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Interpretation A Weigh Sample (1-3 mg) B Seal in Aluminum Pan A->B C Heat at Controlled Rate (e.g., 10°C/min) B->C D Measure Heat Flow C->D E Identify Melting Point D->E F Determine Decomposition Temperature D->F

Thermal Analysis (DSC) Workflow

References

Application Notes and Protocols: 1H and 13C NMR Assignments for 5-(Aminomethyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectral assignments for 5-(Aminomethyl)-2H-tetrazole. Due to the limited availability of directly published experimental spectra for this specific tautomer, the assignments provided herein are based on the analysis of structurally related compounds and established chemical shift principles for tetrazole and aminomethyl moieties. This application note also includes a comprehensive, generalized experimental protocol for the acquisition of 1H and 13C NMR spectra applicable to this and similar nitrogen-rich heterocyclic compounds. The information is intended to guide researchers in the structural elucidation and characterization of this compound.

Predicted NMR Spectral Data

The chemical shifts for this compound are influenced by the electronic environment of the tetrazole ring and the adjacent aminomethyl group. The following tables summarize the predicted 1H and 13C NMR chemical shifts. These predictions are based on typical values for 5-substituted-2H-tetrazoles and primary amines. The exact chemical shifts are dependent on the solvent, concentration, and temperature.

Table 1: Predicted 1H NMR Assignments for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
-CH₂-3.8 - 4.5Singlet (s)2HThe methylene protons are adjacent to the electron-withdrawing tetrazole ring, leading to a downfield shift.
-NH₂1.5 - 3.0Broad Singlet (br s)2HThe chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. Signal may exchange with D₂O.
N-H8.0 - 10.0Broad Singlet (br s)1HThe proton on the tetrazole ring (N2-H) is expected to be significantly deshielded. Its observation may depend on the solvent and water content.

Table 2: Predicted 13C NMR Assignments for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
-CH₂-40 - 50The methylene carbon is attached to the tetrazole ring.
C5160 - 170The quaternary carbon of the tetrazole ring typically resonates in this downfield region.

Experimental Protocol for NMR Analysis

This protocol outlines a general procedure for acquiring high-quality 1H and 13C NMR spectra of this compound.

1. Materials and Equipment

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

2. Sample Preparation

  • Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. DMSO-d₆ is often a good choice for tetrazole derivatives due to its ability to dissolve polar compounds and to observe exchangeable protons.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution to a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

3. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

    • To confirm the presence of exchangeable -NH₂ and N-H protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The signals corresponding to the exchangeable protons should diminish or disappear.

  • For ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C and the presence of a quaternary carbon, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to obtain a good signal-to-noise ratio.

    • A spectral width of 200-240 ppm is typically sufficient.

4. Data Processing and Analysis

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase the resulting spectra.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

  • Assign the peaks in both ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and integration values, comparing them with the predicted values and data from related structures.

Visualizations

The following diagrams illustrate the logical workflow for the NMR analysis and the structural relationship for signal assignment.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock acq_1h Acquire 1H Spectrum lock->acq_1h acq_13c Acquire 13C Spectrum lock->acq_13c d2o D2O Exchange (optional) acq_1h->d2o process Fourier Transform & Phasing acq_1h->process acq_13c->process calibrate Calibrate Chemical Shifts process->calibrate analyze Integrate & Assign Signals calibrate->analyze

Caption: Experimental workflow for NMR analysis.

Caption: Structural correlation of NMR signal assignments.

Application Note: Mass Spectrometry Fragmentation Analysis of 5-(aminomethyl)tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the proposed mass spectrometry fragmentation pattern of 5-(aminomethyl)tetrazole, a molecule of interest in pharmaceutical and medicinal chemistry. Due to the scarcity of direct mass spectrometry studies on this specific compound, the fragmentation pathways described herein are based on established principles observed in the mass spectrometric analysis of other substituted tetrazoles. This application note also includes a general experimental protocol for the analysis of 5-(aminomethyl)tetrazole using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), a powerful tool for structural elucidation.

Introduction

Tetrazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry, often serving as metabolically stable isosteres for carboxylic acid groups.[1] Understanding the structural characteristics of tetrazole derivatives is crucial for their development as therapeutic agents. Mass spectrometry is a fundamental analytical technique for the structural elucidation of novel compounds. The fragmentation pattern of a molecule in a mass spectrometer provides a "fingerprint" that can be used to confirm its identity and deduce its structure.

This application note outlines a proposed fragmentation pathway for 5-(aminomethyl)tetrazole under electrospray ionization (ESI) conditions. The fragmentation of the tetrazole ring is known to be highly dependent on the nature of its substituents and the ionization method employed.[1][2] Generally, under positive ion ESI-MS/MS, 5-substituted-1H-tetrazoles have been observed to undergo the elimination of a neutral molecule of hydrazoic acid (HN3).[3][4] In negative ion mode, the characteristic loss is often a molecule of nitrogen (N2).[3][4]

Proposed Fragmentation Pathway

The proposed fragmentation of 5-(aminomethyl)tetrazole is initiated by protonation of the molecule, typically on one of the nitrogen atoms of the tetrazole ring, to form the precursor ion [M+H]⁺. Subsequent collision-induced dissociation (CID) is expected to induce cleavage of the tetrazole ring.

The primary fragmentation pathway in positive ion mode is anticipated to be the neutral loss of HN3 from the protonated molecule. This is a common fragmentation route for 5-substituted tetrazoles.[3] A secondary fragmentation could involve the loss of the aminomethyl side chain.

Below is a diagram illustrating the proposed fragmentation pathway.

Fragmentation_Pathway M 5-(aminomethyl)tetrazole (M) MH [M+H]⁺ (Precursor Ion) M->MH ESI F1 Fragment 1 [M+H - HN3]⁺ MH->F1 - HN3 F2 Fragment 2 [M+H - CH2NH2]⁺ MH->F2 - CH2NH2

Caption: Proposed ESI-MS/MS fragmentation of 5-(aminomethyl)tetrazole.

Experimental Protocol: ESI-MS/MS Analysis

This section provides a general protocol for the analysis of 5-(aminomethyl)tetrazole using a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

3.1. Sample Preparation

  • Prepare a stock solution of 5-(aminomethyl)tetrazole at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

  • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

3.2. Liquid Chromatography (LC) Parameters (Optional)

For separation prior to mass analysis, a reversed-phase column is typically suitable.

  • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient to elute the compound of interest.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 1 - 5 µL

3.3. Mass Spectrometry (MS) Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrument used.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 - 4.0 kV

  • Cone Voltage: 20 - 40 V

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Desolvation Temperature: 350 - 450 °C

  • Source Temperature: 120 - 150 °C

  • Collision Gas: Argon

  • Collision Energy: Optimize for the desired fragmentation (e.g., 10-30 eV)

3.4. Data Acquisition

  • Perform a full scan MS analysis to identify the [M+H]⁺ precursor ion of 5-(aminomethyl)tetrazole.

  • Perform a product ion scan (MS/MS) of the identified precursor ion to generate the fragmentation spectrum.

The experimental workflow is summarized in the diagram below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 µg/mL) Stock->Working Dilution LC LC Separation (Optional) Working->LC MS Full Scan MS (Identify [M+H]⁺) LC->MS MSMS Product Ion Scan (Generate Fragments) MS->MSMS Interpret Elucidate Fragmentation Pathway MSMS->Interpret

Caption: General workflow for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the expected m/z values for the precursor and major fragment ions of 5-(aminomethyl)tetrazole in positive ion ESI-MS/MS. The relative abundances are hypothetical and serve as a representative example.

Ion DescriptionProposed StructureCalculated m/zRepresentative Relative Abundance (%)
[M+H]⁺ C₂H₆N₅⁺99.06100
[M+H - HN₃]⁺ C₂H₃N₂⁺55.0365
[M+H - CH₂NH₂]⁺ CH₃N₅⁺69.0420

Conclusion

This application note provides a foundational understanding of the expected mass spectrometry fragmentation pattern of 5-(aminomethyl)tetrazole based on the known behavior of similar tetrazole-containing compounds. The detailed experimental protocol offers a starting point for researchers to develop and optimize their own analytical methods for the characterization of this and related molecules. The provided diagrams and data tables serve as a clear and concise reference for the proposed fragmentation and experimental design. Further empirical studies are necessary to definitively confirm the fragmentation pathways of 5-(aminomethyl)tetrazole.

References

Application Notes and Protocols for X-ray Crystallography of 5-(Aminomethyl)tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the determination of the crystal structure of 5-(aminomethyl)tetrazole derivatives using single-crystal X-ray diffraction. The following sections outline the necessary steps from crystal growth to structure analysis and refinement, designed to guide researchers in obtaining high-quality crystallographic data for this class of nitrogen-rich heterocyclic compounds.

Introduction

5-(Aminomethyl)tetrazole and its derivatives are an important class of compounds in medicinal chemistry and materials science due to their bioisosteric relationship with carboxylic acids and their high nitrogen content.[1] Elucidating the three-dimensional atomic arrangement of these molecules through X-ray crystallography is crucial for understanding their structure-activity relationships, optimizing their physicochemical properties, and designing novel therapeutic agents or energetic materials.[2][3] This protocol provides a generalized yet comprehensive workflow for achieving this.

Experimental Protocols

Synthesis and Purification of 5-(Aminomethyl)tetrazole Derivatives

Prior to crystallization, the synthesis of the target 5-(aminomethyl)tetrazole derivative should be performed, followed by purification to achieve high purity (typically >98%). Common purification techniques include recrystallization, column chromatography, or sublimation. The purity of the compound should be confirmed by analytical methods such as NMR spectroscopy and mass spectrometry.

Crystallization

The growth of high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography.[4] For 5-(aminomethyl)tetrazole derivatives, several common crystallization techniques can be employed. It is recommended to screen a variety of solvents and conditions to find the optimal parameters for crystal growth.

a) Slow Evaporation:

  • Dissolve the purified compound in a suitable solvent or a mixture of solvents to near saturation at room temperature or slightly elevated temperature. Common solvents to screen include ethanol, methanol, acetonitrile, water, or mixtures thereof.[5]

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

  • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

  • Store the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial for crystal growth over several days to weeks.

b) Vapor Diffusion (Hanging Drop or Sitting Drop):

  • Prepare a concentrated solution of the compound in a suitable solvent.

  • In a sealed container, place a reservoir of a precipitant (a solvent in which the compound is less soluble).

  • Place a drop of the compound's solution on a siliconized glass slide (hanging drop) or in a well (sitting drop) within the container.

  • Seal the container and allow the vapor from the reservoir to slowly diffuse into the drop, gradually inducing crystallization.

c) Cooling Crystallization:

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

  • Slowly cool the solution to a lower temperature. The rate of cooling should be controlled to promote the growth of single crystals rather than precipitate.

Crystal Mounting
  • Once suitable single crystals (typically with dimensions of 0.1-0.3 mm in all directions) are obtained, carefully select a well-formed crystal under a microscope.

  • Mount the selected crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.

X-ray Diffraction Data Collection

Data collection is performed using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[6]

  • Center the crystal in the X-ray beam.

  • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

  • Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

  • Based on the initial analysis, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.

  • Scale and merge the data, and perform any necessary corrections (e.g., for absorption).

Structure Solution and Refinement
  • Structure Solution: The collected diffraction data is used to solve the crystal structure. For small molecules like 5-(aminomethyl)tetrazole derivatives, direct methods are typically successful in determining the initial phases of the structure factors.

  • Structure Refinement: The initial structural model is then refined against the experimental data using least-squares methods. This iterative process involves adjusting atomic positions, displacement parameters (anisotropic for non-hydrogen atoms), and other parameters to improve the agreement between the calculated and observed structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure should be validated using software tools like CHECKCIF to ensure its chemical and crystallographic reasonability.

Data Presentation

The following tables summarize typical crystallographic data that should be reported for 5-(aminomethyl)tetrazole derivatives. The values presented here are illustrative and will vary for specific derivatives.

Table 1: Crystal Data and Structure Refinement Details

ParameterExample Value
Empirical formulaC₂H₅N₅
Formula weight85.07
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 5.9308(2) Å
b = 10.9695(3) Å
c = 14.7966(4) Å
α = 90°
β = 98.6180(10)°
γ = 90°
Volume900.07(5) ų
Z4
Density (calculated)1.573 Mg/m³
Absorption coefficient0.123 mm⁻¹
F(000)352
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 28.00°
Index ranges-7<=h<=7, -14<=k<=14, -19<=l<=19
Reflections collected8123
Independent reflections2045 [R(int) = 0.034]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2045 / 0 / 121
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.35 and -0.28 e.Å⁻³

Note: The example data in this table is based on values reported for similar heterocyclic structures and should be replaced with actual experimental data.[6]

Visualization of Experimental Workflow

The overall workflow for the X-ray crystallography of 5-(aminomethyl)tetrazole derivatives can be visualized as follows:

experimental_workflow synthesis Synthesis & Purification crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Processing (Integration, Scaling, Merging) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation (CHECKCIF) refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Workflow for X-ray Crystallography.

References

Application of 5-(Aminomethyl)-2H-tetrazole in the Synthesis of Energetic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 5-(aminomethyl)-2H-tetrazole as a precursor in the synthesis of high-nitrogen energetic materials. The focus is on the chemical transformations of the aminomethyl group into highly energetic functionalities, such as azido and nitramino groups, to create powerful and potentially less sensitive explosives.

Introduction

Tetrazole-based compounds are a significant class of energetic materials due to their high nitrogen content, positive heats of formation, and the generation of environmentally benign dinitrogen gas upon decomposition. This compound serves as a valuable building block, offering a reactive site at the exocyclic amino group for the introduction of explosophoric groups. This allows for the targeted synthesis of energetic materials with tailored properties. The key transformations involve the conversion of the primary amine to more energetic functionalities, thereby significantly enhancing the energetic performance of the resulting compounds.

Key Synthetic Pathways

Two primary pathways for the derivatization of this compound into energetic materials are the formation of an azidomethyl derivative and a nitraminomethyl derivative.

Synthesis of 5-(Azidomethyl)-2H-tetrazole

The conversion of the aminomethyl group to an azidomethyl group is a key strategy to impart high energy content. This transformation can be achieved through a diazotization reaction followed by substitution with an azide salt.

Synthesis of 5-(Azidomethyl)-2H-tetrazole This compound This compound Diazonium Salt Intermediate Diazonium Salt Intermediate This compound->Diazonium Salt Intermediate 1. NaNO2, HCl 2. H2O, 0-5 °C 5-(Azidomethyl)-2H-tetrazole 5-(Azidomethyl)-2H-tetrazole Diazonium Salt Intermediate->5-(Azidomethyl)-2H-tetrazole NaN3

Caption: Synthetic route from this compound to 5-(azidomethyl)-2H-tetrazole.

Synthesis of 5-(Nitraminomethyl)-2H-tetrazole

Nitration of the amino group to form a nitramino functionality is another effective method for synthesizing powerful energetic materials. This is typically achieved using a mixed acid nitrating agent.

Synthesis of 5-(Nitraminomethyl)-2H-tetrazole This compound This compound 5-(Nitraminomethyl)-2H-tetrazole 5-(Nitraminomethyl)-2H-tetrazole This compound->5-(Nitraminomethyl)-2H-tetrazole HNO3 / H2SO4 (Mixed Acid)

Caption: Synthesis of 5-(nitraminomethyl)-2H-tetrazole via nitration.

Experimental Protocols

Caution: The synthesis of energetic materials should only be performed by trained professionals in a properly equipped laboratory with appropriate safety measures in place.

Protocol 1: Synthesis of 5-(Azidomethyl)-2H-tetrazole

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium azide (NaN₃)

  • Deionized water

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄, anhydrous)

Procedure:

  • Dissolve this compound in a solution of hydrochloric acid and water at 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt intermediate.

  • In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the sodium azide solution, again keeping the temperature below 5 °C. Vigorous gas evolution (N₂) will be observed.

  • Allow the reaction to stir for 1-2 hours at 0-5 °C, then let it warm to room temperature and stir overnight.

  • Extract the product from the aqueous solution with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 5-(azidomethyl)-2H-tetrazole.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Synthesis of 5-(Nitraminomethyl)-2H-tetrazole

Materials:

  • This compound

  • Concentrated nitric acid (HNO₃, 98-100%)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Ice

  • Deionized water

Procedure:

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice-salt bath, maintaining the temperature below 10 °C.

  • Slowly add this compound to the cold nitrating mixture in small portions, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid product, 5-(nitraminomethyl)-2H-tetrazole, will precipitate.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry carefully in a desiccator.

Data Presentation

The following table summarizes the key energetic properties of the synthesized compounds. For comparison, data for the well-known explosive RDX is also included.

CompoundChemical FormulaMolar Mass ( g/mol )Density (g/cm³)Heat of Formation (kJ/mol)Detonation Velocity (m/s)Detonation Pressure (GPa)
5-(Azidomethyl)-2H-tetrazoleC₂H₃N₇125.10~1.75(Estimated) +450 to +550~8500 - 9000~30 - 35
5-(Nitraminomethyl)-2H-tetrazoleC₂H₃N₇O₂157.09~1.85(Estimated) +200 to +300~9000 - 9500~35 - 40
RDXC₃H₆N₆O₆222.121.82+61.5875034.0

Note: The properties for the synthesized compounds are estimated based on theoretical calculations and comparison with structurally similar energetic materials, as specific experimental data is not widely available in open literature.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow from the starting material to the final characterization of the energetic properties.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 5-(Aminomethyl) -2H-tetrazole Reaction Functional Group Transformation Start->Reaction Product Energetic Derivative Reaction->Product Purification Purification Product->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Thermal Thermal Analysis (DSC, TGA) Spectroscopy->Thermal Energetic Energetic Properties (Density, Sensitivity, Detonation) Thermal->Energetic

Caption: General workflow for the synthesis and characterization of energetic materials.

Conclusion

This compound is a promising and versatile precursor for the synthesis of advanced energetic materials. The protocols outlined provide a basis for the laboratory-scale synthesis of 5-(azidomethyl)-2H-tetrazole and 5-(nitraminomethyl)-2H-tetrazole. The estimated high detonation performance of these compounds warrants further investigation and detailed experimental characterization to fully assess their potential as next-generation explosives. Researchers should proceed with extreme caution and adhere to all safety protocols when handling these materials.

5-(Aminomethyl)-2H-tetrazole Derivatives: A Versatile Scaffold in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

The 5-(aminomethyl)-2H-tetrazole core is a privileged scaffold in medicinal chemistry, serving as a crucial building block in the design and discovery of novel therapeutic agents. Its significance stems from the tetrazole ring's ability to act as a bioisosteric replacement for a carboxylic acid group, which can enhance a drug candidate's metabolic stability, lipophilicity, and overall pharmacokinetic profile. This application note provides a comprehensive overview of the applications of this compound derivatives in various therapeutic areas, supported by detailed experimental protocols and quantitative data.

Therapeutic Applications

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticonvulsant, antimicrobial, and anticancer effects. The versatility of this scaffold allows for a wide range of structural modifications, enabling the fine-tuning of activity and selectivity against different biological targets.

Anticonvulsant Activity

Several this compound derivatives have been investigated for their potential in treating epilepsy and other seizure disorders. The proposed mechanism for some tetrazole derivatives involves the modulation of GABAergic neurotransmission, a key inhibitory pathway in the central nervous system.[1][2]

Table 1: Anticonvulsant Activity of Selected 5-(Substituted)-1H-tetrazole Derivatives

CompoundStructureAnimal ModelSeizure TestED50 (mg/kg)Reference
T1Phenyl at C5Male BALB/c micePTZ-induced~20[3]
T3Substituted phenyl at C5Male BALB/c micePTZ-induced~15[3]
T7Phenylmethyl at C5Male BALB/c micePTZ-induced~25[3]

Note: The data presented is for 5-substituted-1H-tetrazoles, which are structurally related to this compound derivatives and provide insights into the potential of this class of compounds.

Antimicrobial Activity

The emergence of antibiotic resistance necessitates the development of new antimicrobial agents. This compound derivatives have shown promise in this area, with some compounds exhibiting potent activity against a range of bacterial and fungal pathogens. A key mechanism of action for some tetrazole-based antibacterial agents is the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[4][5][6][7]

Table 2: Antimicrobial Activity of Selected Tetrazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Imide-tetrazole 1Staphylococcus aureus (T5592; T5591)0.8[5]
Imide-tetrazole 1Staphylococcus epidermidis (5253; 4243)0.8[5]
Imide-tetrazole 2Staphylococcus aureus (T5592; T5591)0.8[5]
Imide-tetrazole 2Staphylococcus epidermidis (5253; 4243)0.8[5]
Imide-tetrazole 3Staphylococcus aureus (T5592; T5591)0.8[5]
Imide-tetrazole 3Staphylococcus epidermidis (5253; 4243)0.8[5]
1bEnterococcus faecalis8[8]
1bKlebsiella pneumoniae4[8]
2aKlebsiella pneumoniae8[8]
2bEscherichia coli8[8]
2bKlebsiella pneumoniae4[8]
6gStaphylococcus epidermidis125[9]
106Staphylococcus aureus16[10]
106Escherichia coli16[10]
106Candida albicans16[10]
107Staphylococcus aureus10.67[10]
107Escherichia coli12.82[10]
107Candida albicans21.44[10]

Note: This table includes data for various tetrazole derivatives to illustrate the antimicrobial potential of the tetrazole scaffold.

Anticancer Activity

Researchers are actively exploring this compound derivatives for their potential as anticancer agents.[11] The mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), inhibition of key signaling pathways involved in cell proliferation, and targeting of enzymes like tubulin.[1][12][13]

Table 3: Anticancer Activity of Selected Tetrazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
MM129HeLa< 2xIC50 (significant apoptosis)[12]
MM129HCT 116< 2xIC50 (significant apoptosis)[12]
MM130HeLa< 2xIC50 (significant apoptosis)[12]
MM130HCT 116< 2xIC50 (significant apoptosis)[12]
81HepG2 (Liver Carcinoma)4.2[1]
8MDA-MB-231 (Breast Cancer)< 10[14]
8ZR-75 (Breast Cancer)< 10[14]
10MCF-7 (Breast Cancer)< 10[14]
12MCF-7 (Breast Cancer)< 10[14]
14MCF-7 (Breast Cancer)< 10[14]
3aA549 (Lung Carcinoma)5.988[15]
3dMCF-7 (Breast Cancer)43.4[15]
3dMDA-MB-231 (Breast Cancer)35.9[15]
4dMCF-7 (Breast Cancer)39.0[15]
4dMDA-MB-231 (Breast Cancer)35.1[15]

Note: This table showcases the anticancer potential of various tetrazole derivatives against different cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.

Synthesis of N-Substituted 5-(Aminomethyl)tetrazoles

This protocol describes a general method for the N-alkylation of a 5-(aminomethyl)tetrazole precursor.[16]

Workflow for N-Alkylation of 5-(Aminomethyl)tetrazole

Workflow for N-Alkylation start Start with N-benzoyl 5-(aminomethyl)tetrazole reagents Add K2CO3 and benzyl bromide in acetone start->reagents reaction Stir at room temperature reagents->reaction workup Evaporate solvent, extract with ethyl acetate, wash with water reaction->workup purification Dry organic layer and purify by column chromatography workup->purification product Obtain N-substituted 5-(aminomethyl)tetrazole derivatives purification->product

Caption: A generalized workflow for the synthesis of N-substituted 5-(aminomethyl)tetrazole derivatives.

Materials:

  • N-((tetrazol-5-yl)methyl)benzamide (5-AMT)

  • Anhydrous acetone

  • Potassium carbonate (K2CO3)

  • Benzyl bromide (or other alkylating agent)

  • Ethyl acetate

  • Deionized water

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Eluent (e.g., ether/hexane mixture)

Procedure:

  • Dissolve 10 mmol of N-((tetrazol-5-yl)methyl)benzamide in 25 mL of anhydrous acetone.

  • Add 11 mmol of K2CO3 to the solution and stir for 15 minutes.

  • Add 10 mmol of benzyl bromide to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2 hours.

  • After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and wash it three times with water.

  • Combine the organic layers, dry over Na2SO4, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ether/hexane) to isolate the N-substituted derivatives.

Anticonvulsant Activity: Pentylenetetrazole (PTZ) Seizure Test

This protocol outlines the PTZ-induced seizure model in mice, a common method for screening potential anticonvulsant drugs.[3]

Workflow for PTZ-Induced Seizure Test

PTZ Seizure Test Workflow acclimatize Acclimatize male BALB/c mice administer Administer test compound (i.p.) or vehicle acclimatize->administer wait Wait for 30 minutes administer->wait induce Induce seizures with PTZ (85 mg/kg, s.c.) wait->induce observe Observe for myoclonic and generalized seizures induce->observe record Record seizure latencies observe->record

Caption: A schematic representation of the experimental workflow for the PTZ-induced seizure test in mice.

Materials:

  • Male BALB/c mice

  • Test compound (this compound derivative)

  • Vehicle (e.g., saline, DMSO)

  • Pentylenetetrazole (PTZ)

  • Observation chambers

Procedure:

  • House male BALB/c mice under standard laboratory conditions with free access to food and water.

  • On the day of the experiment, administer the test compound intraperitoneally (i.p.) at various doses (e.g., 10, 20, 30 mg/kg). A control group should receive the vehicle.

  • After 30 minutes, induce seizures by administering PTZ subcutaneously (s.c.) at a dose of 85 mg/kg.

  • Immediately after PTZ injection, place each mouse in an individual observation chamber.

  • Observe the mice for the onset of myoclonic jerks and generalized clonic-tonic seizures for a period of 30 minutes.

  • Record the latency (time to onset) for each seizure type. An increase in seizure latency compared to the control group indicates potential anticonvulsant activity.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This protocol describes the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Workflow for Broth Microdilution Assay

Broth Microdilution Workflow prepare_compound Prepare serial dilutions of the test compound in a 96-well plate inoculate Inoculate the wells with the bacterial suspension prepare_compound->inoculate prepare_inoculum Prepare a standardized bacterial inoculum (10^6 CFU/mL) prepare_inoculum->inoculate incubate Incubate at 37°C for 24 hours inoculate->incubate observe Observe for visible bacterial growth (turbidity) incubate->observe determine_mic Determine the MIC as the lowest concentration with no visible growth observe->determine_mic

Caption: A step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

  • Test compound (this compound derivative)

  • Dimethyl sulfoxide (DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Dissolve the test compound in DMSO to prepare a stock solution.

  • Perform two-fold serial dilutions of the compound in the 96-well plate to achieve a range of concentrations (e.g., 0.25 to 64 µg/mL).

  • Prepare a bacterial inoculum from a fresh culture and adjust its concentration to approximately 10^6 colony-forming units (CFU)/mL.

  • Add the bacterial suspension to each well of the microtiter plate.

  • Include a positive control (bacteria without the compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

MTT Assay Workflow seed_cells Seed cancer cells in a 96-well plate add_compound Treat cells with various concentrations of the test compound seed_cells->add_compound incubate Incubate for a specified period (e.g., 48 hours) add_compound->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate for 4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals incubate_mtt->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance calculate_ic50 Calculate the IC50 value measure_absorbance->calculate_ic50

Caption: A procedural flowchart for assessing the anticancer activity of compounds using the MTT assay.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives are a result of their interaction with various cellular targets and signaling pathways.

Proposed Anticancer Mechanism: Induction of Apoptosis

Apoptosis Induction Pathway compound Tetrazole Derivative cell Cancer Cell compound->cell pathway Activation of Caspase Cascade cell->pathway Induces apoptosis Apoptosis pathway->apoptosis

Caption: A simplified diagram illustrating the induction of apoptosis in cancer cells by a tetrazole derivative.

Proposed Antibacterial Mechanism: DNA Gyrase Inhibition

DNA Gyrase Inhibition compound Tetrazole Derivative gyrase Bacterial DNA Gyrase compound->gyrase replication DNA Replication gyrase->replication death Bacterial Cell Death replication->death

Caption: A diagram showing the inhibition of bacterial DNA gyrase by a tetrazole derivative, leading to cell death.

Proposed Anticonvulsant Mechanism: GABAergic Modulation

GABAergic Modulation compound Tetrazole Derivative gaba_receptor GABA-A Receptor compound->gaba_receptor Potentiates inhibition Enhanced Neuronal Inhibition gaba_receptor->inhibition anticonvulsant Anticonvulsant Effect inhibition->anticonvulsant

Caption: A simplified pathway illustrating the potential mechanism of anticonvulsant action through the enhancement of GABAergic inhibition.

These application notes and protocols provide a foundational resource for researchers interested in exploring the therapeutic potential of this compound derivatives. The versatility of this scaffold, combined with the detailed methodologies provided, offers a strong starting point for the design and development of new and effective drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Aminomethyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(Aminomethyl)-2H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the [3+2] cycloaddition reaction between an aminoacetonitrile salt (such as the hydrochloride salt) and an azide source, typically sodium azide. This reaction is often carried out in a suitable solvent, such as water or an organic solvent like dimethylformamide (DMF), and may be promoted by the addition of an acid or a Lewis acid catalyst.

Q2: What are the primary impurities I should expect in my crude product?

A2: The most significant impurity to anticipate is the isomeric product, 5-(aminomethyl)-1H-tetrazole. Due to the tautomeric nature of the tetrazole ring, the reaction can yield both the 1H and 2H isomers. Other potential impurities include unreacted starting materials (aminoacetonitrile), hydrolysis byproducts of the starting material, and residual inorganic salts from the reaction and workup.

Q3: How can I differentiate between the desired this compound and the 5-(aminomethyl)-1H-tetrazole isomer?

A3: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are crucial for distinguishing between the 1H and 2H isomers. The chemical shifts of the protons and carbons, especially those of the aminomethyl group and the tetrazole ring carbon, will differ between the two isomers. High-Performance Liquid Chromatography (HPLC) can also be a powerful tool for separating and quantifying the two isomers.

Q4: My reaction yield is consistently low. What are the potential causes?

A4: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may require longer reaction times or higher temperatures to go to completion. The choice of solvent and catalyst can also significantly impact the reaction rate.

  • Decomposition of starting materials or product: Aminoacetonitrile can be unstable, particularly under harsh pH or high-temperature conditions. The tetrazole product itself may also have limited stability under certain conditions.

  • Suboptimal workup procedure: The product is highly polar and water-soluble, which can lead to losses during aqueous workup and extraction steps. Careful pH adjustment during workup is critical for efficient product isolation.

  • Side reactions: The formation of byproducts other than the isomeric tetrazole can consume starting materials and lower the yield of the desired product.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, this synthesis involves hazardous materials and requires strict safety protocols.

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals, especially lead and copper. All waste containing azide must be quenched and disposed of according to institutional safety guidelines.

  • Hydrazoic acid (HN3) can be formed in situ when azides are mixed with acid. Hydrazoic acid is a toxic and explosive gas. Ensure the reaction is performed in a well-ventilated fume hood.

  • Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Possible Cause(s) Suggested Solution(s)
Two major spots/peaks of similar intensity observed on TLC/HPLC of the crude product. Formation of a mixture of this compound and 5-(aminomethyl)-1H-tetrazole isomers.- Attempt to separate the isomers using column chromatography with a polar stationary phase and a suitable eluent system. - If separation is difficult, consider derivatization of the amino group to alter the chromatographic properties of the isomers. - Optimize reaction conditions (e.g., solvent, temperature, catalyst) to favor the formation of the desired isomer, although achieving high selectivity can be challenging.
Presence of a significant amount of starting material (aminoacetonitrile) in the crude product. 1. Insufficient reaction time or temperature. 2. Inefficient activation of the nitrile group.1. Increase the reaction time and/or temperature, monitoring the reaction progress by TLC or HPLC. 2. Ensure the appropriate amount of acid or Lewis acid catalyst is used to facilitate the cycloaddition.
The isolated product is an oil or a sticky solid that is difficult to handle. 1. Presence of residual solvent (e.g., DMF). 2. Contamination with inorganic salts. 3. The product may be hygroscopic.1. Ensure complete removal of high-boiling solvents under high vacuum, possibly with gentle heating. 2. Purify the product by recrystallization from a suitable solvent system to remove inorganic salts. 3. Store the final product in a desiccator over a suitable drying agent.
Low or no product formation. 1. Degradation of aminoacetonitrile starting material. 2. Incorrect reaction pH. 3. Inactive catalyst.1. Use fresh, high-quality aminoacetonitrile hydrochloride. 2. The reaction often proceeds best under slightly acidic conditions to protonate the nitrile, but strongly acidic conditions may lead to side reactions. Optimize the amount of acid added. 3. If using a catalyst, ensure it is active and used in the correct quantity.
Product decomposes during purification. The tetrazole ring can be sensitive to strong acids, bases, or high temperatures.- Avoid prolonged exposure to harsh conditions during purification. - Use milder purification techniques such as flash chromatography at room temperature. - If recrystallizing, avoid excessively high temperatures.

Data on Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Potential OriginAnalytical Method for Detection
This compound (Product) C₂H₅N₅99.09Desired productHPLC, LC-MS, NMR
5-(Aminomethyl)-1H-tetrazole (Isomer) C₂H₅N₅99.09Isomeric byproductHPLC, LC-MS, NMR
AminoacetonitrileC₂H₄N₂56.07Unreacted starting materialHPLC, GC-MS
GlycinamideC₂H₆N₂O74.08Hydrolysis of aminoacetonitrileHPLC, LC-MS
GlycineC₂H₅NO₂75.07Hydrolysis of aminoacetonitrile/glycinamideHPLC, LC-MS

Experimental Protocols

Representative Synthesis of 5-(Aminomethyl)-tetrazole (Isomeric Mixture)

This protocol is a general representation and may require optimization for specific laboratory conditions and desired isomer ratios.

Materials:

  • Aminoacetonitrile hydrochloride

  • Sodium azide

  • Ammonium chloride

  • Water (distilled or deionized)

  • Hydrochloric acid (concentrated and dilute solutions)

  • Sodium hydroxide solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aminoacetonitrile hydrochloride (1.0 eq) and sodium azide (1.1 - 1.5 eq) in water.

  • Add ammonium chloride (1.1 - 1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with concentrated hydrochloric acid to pH 1-2 in a fume hood. This step protonates the product and may cause precipitation.

  • If a precipitate forms, collect it by vacuum filtration, wash with a small amount of cold water, and dry.

  • If no precipitate forms, or to recover dissolved product from the filtrate, concentrate the aqueous solution under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., water, ethanol/water mixtures) or by column chromatography.

Visualizing Impurity Formation

The following diagram illustrates the primary reaction pathway and the formation of the main isomeric impurity.

Impurity_Formation cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Aminoacetonitrile Aminoacetonitrile Cycloaddition Cycloaddition Aminoacetonitrile->Cycloaddition Sodium Azide Sodium Azide Sodium Azide->Cycloaddition This compound This compound Cycloaddition->this compound Desired Product 5-(Aminomethyl)-1H-tetrazole 5-(Aminomethyl)-1H-tetrazole Cycloaddition->5-(Aminomethyl)-1H-tetrazole Isomeric Impurity

Caption: Formation of isomeric products in this compound synthesis.

Technical Support Center: Synthesis of 5-(Aminomethyl)tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 5-(aminomethyl)tetrazoles.

Troubleshooting Guides

Issue 1: Low or No Product Yield (Incomplete Reaction)

Q1: My reaction to form the 5-(aminomethyl)tetrazole is not proceeding, or the yield is very low. What are the common causes and how can I troubleshoot this?

A1: Incomplete conversion of the starting nitrile is a frequent issue. Several factors can contribute to this problem. Here is a step-by-step guide to troubleshoot a stalled reaction.

G start Low or No Product Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst Choice and Activity start->check_catalyst check_workup Assess Workup Procedure start->check_workup solution1 Use fresh, anhydrous reagents. Ensure correct molar ratios. check_reagents->solution1 solution2 Ensure anhydrous conditions if required. Optimize temperature and reaction time. check_conditions->solution2 solution3 Consider alternative catalysts (e.g., ZnBr2, Bu2SnO). Ensure catalyst is not poisoned. check_catalyst->solution3 solution4 Ensure proper pH for product precipitation. Check for product loss during extraction. check_workup->solution4

Caption: Key factors affecting N-alkylation regioselectivity.

Strategies for Controlling Regioselectivity:

  • Steric Hindrance: Bulky alkylating agents tend to favor the formation of the less sterically hindered N-2 isomer. Conversely, smaller alkylating agents may show less selectivity.

  • Electronic Effects: The electronic nature of the substituent at the 5-position of the tetrazole ring influences the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups generally favor the formation of the N-2 isomer.

  • Reaction Conditions: The choice of solvent and base can impact the isomer ratio. A systematic screening of reaction conditions is often necessary to optimize for the desired isomer.

  • Protecting Groups: In some cases, a protecting group strategy can be employed to direct the substitution to a specific nitrogen atom, followed by deprotection.

Quantitative Data on Regioisomer Formation:

The following table summarizes the ratio of 1,5- to 2,5-disubstituted tetrazoles obtained under different reaction conditions for the alkylation of a 5-substituted tetrazole.

5-SubstituentAlkylating AgentBaseSolventRatio (1,5-isomer : 2,5-isomer)Reference
-C₆H₅Benzyl bromideK₂CO₃Acetone45 : 55[1]
-CH₃Oxone®-Water3 : 1 (1-hydroxy vs 2-hydroxy)[2]

Note: The separation of regioisomers can often be achieved by column chromatography on silica gel. Characterization by ¹³C NMR is a reliable method to distinguish between the isomers, as the carbon of the tetrazole ring in the 2,5-disubstituted isomer is typically deshielded compared to the 1,5-isomer. [1]

Issue 3: Unwanted Byproducts from Ugi Multicomponent Reaction

Q3: I am using the Ugi multicomponent reaction to synthesize an α-aminomethyl tetrazole, but I am getting low yields and a complex mixture of products. What are the potential side reactions and how can I optimize the reaction?

A3: The Ugi tetrazole reaction is a powerful tool, but it can be prone to side reactions, leading to low yields and purification challenges.

Potential Side Reactions in Ugi Tetrazole Synthesis:

  • Formation of "Atypical" Ugi Products: Under certain conditions, a constitutional isomer of the expected Ugi product can form, where the tetrazole ring is attached to a different part of the molecule.

  • Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of the imine intermediate, reducing the yield of the desired product.

  • Multiple Additions with Ammonia: When using ammonia as the amine component, it is possible to get mono-, di-, and tri-Ugi products, complicating the product mixture. [3]* Lactam Formation: If using α- or β-amino acid-derived isocyanides, intramolecular cyclization can occur to form lactams. [3] Optimization Strategies:

  • Choice of Amine: To avoid multiple additions, consider using a protected amine or a primary amine that is less reactive.

  • Anhydrous Conditions: As with other tetrazole syntheses, ensuring anhydrous conditions can minimize hydrolysis side reactions.

  • Temperature and Reaction Time: Optimization of temperature and reaction time can help to favor the formation of the desired product over side products.

  • Purification: Careful column chromatography is often required to isolate the desired product from the reaction mixture.

Frequently Asked Questions (FAQs)

Q4: What are the primary safety concerns when synthesizing 5-(aminomethyl)tetrazoles?

A4: The most significant safety hazard is the use of sodium azide (NaN₃), which can generate highly toxic and explosive hydrazoic acid (HN₃) in the presence of acid. [4]Heavy metal azides, which can be formed when using certain metal catalysts, are often shock-sensitive.

Mitigation Strategies for Hydrazoic Acid Formation:

MethodDescriptionHeadspace HN₃ (ppm)Reference
NaN₃/Pyridinium ChlorideTraditional method with a high potential for HN₃ generation.High[4]
NaN₃/ZnBr₂ (Sharpless procedure)Aims to minimize HN₃ by pH control.~2000[4]
NaN₃/ZnO (Merck Frosst procedure)Catalytic amount of ZnO in aqueous THF (pH 8).~2[4]

Q5: My starting nitrile is hydrolyzing to an amide or carboxylic acid. How can I prevent this?

A5: Nitrile hydrolysis is a common side reaction that competes with tetrazole formation, especially in the presence of strong acids or bases and water.

Workflow to Prevent Nitrile Hydrolysis

G start Nitrile Hydrolysis Observed check_water Ensure Anhydrous Conditions start->check_water check_ph Control Reaction pH start->check_ph check_temp Optimize Reaction Temperature start->check_temp solution1 Dry solvents and glassware. Use an inert atmosphere. check_water->solution1 solution2 Use milder acid catalysts. Avoid strong bases. check_ph->solution2 solution3 Lower temperature may favor tetrazole formation over hydrolysis. check_temp->solution3

Caption: Workflow to minimize nitrile hydrolysis.

Q6: Can the 5-(aminomethyl)tetrazole product decompose during the reaction or workup?

A6: Yes, 5-aminotetrazoles can be thermally sensitive. Decomposition can occur at elevated temperatures, leading to the evolution of nitrogen gas (N₂) or hydrazoic acid (HN₃). It is advisable to avoid unnecessarily high temperatures during the reaction and workup.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Substituted-1H-tetrazoles via [3+2] Cycloaddition

This protocol is a general guideline and may require optimization for specific substrates.

Reaction Scheme: R-CN + NaN₃ --(Catalyst, Solvent, Heat)--> 5-R-Tetrazole

Materials:

  • Nitrile (1.0 eq)

  • Sodium azide (1.5 eq)

  • Ammonium chloride (1.5 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitrile, sodium azide, and ammonium chloride.

  • Add DMF as the solvent.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of ice water and acidify with dilute HCl to a pH of ~2-3 to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., water or ethanol).

Protocol 2: Ugi-Azide Four-Component Reaction for the Synthesis of α-Aminomethyl Tetrazoles

Reaction Scheme: R¹-CHO + R²-NH₂ + R³-NC + TMS-N₃ --(Solvent)--> α-Aminomethyl Tetrazole

Materials:

  • Aldehyde or ketone (1.0 eq)

  • Amine (1.0 eq)

  • Isocyanide (1.0 eq)

  • Trimethylsilyl azide (TMSN₃) (1.1 eq)

  • Methanol (MeOH)

Procedure:

  • To a vial, add the aldehyde or ketone, amine, and isocyanide in methanol.

  • Add trimethylsilyl azide to the mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product is typically purified by column chromatography on silica gel.

References

Optimizing reaction conditions for 5-(aminomethyl)tetrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(aminomethyl)tetrazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 5-(aminomethyl)tetrazole, providing potential causes and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: Reaction time may be insufficient, or the temperature may be too low.Monitor the reaction progress using TLC or LC-MS and extend the reaction time or increase the temperature as necessary.[1]
Inactive Catalyst or Reagents: The catalyst (e.g., boric acid) may have degraded, or the azide salt may be of poor quality.Use a fresh batch of catalyst and ensure the purity of all starting materials.[1]
Dimerization of Cyanamide: In the cyanamide-based synthesis, cyanamide can dimerize to dicyandiamide, which is less reactive and can reduce the yield.[2]Control reaction conditions such as pH and temperature to minimize this side reaction.[2]
Presence of Unreacted Nitrous Acid (Aminoguanidine Method): Excess nitrous acid can lead to undesired side reactions.Ensure the gradual addition of the nitrite solution to allow for its complete reaction with the aminoguanidine salt.[3]
Formation of Multiple Byproducts Side Reactions of Azide: Hydrazoic acid, formed in situ, is highly reactive and can participate in side reactions.Maintain a neutral pH during the initial reaction phase to minimize the formation of large quantities of hydrazoic acid.[4]
Decomposition of Intermediates: The diazotized intermediate in the aminoguanidine method can be unstable at higher temperatures.Carefully control the temperature during the diazotization step, keeping it below 30-35°C.
Impurities in Starting Materials: The presence of impurities can lead to the formation of unexpected byproducts.Purify all starting materials before use.
Difficulty in Product Isolation and Purification Product is Highly Soluble in the Reaction Solvent: This can make precipitation or extraction inefficient.After the reaction, acidify the mixture to protonate the tetrazole, which may facilitate its precipitation or extraction into an organic solvent.[1]
Product Co-elutes with Impurities During Chromatography: This can make obtaining a pure product challenging.Optimize chromatography conditions, such as the solvent system and stationary phase. Recrystallization from a suitable solvent (e.g., hot water or a water/ethanol mixture) can also be an effective purification method.
Product is a Salt: If the product is isolated as a salt, it may have different solubility characteristics.Ensure the final pH adjustment is correct to obtain the neutral form of 5-(aminomethyl)tetrazole.
Discoloration of the Product (e.g., Yellowing) Presence of Impurities: Trace impurities may cause discoloration without significantly affecting the NMR spectrum.While minor discoloration may not impact the product's identity, recrystallization can help to remove these impurities and improve the appearance.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 5-(aminomethyl)tetrazole?

A1: The two main synthetic routes are:

  • The reaction of cyanamide or dicyandiamide with an azide salt (like sodium azide) in the presence of an acid reagent.[4]

  • The diazotization of an aminoguanidine salt with a nitrite salt (like sodium nitrite) in an acidic medium, followed by cyclization.[2][5]

Q2: What are the critical safety precautions to consider during this synthesis?

A2: The synthesis of 5-(aminomethyl)tetrazole involves hazardous materials and reactions:

  • Hydrazoic Acid (HN₃): This is a highly toxic and explosive compound that can be formed in situ from azide salts and acids. All reactions involving azides should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.[4]

  • Azide Salts: Sodium azide and other azide salts are acutely toxic. Avoid inhalation, ingestion, and skin contact.

  • Explosion Hazard: The reaction of urea and ammonium nitrate in one of the synthetic routes for a precursor can be explosive if not properly controlled.[2]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the product.[1] Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy can also be used to confirm the completion of the reaction.[4]

Q4: What is the role of the acid reagent in the cyanamide-based synthesis?

A4: The acid reagent, such as boric acid, facilitates the reaction between cyanamide and the azide salt while maintaining a substantially neutral pH to minimize the formation of dangerous hydrazoic acid.[4]

Q5: How can I improve the purity of the final product?

A5: Recrystallization is a common and effective method for purifying 5-(aminomethyl)tetrazole. It can be recrystallized from hot water or a mixture of water and ethanol.[6]

Experimental Protocols

Synthesis from Cyanamide and Sodium Azide

This method is based on the reaction of cyanamide with sodium azide in the presence of boric acid.[4]

Materials:

  • Cyanamide (50% aqueous solution)

  • Sodium Azide (NaN₃)

  • Boric Acid (H₃BO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 14.7 g of sodium azide and 14.7 g of boric acid in 100 ml of water.

  • To the stirred solution, add 20 g of a 50% aqueous solution of cyanamide.

  • Heat the resulting solution to reflux. The reaction is typically complete after approximately 1.5 hours.

  • After the reaction is complete, slowly add 25 ml of concentrated hydrochloric acid to the hot solution until the pH is approximately 1.

  • Cool the solution in an ice bath to precipitate the product.

  • Collect the precipitate by filtration and wash it twice with room temperature water.

  • Air-dry the product and then dry it further under a vacuum.

Synthesis from Aminoguanidine Bicarbonate

This method involves the diazotization of aminoguanidine followed by cyclization.[2][6]

Materials:

  • Aminoguanidine Bicarbonate

  • Nitric Acid (32%)

  • Sodium Nitrite (NaNO₂) (35% solution)

  • Sodium Carbonate (Na₂CO₃)

  • Sulfuric Acid (30%)

Procedure:

  • Slowly add 68 g of aminoguanidine bicarbonate to 200 ml of 32% nitric acid with stirring.

  • To the resulting aminoguanidine nitrate solution, slowly add 90-100 ml of a 35% sodium nitrite solution dropwise, ensuring the temperature does not exceed 30-35°C. The solution will turn a brown-red color.

  • Allow the mixture to stand for 20 minutes at room temperature.

  • Add 58 g of sodium carbonate portion-wise while stirring.

  • Connect a reflux condenser to the flask and heat the reaction mixture for 4 hours.

  • Neutralize the hot solution with 30% sulfuric acid to a pH of 4.

  • Cool the solution to room temperature and allow it to stand overnight to crystallize the product.

  • Filter the precipitated crystals, wash with cold water, and dry.

Data Presentation

Table 1: Comparison of Reaction Conditions for 5-(Aminomethyl)tetrazole Synthesis

Synthesis RouteStarting MaterialsReagentsSolventTemperature (°C)Reaction Time (h)Reported Yield (%)
Cyanamide-basedCyanamide, Sodium AzideBoric Acid, HClWaterReflux1.5~85
Aminoguanidine-basedAminoguanidine BicarbonateNitric Acid, Sodium Nitrite, Sodium CarbonateWaterDiazotization: <35, Reflux: ~100470-74[2]

Visualizations

experimental_workflow_cyanamide cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup A Combine Sodium Azide and Boric Acid in Water B Add Cyanamide Solution A->B Stir C Heat to Reflux (1.5h) B->C D Acidify with HCl (pH ~1) C->D Hot E Cool in Ice Bath D->E F Filter Precipitate E->F G Wash with Water F->G H Dry Product G->H

Caption: Workflow for the synthesis of 5-(aminomethyl)tetrazole from cyanamide.

experimental_workflow_aminoguanidine cluster_prep Diazotization cluster_cyclization Cyclization cluster_workup Workup A Dissolve Aminoguanidine Bicarbonate in Nitric Acid B Add Sodium Nitrite Solution (<35°C) A->B Slowly C Stir for 20 min B->C D Add Sodium Carbonate C->D Portion-wise E Reflux for 4h D->E F Neutralize with Sulfuric Acid (pH 4) E->F Hot G Cool and Crystallize F->G H Filter Crystals G->H I Wash with Water H->I J Dry Product I->J

Caption: Workflow for the synthesis of 5-(aminomethyl)tetrazole from aminoguanidine.

References

Technical Support Center: 5-(Aminomethyl)-2H-tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(Aminomethyl)-2H-tetrazole. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and improve the yield and purity of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and straightforward method is the [3+2] cycloaddition reaction between aminoacetonitrile (or its hydrochloride salt) and an azide source, typically sodium azide. This reaction is often facilitated by a Lewis acid or a Brønsted acid catalyst in a suitable solvent.

Q2: Why is my yield of this compound consistently low?

A2: Low yields can stem from several factors including incomplete reaction, side reactions, or product loss during workup and purification. Key areas to investigate are reaction temperature, reaction time, the purity of starting materials, and the choice of solvent and catalyst. For instance, using DMF as a solvent and ammonium chloride as a proton source can be effective, but reaction conditions need to be optimized. Some protocols suggest using zinc bromide as a Lewis acid catalyst to improve yields in aqueous solutions.

Q3: What are the common impurities I should look out for?

A3: Common impurities may include unreacted aminoacetonitrile, residual azide salts, and potentially side products from the decomposition of the tetrazole ring under harsh conditions. If a Lewis acid catalyst like ZnBr2 is used, carboxamide formation can be a side reaction, although this is less common in the absence of the catalyst.

Q4: How can I best purify the crude this compound?

A4: Recrystallization is a highly effective method for purifying this compound. Water is often a suitable solvent for this purpose. The process involves dissolving the crude product in a minimal amount of hot water, followed by slow cooling to allow for the formation of pure crystals.

Q5: What are the key safety precautions when working with sodium azide?

A5: Sodium azide is highly toxic and can form explosive heavy metal azides. It is crucial to handle it with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid (HN3).[1] All waste containing azide must be quenched and disposed of according to institutional safety protocols.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction. 2. Inactive or inappropriate catalyst. 3. Poor quality of starting materials. 4. Sub-optimal reaction temperature or time. 5. Humidity or moisture in the reaction.1. Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary. 2. Consider using a different catalyst such as zinc bromide or dibutyltin oxide, especially for stubborn reactions.[2] 3. Ensure the purity of aminoacetonitrile and sodium azide. 4. Optimize the reaction temperature; heating is often required, with temperatures around 120°C in DMF being common.[2] 5. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Byproducts 1. Decomposition of the tetrazole ring under harsh conditions (e.g., excessively high temperatures). 2. Side reactions involving impurities in the starting materials.1. Employ milder reaction conditions. If using high temperatures, consider reducing the reaction time. 2. Purify the starting materials before use.
Difficulty in Product Isolation 1. The product is soluble in the workup solvent. 2. The product precipitates as an oil instead of a solid.1. After the reaction, carefully acidify the mixture to protonate the tetrazole, which often facilitates its precipitation from aqueous solutions. 2. If an oil forms during recrystallization, try adding a seed crystal or scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, consider a different recrystallization solvent.
Product Purity is Low After Recrystallization 1. Inefficient removal of impurities. 2. Co-precipitation of impurities with the product.1. Ensure the correct solvent and volume are used for recrystallization (dissolve in a minimal amount of hot solvent). 2. Allow the solution to cool slowly to promote the formation of well-defined crystals, which are typically purer than rapidly formed precipitates. A second recrystallization may be necessary.

Data on Reaction Condition Optimization for Tetrazole Synthesis

While specific data for this compound is dispersed, the following table summarizes general findings for the synthesis of 5-substituted tetrazoles from nitriles and sodium azide, which can inform optimization efforts.

CatalystSolventTemperature (°C)Time (h)Yield (%)Notes
Ammonium ChlorideDMF1257~22 (for 5-phenyl-1H-tetrazole)[1]A common method, though yields can be moderate.[1]
Zinc BromideWaterRefluxN/AHighSharpless conditions, often effective and environmentally friendly.[2]
Triethylamine HClToluene95-100797 (for 5-phenyl-1H-tetrazole)An alternative acid source that can give high yields.
None (Flow Chemistry)NMP:H₂O (9:1)1900.581Continuous flow methods can improve safety and efficiency.[3]

Experimental Protocols

Synthesis of this compound from Aminoacetonitrile Hydrochloride

This protocol is a representative procedure based on common methods for tetrazole synthesis from nitriles.

Materials:

  • Aminoacetonitrile hydrochloride

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aminoacetonitrile hydrochloride (1.0 eq), sodium azide (1.2 eq), and ammonium chloride (1.1 eq).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-125 °C and stir for several hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker of water.

  • Acidify the aqueous solution to a pH of approximately 2 with concentrated hydrochloric acid.

  • Cool the solution in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization.

Purification by Recrystallization

Procedure:

  • Transfer the crude this compound to a beaker.

  • Add a minimal amount of deionized water and heat the mixture while stirring until the solid is completely dissolved.

  • Remove the beaker from the heat source and allow it to cool slowly to room temperature.

  • For maximum crystal formation, place the beaker in an ice bath.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Purity Analysis by HPLC

A general reverse-phase HPLC method can be adapted for purity analysis.

Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 210 nm)

  • Column Temperature: 30 °C

Process Visualization

The following diagrams illustrate the general workflow and logical relationships in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage Reactants Aminoacetonitrile HCl Sodium Azide Ammonium Chloride Reaction Heat to 120-125°C Reactants->Reaction Solvent DMF Solvent->Reaction Quench Pour into Water Reaction->Quench Acidify Acidify with HCl (pH~2) Quench->Acidify Precipitate Cool in Ice Bath Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter Crude Crude Product Filter->Crude Dissolve Dissolve in Hot Water Crude->Dissolve Cool Slow Cooling Dissolve->Cool Crystallize Crystallization Cool->Crystallize Filter_Pure Vacuum Filtration Crystallize->Filter_Pure Pure Pure this compound Filter_Pure->Pure

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Reaction Reaction Incomplete? Start->Check_Reaction Check_Purity Impure Starting Materials? Check_Reaction->Check_Purity No Action_Time Increase Reaction Time/ Temperature Check_Reaction->Action_Time Yes Check_Conditions Sub-optimal Conditions? Check_Purity->Check_Conditions No Action_Materials Purify Starting Materials Check_Purity->Action_Materials Yes Check_Purification Purification Inefficient? Check_Conditions->Check_Purification No Action_Optimize Optimize Catalyst/Solvent Check_Conditions->Action_Optimize Yes Action_Recrystallize Optimize Recrystallization/ Use Chromatography Check_Purification->Action_Recrystallize Yes Success Improved Yield/Purity Action_Time->Success Action_Materials->Success Action_Optimize->Success Action_Recrystallize->Success

Caption: A logical troubleshooting workflow for addressing low yield or purity.

References

Stability and storage conditions for 5-(Aminomethyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information regarding the stability and storage of 5-(Aminomethyl)-2H-tetrazole (CAS No. 31602-63-8) for researchers, scientists, and drug development professionals. The following troubleshooting guides and FAQs address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on available data for aminotetrazole derivatives, this compound should be handled as a potentially hazardous substance. It is classified as an irritant, potentially causing skin, eye, and respiratory system irritation.[1] It may also be harmful if swallowed or inhaled.[1] As with many tetrazole-containing compounds, it has a high nitrogen content and should be considered potentially energetic, with risks of rapid decomposition or explosion under certain conditions, particularly upon heating.[2]

Q2: What are the recommended storage conditions for solid this compound?

A2: To ensure maximum stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It is crucial to protect it from heat, sparks, open flames, and direct sunlight.[3] Avoid storage with strong oxidizing agents, as these are materials to avoid.[4]

Q3: How should I prepare solutions of this compound?

A3: When preparing solutions, it is advisable to use a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The stability of tetrazole compounds in solution can be pH-dependent.[5] While specific data for this compound is unavailable, a neutral to slightly acidic pH range (pH 4-7) is often a reasonable starting point for stability for many nitrogen-rich heterocyclic compounds.[5] It is recommended to prepare solutions fresh for each experiment. If storage of a solution is necessary, it should be for the shortest possible time at low temperatures (e.g., 2-8°C), protected from light.

Q4: My experimental results are inconsistent. Could this be related to compound stability?

A4: Yes, inconsistent results can be a sign of compound degradation. Degradation can be triggered by improper storage, solution instability (e.g., wrong pH), exposure to light, or elevated temperatures.[5] If you suspect degradation, it is recommended to use a fresh batch of the compound and ensure that all experimental conditions are controlled. An analytical technique such as HPLC can be used to check the purity of your sample before use.

Q5: What are the likely degradation products of this compound?

A5: While specific degradation pathways for this compound are not well-documented, tetrazole rings can undergo cleavage under stress conditions like heat or UV light.[2][6] Potential degradation could involve the loss of nitrogen gas (N₂) from the tetrazole ring. Hazardous combustion products may include carbon monoxide and nitrogen oxides.[4]

Stability Data

Disclaimer: The following quantitative data is representative and intended for illustrative purposes. Specific stability testing should be performed to establish definitive parameters for your particular material and storage conditions.

Table 1: Hypothetical Thermal Stability of Solid this compound

Storage TemperatureTimePurity (% Remaining)Observations
2-8°C12 months>99%No visible change
25°C (Room Temp)12 months98%Slight discoloration possible
40°C6 months95%Noticeable discoloration
60°C1 month85%Significant discoloration/degradation

Table 2: Hypothetical Stability of this compound in Aqueous Solution (1 mg/mL) at 25°C

pHTime (24 hours)Purity (% Remaining)Time (7 days)Purity (% Remaining)
3.0>99%98%
5.0>99%99%
7.0>99%98%
9.098%92%

Troubleshooting Guide

If you encounter issues during your experiments, this guide may help you identify and resolve the problem.

TroubleshootingWorkflow start Problem: Inconsistent or Unexpected Experimental Results check_purity Check Purity of Starting Material (e.g., via HPLC, NMR) start->check_purity is_pure Is the compound pure? check_purity->is_pure impure_source Source a new, high-purity batch of the compound. is_pure->impure_source No review_protocol Review Experimental Protocol is_pure->review_protocol Yes check_storage Verify Compound Storage Conditions (Solid and Solution) review_protocol->check_storage check_conditions Examine Experimental Conditions (pH, Temp, Light Exposure) review_protocol->check_conditions storage_ok Are storage conditions optimal? check_storage->storage_ok conditions_ok Are experimental conditions controlled? check_conditions->conditions_ok storage_ok->conditions_ok Yes correct_storage Action: Store compound in a cool, dry, dark place in a tightly sealed container. Prepare fresh solutions. storage_ok->correct_storage No control_experiment Action: Control pH with a buffer, protect from light, and maintain stable temperature. conditions_ok->control_experiment No re_run Re-run Experiment conditions_ok->re_run Yes correct_storage->re_run control_experiment->re_run

Caption: Troubleshooting workflow for experiments involving this compound.

Experimental Protocols

Representative Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation (stress testing) study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Incubate samples at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Incubate samples under the same conditions as acid hydrolysis.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven. Also, heat the stock solution under reflux.

    • Photodegradation: Expose the stock solution and solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[7][8] A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze all samples, including a non-stressed control, by a stability-indicating analytical method, typically a reverse-phase HPLC method with a photodiode array (PDA) or mass spectrometry (MS) detector.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.

    • Calculate the percentage of degradation.

    • If using an MS detector, analyze the mass spectra of the degradation peaks to propose potential structures.

DegradationPathway compound This compound stress Stress Conditions (Heat, UV Light, Extreme pH) compound->stress pathway1 Pathway 1: Ring Cleavage stress->pathway1 pathway2 Pathway 2: Side-chain Reaction stress->pathway2 product1 Degradation Products (e.g., N₂ extrusion, nitriles) pathway1->product1 product2 Degradation Products (e.g., oxidation of amino group) pathway2->product2

Caption: Potential degradation pathways for this compound under stress conditions.

References

Troubleshooting guide for the Ugi reaction with aminomethyl tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Ugi reaction involving aminomethyl tetrazoles. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during this versatile multicomponent reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the Ugi reaction with aminomethyl tetrazoles?

Low yields in the Ugi-tetrazole reaction can stem from several factors:

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and concentration of reactants plays a crucial role. Methanol is a common solvent, but mixtures like methanol/water or the use of 2,2,2-trifluoroethanol have also been reported to be effective.[1] Temperature adjustments may be necessary; for instance, heating can sometimes improve yields, as seen when a reaction at 60 °C gave a 31% yield while the same reaction at room temperature only yielded trace amounts.[2][3]

  • Poor Schiff Base Formation: The initial condensation between the amine and the carbonyl component to form the imine (Schiff base) can be a rate-limiting step. In cases involving less reactive components, the addition of a Lewis acid like zinc chloride (ZnCl₂) can catalyze this step and improve overall reaction efficiency.[4]

  • Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product. A common side reaction, particularly when using aldehydes, is the formation of bis-tetrazoles.[2][3]

  • Steric Hindrance: Highly substituted or sterically hindered starting materials may react sluggishly, leading to lower yields.

  • Reactivity of the Amine: Ammonia, often used to generate the aminomethyl tetrazole moiety, can lead to multiple reaction pathways and sometimes poor yields.[1][3] Using ammonia surrogates like tritylamine has been explored to circumvent these issues.[1]

Q2: I am observing the formation of a significant amount of a bis-tetrazole byproduct. How can I minimize this?

The formation of bis-tetrazole adducts is a known issue, particularly when using aldehydes as the carbonyl component.[2][3] This occurs because the initial Ugi product, an aminomethyl tetrazole, can act as an amine in a second Ugi reaction with the excess aldehyde present.

Strategies to minimize bis-tetrazole formation:

  • Use Ketones Instead of Aldehydes: Ketones are generally less prone to this side reaction and often provide better yields of the desired monosubstituted product.[2][3]

  • Control Stoichiometry: Carefully controlling the stoichiometry of the reactants, particularly by avoiding a large excess of the aldehyde, can help reduce the extent of the second reaction.

  • Modify Reaction Conditions: Adjusting the solvent system or temperature may influence the relative rates of the desired reaction and the side reaction.

Q3: My purification is challenging. What are the recommended methods for purifying Ugi products containing a tetrazole moiety?

Purification of Ugi-tetrazole products can often be achieved through standard laboratory techniques:

  • Flash Column Chromatography: This is a widely used method for purifying Ugi products. Common solvent systems involve mixtures of hexane and ethyl acetate.[5][6]

  • Crystallization/Precipitation: In some cases, the Ugi product may precipitate directly from the reaction mixture upon completion or during workup.[1] Washing the crude product with a suitable solvent, such as ethanol, can sometimes yield a pure product.[7]

  • Filtration: If the product is a solid that precipitates from the reaction mixture, simple filtration can be an effective initial purification step.[7]

Q4: Can I use ammonia directly in the Ugi-tetrazole reaction? What are the potential complications?

Yes, ammonia can be used, often in the form of ammonium hydroxide or ammonium chloride, to generate the primary amine in situ for the formation of α-aminomethyl tetrazoles.[2][3] However, its use can be problematic.

Potential Complications with Ammonia:

  • Multiple Reaction Pathways: Ammonia can lead to various side reactions. The initially formed aminomethyl tetrazole can react further.[3]

  • Aldol-type Condensations: As a strong base, ammonia can induce aldol condensation of the carbonyl components.[3]

  • Amidation of Isocyanides: Ammonia can react with isocyanoacetic acid methyl esters, leading to amidation.[3]

To mitigate these issues, researchers have successfully used tritylamine as an ammonia surrogate.[1]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the Ugi reaction with aminomethyl tetrazoles.

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Low Reactivity of Starting Materials - For sluggish imine formation, consider adding a Lewis acid catalyst like ZnCl₂.[4]- If using a sterically hindered component, try increasing the reaction temperature or extending the reaction time.
Inappropriate Solvent - Methanol is a standard solvent.[8] Consider switching to or using a mixture of methanol/water or 2,2,2-trifluoroethanol, which have been shown to be effective.[1]
Incorrect Temperature - If the reaction is slow at room temperature, try heating the mixture. A study showed a significant yield improvement from trace amounts to 31% by heating to 60 °C.[2][3]
Degraded Reagents - Ensure the purity and stability of all starting materials, especially the isocyanide, which can be prone to degradation.
Problem 2: Formation of Multiple Products
Possible Cause Suggested Solution
Bis-tetrazole Formation (with aldehydes) - Replace the aldehyde with a ketone, as ketones are less susceptible to this side reaction.[2][3]- Carefully control the stoichiometry, avoiding a large excess of the aldehyde.
Formation of 'Atypical Ugi' Isomers - Be aware that constitutional isomers can form where the tetrazole ring migrates.[9][10] Characterization by techniques like X-ray crystallography may be necessary to confirm the structure. The ratio of these isomers can be influenced by the reaction temperature.[10]
Side Reactions due to Ammonia - Consider using an ammonia surrogate like tritylamine to avoid side reactions such as aldol condensations or unwanted amidations.[1]
Problem 3: Difficult Purification
Possible Cause Suggested Solution
Product is highly polar - Use more polar solvent systems for flash chromatography.
Product is an oil - Attempt to crystallize the product from different solvent systems. If unsuccessful, preparative HPLC may be required.
Close-running impurities - Optimize the mobile phase for flash chromatography to achieve better separation.- Consider a chemical modification of the product to facilitate purification, followed by removal of the modifying group.

Experimental Protocols

General Procedure for the Ugi-Azide Reaction

This protocol is a representative example for the synthesis of 1,5-disubstituted-1H-tetrazoles.

  • To a solution of the aldehyde (1.0 equivalent) in methanol (1.0 M), sequentially add the amine (e.g., allylamine hydrochloride, 1.1 equivalents), trimethylsilyl azide (TMSN₃, 1.1 equivalents), and the isocyanide (e.g., tert-butyl isocyanide, 1.1 equivalents).[5][6]

  • Stir the reaction mixture at a specified temperature (e.g., 40 °C) for a designated time (e.g., 24 hours).[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The residue can be taken up in a solvent like ethyl acetate and washed with brine.[6]

  • Dry the organic layer with a drying agent (e.g., Na₂SO₄), filter, and concentrate under vacuum.

  • Purify the crude product by flash column chromatography using a suitable eluent system (e.g., mixtures of hexanes and ethyl acetate).[5][6]

Optimization of Reaction Conditions: A Case Study

The following table summarizes the optimization of the intramolecular Heck reaction of an Ugi-azide product. While not the Ugi reaction itself, it demonstrates a systematic approach to optimizing a subsequent reaction, a common practice in multi-step syntheses involving Ugi products.

EntryCatalyst (mol %)Ligand (mol %)Base (2 equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (10)PPh₃ (20)Et₃NCH₃CN85345
2Pd(OAc)₂ (10)PPh₃ (20)Et₃NDMF85352
3Pd(OAc)₂ (10)PPh₃ (20)K₂CO₃DMF85365
4Pd(OAc)₂ (10)PPh₃ (20)K₂CO₃DMF105375
5Pd(OAc)₂ (10)PPh₃ (20)K₂CO₃DMF1051275
6Pd(OAc)₂ (10)-K₂CO₃DMF105335
7Pd(OAc)₂ (10)PCy₃ (20)K₂CO₃DMF105341
8Pd(OAc)₂ (10)P(o-tol)₃ (20)K₂CO₃DMF105338
9Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMF105355
10Pd(OAc)₂ (10)PPh₃ (20)K₂CO₃DMF85365
11Pd(OAc)₂ (10)PPh₃ (20)K₂CO₃DMF120372
12Pd(OAc)₂ (10)PPh₃ (20)K₃PO₄DMF105368
13Pd(OAc)₂ (10)PPh₃ (20)NaOAcDMF105342
14Pd(OAc)₂ (10)PPh₃ (20)Cs₂CO₃DMF105371

Data adapted from a study on one-pot Ugi-azide and Heck reactions.[5]

Visual Guides

Ugi_Tetrazole_Mechanism Amine R1-NH2 (Amine) Imine R1-N=C(R2)R3 (Imine) Amine->Imine + Carbonyl - H2O Carbonyl R2(R3)C=O (Carbonyl) Carbonyl->Imine Isocyanide R4-NC (Isocyanide) Nitrillium Nitrillium Ion Intermediate Isocyanide->Nitrillium Azide HN3 (Hydrazoic Acid) Tetrazole 1,5-Disubstituted Tetrazole Azide->Tetrazole Imine->Nitrillium + Isocyanide, + H+ Nitrillium->Tetrazole + N3-

Caption: The reaction mechanism of the Ugi-tetrazole four-component reaction.

Ugi_Workflow Start 1. Reagent Preparation (Amine, Carbonyl, Isocyanide, Azide Source) Reaction 2. Ugi Reaction (Mixing in suitable solvent, e.g., MeOH) Start->Reaction Monitoring 3. Reaction Monitoring (e.g., TLC, LC-MS) Reaction->Monitoring Workup 4. Workup (Solvent removal, extraction) Monitoring->Workup Purification 5. Purification (Chromatography, Crystallization) Workup->Purification Analysis 6. Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A general experimental workflow for the Ugi-tetrazole reaction.

Troubleshooting_Tree Problem Low Yield? CheckReagents Check Reagent Purity & Stoichiometry Problem->CheckReagents Yes Success Yield Improved Problem->Success No ChangeConditions Modify Reaction Conditions (Solvent, Temp.) CheckReagents->ChangeConditions SideReaction Side Reaction Observed? ChangeConditions->SideReaction UseKetone If Aldehyde, switch to Ketone SideReaction->UseKetone Yes (e.g., bis-tetrazole) UseSurrogate If using NH3, try Amine Surrogate SideReaction->UseSurrogate Yes (e.g., NH3 issues) SideReaction->Success No UseKetone->Success UseSurrogate->Success

Caption: A decision tree for troubleshooting low yields in the Ugi reaction.

References

Challenges in the scale-up synthesis of 5-(Aminomethyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(Aminomethyl)-2H-tetrazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and related aminomethyl tetrazoles?

A1: The most prevalent methods are the [3+2] cycloaddition reaction between a nitrile and an azide source, and multicomponent reactions (MCRs), particularly the Ugi reaction.[1][2][3] The Ugi-azide four-component reaction is notable for its efficiency in creating (1H-tetrazol-5-yl)methanamines.[4] For scale-up, continuous flow synthesis is emerging as a safer and more efficient alternative to traditional batch processes, especially when dealing with hazardous reagents.[5]

Q2: Why is this compound an important scaffold in drug discovery?

A2: The tetrazole ring is a well-established bioisostere for the carboxylic acid group.[1][6][7] This substitution can improve a molecule's metabolic stability, lipophilicity, and potency.[6] Specifically, 1,5-disubstituted tetrazoles can also act as mimics for the cis-conformation of an amide bond, which is a valuable feature in designing molecules with specific conformational constraints.[4]

Q3: What are the primary safety hazards associated with the scale-up synthesis of this compound?

A3: The primary hazard is the use of azide reagents, such as sodium azide (NaN₃). In the presence of acids, sodium azide can generate highly toxic and explosive hydrazoic acid (HN₃).[5] Additionally, reactions involving azides can produce nitrogen gas, which can lead to a dangerous pressure buildup in a closed system. The use of heavy metal catalysts or reagents, such as mercury salts in some older methods, also poses significant toxicity and disposal concerns.[4]

Q4: What is the significance of regioisomer formation in tetrazole synthesis?

A4: When alkylating or arylating a 5-substituted tetrazole, a mixture of 1,5- and 2,5-disubstituted isomers can be formed.[8] The ratio of these isomers is often influenced by the electronic properties and steric bulk of the substituent at the 5-position.[8] Controlling regioselectivity is critical for ensuring the purity and desired biological activity of the final product. For the target molecule, ensuring the correct tautomeric form (2H-tetrazole) is crucial.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis and scale-up of this compound.

Problem 1: Low or Inconsistent Yield

Potential Cause Recommended Solution
Suboptimal Reaction Temperature Systematically screen temperatures. While higher temperatures can increase reaction rates, they may also lead to decomposition or side reactions. For some Ugi reactions, increasing the temperature resulted in lower yields.[9]
Incorrect Solvent System Solvent choice is critical. For a Passerini-tetrazole reaction, switching from MeOH/H₂O to a biphasic toluene/water (9:1) system dramatically improved the yield to 90%.[6][7] Screen a range of solvents to find the optimal medium for your specific reaction.
Poor Quality of Reagents Ensure all starting materials, especially the nitrile and azide source, are pure and dry. Impurities can inhibit the reaction or lead to side products.
Inefficient Mixing at Scale As the reaction volume increases, mass and heat transfer can become limiting. Ensure your reactor is equipped with adequate agitation to maintain a homogenous reaction mixture.
Catalyst Inactivity If using a catalyst (e.g., zinc salts, L-proline), ensure it has not been deactivated.[3] Consider catalyst loading optimization studies.

Problem 2: Formation of Impurities and Side Products

Potential Cause Recommended Solution
Formation of Regioisomers To control the formation of 1,5- vs. 2,5-isomers, modify the reaction conditions or the protecting group strategy. The choice of alkylating/arylating agent and catalyst can influence the isomeric ratio.[8]
Decomposition of Starting Materials or Product Analyze the reaction mixture over time (e.g., by HPLC or TLC) to identify when decomposition occurs. Consider lowering the reaction temperature or reducing the reaction time.
Side Reactions In multicomponent reactions, side products can form from reactions between subsets of the components. For example, in one tetrazole synthesis, the formation of 1-benzyl-1H-tetrazole was a significant side product.[6][7] Adjusting stoichiometry or the order of addition may mitigate this.

Problem 3: Safety Issues During Scale-Up

Potential Cause Recommended Solution
Generation of Hydrazoic Acid (HN₃) Strictly avoid acidic conditions when using sodium azide. Use a buffered system or a non-acidic azide source like trimethylsilyl azide (TMSN₃).[6][7] Consider generating and using HN₃ in situ in a continuous flow reactor, which minimizes the amount present at any given time.[5]
Pressure Buildup Ensure the reactor is properly vented to safely release any nitrogen gas generated during the reaction. Do not run azide-based reactions in a sealed vessel without appropriate pressure relief systems.
Thermal Runaway The cycloaddition reaction can be exothermic. Implement robust temperature monitoring and control. For large-scale reactions, ensure the reactor's cooling capacity is sufficient to handle the heat generated. A continuous flow setup greatly reduces the risk of thermal runaway.[5]

Quantitative Data Summary

The following table summarizes data from a study on the scale-up of α-aminomethyl tetrazole synthesis via an Ugi multicomponent reaction, demonstrating the feasibility of increasing the reaction scale from 1-2 mmol to 10-25 mmol under similar conditions.[9]

EntryAmine ComponentOxo ComponentIsocyanideScale (mmol)Yield (%)*
1N-tert-octyl tetrazolo-5-methylamineBenzaldehydetert-Butyl isocyanide1085
2N-tert-octyl tetrazolo-5-methylamine4-Chlorobenzaldehydetert-Butyl isocyanide1082
3N-tert-octyl tetrazolo-5-methylamineCyclohexanecarboxaldehydetert-Butyl isocyanide2588
4N-tert-octyl tetrazolo-5-methylamineCyclohexanonetert-Butyl isocyanide2592
5N-benzyl tetrazolo-5-methylamine4-MethoxybenzaldehydeBenzyl isocyanide1075

*Isolated yield.

Experimental Protocols & Workflows

Key Synthesis Workflow

The diagram below illustrates a typical workflow for the synthesis, workup, and purification of this compound derivatives.

G General Synthesis Workflow Reagents Reagent Preparation (Nitrile, Azide Source, Solvent) Reaction Reaction Step (e.g., Cycloaddition or Ugi) Monitor Temp & Pressure Reagents->Reaction Charge Reactor Quench Reaction Quench (e.g., In-line NaNO₂ for residual azide) Reaction->Quench Reaction Complete Workup Aqueous Workup (Extraction, Washes) Quench->Workup Purify Purification (Crystallization / Chromatography) Workup->Purify Analysis Product Analysis (NMR, MS, Purity) Purify->Analysis

Caption: General workflow for tetrazole synthesis.

General Protocol: Synthesis of 5-Substituted-1H-tetrazole via [3+2] Cycloaddition

This protocol is a representative example based on common literature methods.[3] Caution: This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures for handling azides.

  • Reagent Setup: To a solution of the starting nitrile (1.0 eq.) in a suitable solvent (e.g., water or DMF) in a three-neck flask equipped with a condenser, thermometer, and mechanical stirrer, add sodium azide (1.5-3.0 eq.).

  • Catalyst Addition: Add the catalyst, such as zinc bromide (ZnBr₂) or L-proline.[3]

  • Reaction: Heat the mixture to the desired temperature (e.g., 70-120 °C) and stir vigorously. Monitor the reaction progress by TLC or HPLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully acidify with aqueous HCl to pH ~2-3 to protonate the tetrazole. Warning: This step will generate hydrazoic acid. Ensure vigorous stirring and adequate ventilation.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing and solving common synthesis problems.

G Troubleshooting Flowchart Start Problem Detected (e.g., Low Yield, Impurity) Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Analyze_Side Identify Byproducts (NMR, LC-MS) Check_Reagents->Analyze_Side Reagents OK Check_Conditions->Analyze_Side Conditions OK Optimize_Cond Optimize Conditions (DOE Approach) Analyze_Side->Optimize_Cond Byproducts Identified Purify_Strategy Develop New Purification Strategy Analyze_Side->Purify_Strategy Impurity Known Change_Route Consider Alternative Synthetic Route Optimize_Cond->Change_Route No Improvement Success Problem Resolved Optimize_Cond->Success Purify_Strategy->Success

References

Technical Support Center: Azide Residue Removal in Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with residual azide in tetrazole synthesis.

Troubleshooting Guide

Problem: Residual azide detected in the final tetrazole product.

This guide outlines a systematic approach to identifying the source of contamination and implementing an effective removal strategy.

G cluster_0 Troubleshooting Workflow for Azide Removal start Start: Azide Contamination Detected detection Confirm presence and quantify azide (e.g., colorimetric test, IR, NMR) start->detection workup Was the initial aqueous workup performed correctly? detection->workup extraction Perform aqueous extraction to remove bulk sodium azide. workup->extraction No quench Was a quenching step performed? workup->quench Yes yes_workup Yes no_workup No retest1 Retest for Azide extraction->retest1 retest1->quench implement_quench Implement a chemical quenching protocol. quench->implement_quench No ineffective_quench Quenching protocol may be ineffective. Review and optimize. quench->ineffective_quench Yes yes_quench Yes no_quench No retest2 Retest for Azide implement_quench->retest2 retest2->ineffective_quench If azide still present end End: Azide-Free Product retest2->end If azide is removed parameters Check quenching parameters: - Reagent stoichiometry - pH - Temperature - Reaction time ineffective_quench->parameters purification Consider alternative purification methods (e.g., chromatography, recrystallization). parameters->purification purification->end

Caption: Troubleshooting workflow for addressing azide contamination.

Frequently Asked Questions (FAQs)

Q1: How can I safely remove residual sodium azide from my reaction mixture?

A1: The most common and effective method for quenching residual sodium azide is by reacting it with nitrous acid, which is generated in situ. This should always be performed in a well-ventilated fume hood due to the evolution of toxic gases.[1][2][3]

Experimental Protocol: Quenching with Sodium Nitrite and Acid

  • Dilution: In a three-necked flask equipped with a stirrer and an addition funnel, dilute the aqueous solution containing sodium azide to a concentration of 5% or less.[1][2]

  • Addition of Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of sodium azide to be quenched (a 40% excess is recommended).[1][2]

  • Acidification: Slowly add a 20% aqueous solution of sulfuric acid or acetic acid through the addition funnel until the solution is acidic. It is crucial to add the acid after the sodium nitrite to prevent the formation of highly toxic and explosive hydrazoic acid (HN₃).[2][4]

  • Completion Check: Continue stirring until gas evolution ceases. To confirm the complete destruction of the azide, test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite, signifying that the quenching is complete.[1][2][3]

  • Neutralization and Disposal: Before disposal, neutralize the reaction mixture to a pH between 6 and 9 with a suitable base (e.g., sodium hydroxide solution).[2][4] Dispose of the final solution according to your institution's hazardous waste guidelines. Never pour untreated azide waste down the drain, as it can form explosive salts with lead or copper plumbing.[2]

Q2: What are the primary safety concerns when working with and quenching azides?

A2: There are several critical safety considerations:

  • Hydrazoic Acid (HN₃) Formation: Acidification of solutions containing azide ions can produce hydrazoic acid, which is highly toxic, volatile, and explosive.[2][5] Always add acid to the reaction mixture only after the addition of a quenching agent like sodium nitrite.

  • Explosive Metal Azides: Sodium azide can react with heavy metals such as lead, copper, silver, and mercury to form highly shock-sensitive and explosive metal azides.[2][5] Avoid using metal spatulas or equipment when handling azides and never dispose of azide waste in drains with metal pipes.[2][4]

  • Toxic Gas Evolution: The quenching process itself can release toxic gases like nitric oxide (NO). Therefore, all quenching procedures must be carried out in a functional fume hood.[1][2]

  • Reaction with Halogenated Solvents: Avoid contact between azides and halogenated solvents like dichloromethane (DCM) or chloroform, as this can lead to the formation of explosive polyazidomethanes.[1][5]

G cluster_0 Chemical Quenching of Sodium Azide NaN3 Sodium Azide (NaN₃) N2 Nitrogen Gas (N₂) NaN3->N2 reacts with HNO₂ to form NO Nitric Oxide (NO) NaN3->NO and NaOH Sodium Hydroxide (NaOH) NaN3->NaOH and NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 reacts with H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->HNO2 in situ generation

Caption: The chemical transformation during the quenching of sodium azide.

Q3: Can I use other methods besides sodium nitrite for azide removal?

A3: While the sodium nitrite method is widely used, other approaches exist:

  • Aqueous Extraction: Since sodium azide is highly soluble in water and sparingly soluble in many organic solvents, you can often remove the bulk of it by performing an aqueous extraction of your reaction mixture.[6] The organic layer will contain your product, while the aqueous layer will contain the sodium azide. The azide-containing aqueous layer must then be treated and disposed of properly.[6]

  • Chromatography: Passing a solution through a short column of activated alumina or silica gel can effectively remove sodium azide.[6] This method is particularly useful for smaller scale reactions or when minimal solvent loss is desired.

  • Triphenylphosphine (PPh₃): Triphenylphosphine can be used to quench organic azides through the Staudinger reaction, but its effectiveness for quenching inorganic azides like sodium azide in a reaction mixture is less commonly reported and may not be as efficient as the nitrous acid method.

Q4: How can I confirm that all the azide has been removed from my product?

A4: Several analytical techniques can be used to detect the presence of residual azide:

  • Infrared (IR) Spectroscopy: The azide functional group has a characteristic strong and sharp absorption band in the region of 2100-2160 cm⁻¹. The absence of this peak is a good indicator of successful azide removal.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While the azide ion itself is not directly observed in standard ¹H or ¹³C NMR, its presence can sometimes be inferred by its effect on the surrounding molecules. For organic azides, specific NMR signals corresponding to the azide-containing compound will disappear upon successful removal or conversion.

  • Colorimetric Test: A simple qualitative test involves using ferric nitrate. In the presence of azide ions (or hydrazoic acid), a solution of ferric nitrate will turn a violet or deep purple color.[7] This can be used to test aqueous washes or the headspace above the reaction mixture.[7]

Data Summary: Azide Quenching Methods

MethodReagentsKey ConditionsAdvantagesDisadvantages
Nitrous Acid Quenching Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄) or Acetic AcidAqueous solution, acidic pH, room temperatureHighly effective, well-established protocol[1][2][3]Generates toxic NO gas, requires careful pH control to avoid HN₃ formation[1][2]
Aqueous Extraction Water, Organic SolventBiphasic systemSimple, removes bulk of water-soluble azide[6]May not remove trace amounts, requires subsequent treatment of the aqueous waste[6]
Chromatography Silica Gel or AluminaColumn chromatographyEffective for removing trace amounts, good for small scale[6]Can be time-consuming, may lead to product loss on the column

References

Technical Support Center: Green Synthesis of 5-Substituted Tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the green synthesis of 5-substituted tetrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common green chemistry approaches for synthesizing 5-substituted tetrazoles?

A1: The most prevalent green approach is the [3+2] cycloaddition reaction between organic nitriles and an azide source.[1][2][3] Key aspects of making this synthesis "green" include:

  • Safer Azide Sources: Using sodium azide (NaN₃) in combination with catalysts that avoid the in-situ generation of highly toxic and explosive hydrazoic acid (HN₃).[4][5]

  • Benign Solvents: Replacing hazardous solvents like DMF and toluene with greener alternatives such as water, dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), or ionic liquids.[1][6][7] Some methods also employ solvent-free conditions.[4]

  • Heterogeneous Catalysts: Utilizing solid catalysts like zeolites, metal-organic frameworks (MOFs), and nanoparticles, which can be easily recovered and reused, minimizing waste.[4][8]

  • Alternative Energy Sources: Employing microwave irradiation or ultrasound to accelerate reaction rates, often leading to shorter reaction times and higher yields.[4][9]

Q2: My reaction yield is very low. What are the potential causes?

A2: Low yields in 5-substituted tetrazole synthesis can stem from several factors:

  • Catalyst Inactivity: The chosen catalyst may be inefficient for the specific nitrile substrate. Electron-withdrawing groups on the nitrile generally facilitate the reaction, while electron-donating groups can slow it down.[10] Catalyst deactivation or poisoning can also occur.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role. For instance, some reactions require elevated temperatures (e.g., 110-120 °C) to proceed efficiently.[1][6]

  • Poor Solvent Choice: The solvent can significantly impact the reaction rate and yield. For example, in a Co(II)-catalyzed synthesis, DMSO gave a 99% yield, while methanol and toluene resulted in yields of only 20% and 15%, respectively.[1][6]

  • Insufficient Reagent Mixing: In heterogeneous catalysis, inadequate stirring can lead to poor contact between the reactants and the catalyst surface.

Q3: How can I minimize the risks associated with using sodium azide?

A3: Sodium azide is toxic and can form explosive hydrazoic acid in the presence of acid. To handle it safely:

  • Avoid Acidic Conditions: Ensure the reaction medium is neutral or slightly basic to prevent the formation of HN₃.[11]

  • Use Stoichiometric Amounts: Avoid using a large excess of sodium azide.[5]

  • Proper Quenching: At the end of the reaction, any unreacted azide should be safely quenched. A common method is the addition of a sodium nitrite solution followed by acidification to decompose the azide into nitrogen gas.[11][12]

  • Continuous Flow Synthesis: This advanced method minimizes the accumulation of hazardous intermediates by maintaining a small reaction volume at any given time, making the process inherently safer, especially at elevated temperatures.[11][12]

Q4: I'm having trouble separating my catalyst from the product. What are my options?

A4: Difficulty in catalyst separation is a common issue with homogeneous catalysts. To address this:

  • Switch to a Heterogeneous Catalyst: Employing a solid-supported catalyst, such as nanoparticles, zeolites, or polymers, allows for easy separation by simple filtration.[4][8][11] Magnetic nanocatalysts are particularly advantageous as they can be recovered using an external magnet.[8]

  • Catalyst Recovery and Reuse: Many green protocols using heterogeneous catalysts report successful recovery and reuse for several cycles with minimal loss of activity.[8][13]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No Product Formation Inactive catalyst or lack of catalyst.Ensure the catalyst is active and present in the correct amount. Some reactions show no product formation in the absence of a catalyst.[1][6]
Incorrect solvent.The choice of solvent is critical. Optimize the solvent based on literature recommendations. For example, polar aprotic solvents like DMSO or DMF often give good results.[1][6]
Reaction temperature is too low.Gradually increase the reaction temperature. Many tetrazole syntheses require heating to 100-120 °C.[1][6][7]
Low Yield Insufficient reaction time.Monitor the reaction progress using TLC. Increase the reaction time if the starting material is still present.
Sub-optimal catalyst loading.Vary the catalyst loading. A decrease in catalyst loading can sometimes lead to a significant drop in yield.[1][6]
Poor substrate reactivity.Nitriles with electron-donating groups may require harsher conditions or a more active catalyst.
Difficulty in Product Isolation Product is soluble in the work-up solvent.After quenching the reaction, acidify the aqueous solution with dilute HCl to precipitate the tetrazole product.[1] If the product remains in solution, try extraction with a suitable organic solvent like ethyl acetate.[12]
Formation of Side Products Nitrile hydration.In some cases, especially with certain Lewis acid catalysts, the nitrile may be hydrated to the corresponding amide. Using a continuous flow reactor at high temperatures can minimize this side reaction.[12]
Catalyst Deactivation Leaching of the active metal.For supported catalysts, perform leaching tests (e.g., hot filtration) to ensure the active species is not dissolving into the reaction mixture.
Fouling of the catalyst surface.If reusing a heterogeneous catalyst, consider washing it with a suitable solvent between runs to remove any adsorbed species.

Data on Reaction Conditions and Yields

The following tables summarize quantitative data from various green synthesis protocols for 5-substituted tetrazoles.

Table 1: Effect of Solvent on Yield in a Co(II)-Catalyzed Synthesis of 5-phenyl-1H-tetrazole [1][6]

SolventTemperature (°C)Time (h)Yield (%)
DMSO1101299
DMF1101280
Acetonitrile1101250
Methanol1101220
Toluene1101215
Reaction Conditions: Benzonitrile (1 mmol), NaN₃ (1.2 equiv), Co(II) complex catalyst (1 mol%).

Table 2: Comparison of Various Green Catalytic Systems

CatalystSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Co(II) complexBenzonitrileDMSO1101299[1]
ZnBr₂BenzonitrileWater (MW)-0.2585[4]
CuO NanoparticlesBenzonitrileDMF (MW)1200.595[9]
CuSO₄·5H₂OBenzonitrileDMSO120296[14]
Fe₃O₄@L-lysine-Pd(0)4-ChlorobenzonitrileWater100198[8]

Experimental Protocols

Protocol 1: General Procedure for Cobalt-Catalyzed Synthesis of 5-Substituted-1H-tetrazoles [1]

  • Reaction Setup: In a 25 mL round-bottom flask, add the nitrile (1.0 mmol) and the Co(II) complex catalyst (1.0 mol %).

  • Reagent Addition: Add dimethyl sulfoxide (DMSO, 6 mL) to the flask.

  • Heating and Stirring: Stir the reaction mixture at 110 °C for 12 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Acidification: Treat the reaction mixture with dilute HCl (1N, 10 mL) to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum.

Protocol 2: Green Synthesis in Water using a Zinc Catalyst and Microwave Irradiation [4]

  • Reaction Mixture: In a microwave-safe vessel, combine the nitrile (1 mmol), sodium azide (1.5 mmol), and ZnBr₂ (0.5 mmol).

  • Solvent: Add 5 mL of water to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power and temperature (e.g., 100 °C) for 10-15 minutes.

  • Cooling: After the reaction is complete, cool the vessel to room temperature.

  • Product Isolation: Acidify the reaction mixture with dilute HCl. The product will precipitate out of the solution.

  • Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent if necessary.

Visual Diagrams

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Weigh Nitrile, Azide Source, & Catalyst solvent Add Green Solvent (e.g., Water, DMSO) reagents->solvent setup Combine Reagents in Reaction Vessel solvent->setup heating Heat & Stir (Conventional or MW) setup->heating monitor Monitor by TLC heating->monitor cool Cool to Room Temp. monitor->cool quench Quench Excess Azide cool->quench acidify Acidify with Dilute HCl quench->acidify isolate Filter & Wash Product acidify->isolate dry Dry Product isolate->dry analyze Characterize (NMR, IR, MS) dry->analyze

Caption: General experimental workflow for the green synthesis of 5-substituted tetrazoles.

Troubleshooting_Tree start Low or No Yield? q_temp Is Temperature >100°C? start->q_temp s_temp Increase Temperature to 110-120°C q_temp->s_temp No q_cat Is Catalyst Active & Correct? q_temp->q_cat Yes a_temp_yes Yes a_temp_no No s_temp->q_cat s_cat Verify Catalyst or Try Alternative q_cat->s_cat No q_solv Is Solvent Optimal (e.g., DMSO)? q_cat->q_solv Yes a_cat_yes Yes a_cat_no No s_cat->q_solv s_solv Switch to a Recommended Solvent q_solv->s_solv No q_time Is Reaction Time Sufficient? q_solv->q_time Yes a_solv_yes Yes a_solv_no No s_solv->q_time s_time Increase Reaction Time & Monitor by TLC q_time->s_time No end_node Consult Further Literature for Substrate-Specific Issues q_time->end_node Yes a_time_yes Yes a_time_no No s_time->end_node

Caption: Troubleshooting decision tree for low-yield tetrazole synthesis.

References

Flow Chemistry for Safe Tetrazole Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the safe synthesis of tetrazoles using flow chemistry.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the continuous flow synthesis of tetrazoles.

Q1: What are the primary causes of low product yield and how can they be addressed?

Low product yield in the flow synthesis of 5-substituted-1H-tetrazoles can stem from several factors.[1][2] Incomplete conversion of the nitrile substrate is a common issue.[1][2] To address this, optimizing the reaction temperature and residence time is crucial.[1][3] For instance, some syntheses achieve near-quantitative yields at temperatures around 190°C with residence times of 20-30 minutes.[1][3] Additionally, the concentration of the nitrile can influence conversion rates, with some electron-rich nitriles showing higher conversion at lower concentrations (e.g., 0.4 M).[1]

Another factor can be the stability of the in situ generated hydrazoic acid (HN3). The efficiency of HN3 generation from reagents like sodium azide (NaN3) and an acid (e.g., acetic acid) can impact the overall yield.[1][4] Ensuring proper mixing and stoichiometry of these reagents is essential. Some methods avoid the direct generation of HN3 by using reagents like trimethylsilyl azide (TMSN3) with a polymer-supported tin catalyst, which can also improve yields and simplify product purification.[5][6]

Q2: How can the formation of byproducts be minimized?

Byproduct formation is a common challenge in organic synthesis. In tetrazole synthesis, potential side reactions may include the hydration of the nitrile starting material, especially when using aqueous conditions and certain promoters like zinc bromide.[1] One of the key advantages of conducting the reaction in a flow system at elevated temperatures is the significant reduction of such side reactions, leading to excellent yields based on the converted starting material.[1] If byproducts are still observed, careful re-evaluation of the reaction conditions, including temperature, pressure, and catalyst (if any), is recommended.

Q3: What should I do if the microreactor or tubing becomes clogged?

Reactor clogging can be a significant issue in continuous flow chemistry, particularly when dealing with solid-supported reagents or potential precipitation of products or intermediates. To mitigate this, ensure that all solutions are properly filtered before being introduced into the flow system. If using a packed-bed reactor with a polymer-supported catalyst, ensure the packing is uniform and does not create excessive backpressure.[5] If clogging occurs, it is essential to safely depressurize the system and flush it with a suitable solvent to dissolve the blockage. In some cases, a change in solvent composition or a reduction in reagent concentration may be necessary to maintain solubility throughout the reaction.

Q4: My system is showing pressure fluctuations. What are the possible causes and solutions?

Pressure fluctuations in a flow chemistry setup can indicate several issues. The most common cause is the formation of gas bubbles, which can occur if the solvent is not properly degassed or if gaseous byproducts are formed during the reaction. The generation of nitrogen gas from the decomposition of excess azide is a possibility that needs to be managed.[7] Using a back-pressure regulator can help maintain a stable pressure and prevent bubble formation. Inconsistent pump performance can also lead to pressure fluctuations. Regularly check the pump seals and ensure there are no leaks in the system. If using a syringe pump, ensure the syringe is properly secured and free of air bubbles.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the main safety advantages of using flow chemistry for tetrazole synthesis?

The primary safety advantage of flow chemistry for tetrazole synthesis lies in the significant mitigation of hazards associated with hydrazoic acid (HN3).[1][3][4] HN3 is highly explosive and toxic.[7] In a continuous flow setup, only small quantities of reagents are reacting at any given moment, which minimizes the risk associated with handling hazardous materials.[1][2][3] The small internal volume of microreactors and the absence of a headspace prevent the accumulation of explosive concentrations of HN3.[1][4] Furthermore, flow chemistry allows for the safe in situ generation of HN3, which is then immediately consumed in the reaction, avoiding the need to handle and store this dangerous substance.[4] Some flow methods are even designed to avoid the generation of HN3 altogether.[3]

Q2: Can I perform tetrazole synthesis in flow without using metal catalysts?

Yes, several metal-free continuous flow methods for tetrazole synthesis have been developed.[8] One approach involves the reaction of a nitrile with sodium azide in a mixture of N-methyl-2-pyrrolidone (NMP) and water at elevated temperatures.[1][3] This method avoids the use of toxic heavy metals and simplifies product purification.[3] Another strategy employs a polymer-supported triorganotin azide, where the tin component remains immobilized in a packed-bed reactor, resulting in very low tin residues in the final product.[5][6]

Q3: What are typical reaction conditions for the flow synthesis of 5-substituted-1H-tetrazoles?

Reaction conditions can vary depending on the specific methodology. However, a common approach involves dissolving the nitrile substrate and sodium azide in a suitable solvent system, such as a 7:3 mixture of NMP and water.[3] This solution is then pumped through a heated reactor coil, typically made of PFA or stainless steel, at temperatures around 190°C.[3] The residence time in the heated zone is generally in the range of 20 to 30 minutes.[3] A back-pressure regulator is often used to maintain a constant pressure and prevent solvent boiling.

Q4: How can I quench residual azide in the product stream?

It is crucial to quench any unreacted azide in the output stream to ensure safety. An in-line quenching step can be incorporated into the flow setup. A common method is to mix the reactor output with a solution of sodium nitrite (NaNO2) under acidic conditions, which safely converts the residual azide into nitrogen gas and nitrous oxide.[1][7][8]

Quantitative Data Summary

The following table summarizes key quantitative data from different continuous flow methodologies for the synthesis of 5-substituted-1H-tetrazoles.

ParameterMethod 1: NaN3 in NMP/H2O[1][3]Method 2: Polymer-Supported Tin Azide[5]
Azide Source Sodium Azide (NaN3)Trimethylsilyl azide (TMSN3)
Catalyst/Promoter NonePolymer-supported triorganotin alkoxide
Solvent NMP/H2O (7:3)Acetone
Temperature 190 °C120 °C
Residence Time 20 - 30 min7.5 - 15 min
Nitrile Concentration 0.4 M - 1 M0.2 - 1 M
Productivity Example 116 g/day for 5-(m-tolyl)-1H-tetrazole-
Yields Generally >90% (based on conversion)Good conversions

Experimental Protocols

General Protocol for Continuous-Flow Synthesis of 5-Substituted Tetrazoles using NaN3:

This protocol is based on the method described by Palde and Jamison.[1][3]

  • Reagent Preparation: Prepare a stock solution by dissolving the nitrile substrate (1 equivalent) and sodium azide (1.05 equivalents) in a 7:3 (v/v) mixture of N-methyl-2-pyrrolidone (NMP) and water. For example, dissolve the nitrile (2 mmol) in 4.5 mL of NMP, and dissolve sodium azide (2.1 mmol, 138 mg) in 0.5 mL of water, then combine the two solutions.[1][3]

  • System Setup: The flow system consists of a syringe pump, a T-mixer (if separate reagent streams are used), a coiled reactor (e.g., PFA tubing) placed in a heating unit (e.g., oil bath or column heater), and a back-pressure regulator.

  • Reaction Execution: Load the reagent solution into a syringe and place it on the syringe pump. Pump the solution through the reactor coil, which is pre-heated to the desired temperature (e.g., 190 °C), at a flow rate calculated to achieve the desired residence time (e.g., a flow rate of 0.35 mL/min for a 6.9 mL reactor volume results in a 20-minute residence time).[3]

  • Work-up: The reaction mixture exiting the reactor is collected. The product can be isolated by standard extraction procedures. For example, after cooling, the mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are then combined, dried, and concentrated under vacuum to yield the pure product.[1]

Caution: Trimethylsilyl azide (TMSN3) is a flammable and toxic compound and should be handled with care in a well-ventilated fume hood.[5]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_flow Flow System cluster_workup Work-up reagent1 Nitrile Solution mixer T-Mixer reagent1->mixer reagent2 Azide Solution (e.g., NaN3 in H2O) reagent2->mixer pump Syringe Pump reactor Heated Coil Reactor (e.g., 190°C) mixer->reactor Flow bpr Back-Pressure Regulator reactor->bpr quench In-line Quenching (e.g., NaNO2) bpr->quench collection Product Collection quench->collection isolation Extraction & Purification collection->isolation

Caption: Experimental workflow for continuous flow synthesis of tetrazoles.

Caption: Troubleshooting decision tree for low product yield.

References

Validation & Comparative

5-(Aminomethyl)-2H-tetrazole: A Bioisosteric Alternative to GABA for Neuromodulatory Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals comparing the physicochemical and pharmacological properties of 5-(aminomethyl)-2H-tetrazole and the endogenous neurotransmitter, γ-aminobutyric acid (GABA). This guide provides a detailed analysis of their bioisosteric relationship, supported by experimental protocols and comparative data, to facilitate informed decisions in the development of novel therapeutics targeting the GABAergic system.

The quest for novel therapeutic agents with improved pharmacological profiles has led to the exploration of bioisosteric replacements for endogenous ligands. Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, is a crucial target for drugs aimed at treating anxiety, epilepsy, and other neurological disorders. However, its inherent properties, such as poor blood-brain barrier permeability, limit its therapeutic utility. This has spurred the investigation of GABA bioisosteres, molecules that mimic the essential physicochemical properties of GABA while offering potential advantages in terms of pharmacokinetics and pharmacodynamics. One such promising bioisostere is this compound.

This guide presents a comparative analysis of this compound and GABA, focusing on their structural similarities, receptor binding affinities, and functional activities. By providing a clear, data-driven comparison, this document aims to equip researchers and drug development professionals with the necessary information to evaluate the potential of this compound as a viable alternative to GABA in their research and development endeavors.

The Bioisosteric Relationship: Tetrazole as a Carboxylic Acid Mimic

The core principle behind the bioisosteric replacement of GABA with this compound lies in the substitution of the carboxylic acid moiety of GABA with a tetrazole ring. The tetrazole ring is a well-established bioisostere for the carboxylic acid group due to its similar pKa value and planar structure. This substitution can potentially enhance metabolic stability and improve membrane permeability.

Comparative Pharmacological Data

While direct head-to-head comparative studies are limited in publicly available literature, the following tables present a summary of known data for GABA and plausible, illustrative data for this compound based on the principles of bioisosterism. This data serves as a benchmark for evaluating the potential of the tetrazole analog.

Table 1: Comparative Receptor Binding Affinities (Ki in µM)

CompoundGABA-A ReceptorGABA-B Receptor
GABA0.1 - 1.00.05 - 0.2
This compoundData not availableData not available

Table 2: Comparative Functional Potency (EC50 in µM)

CompoundGABA-A Receptor (Chloride Current)GABA-B Receptor (GIRK Channel Activation)
GABA1 - 101 - 5
This compoundData not availableData not available

Experimental Protocols

To facilitate direct comparison, the following are detailed methodologies for key experiments used to characterize and compare GABAergic compounds.

Radioligand Binding Assay for GABA-A Receptors

Objective: To determine the binding affinity (Ki) of this compound in comparison to GABA for the GABA-A receptor.

Materials:

  • Rat cortical membranes (prepared or commercially available)

  • [³H]-Muscimol (a high-affinity GABA-A receptor agonist radioligand)

  • Unlabeled GABA (for competition)

  • This compound

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times and resuspend in the incubation buffer. Determine the protein concentration.

  • Binding Reaction: In a 96-well plate, add the membrane preparation, [³H]-Muscimol (at a concentration close to its Kd), and varying concentrations of either unlabeled GABA or this compound. Include a set of wells with an excess of unlabeled GABA to determine non-specific binding.

  • Incubation: Incubate the plate at 4°C for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the competitor (GABA or this compound). Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure and compare the functional potency (EC50) of this compound and GABA in activating GABA-A receptor-mediated chloride currents.

Materials:

  • HEK293 cells stably expressing recombinant human GABA-A receptors (e.g., α1β2γ2 subunit composition)

  • External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES, pH 7.4)

  • Internal solution (e.g., containing CsCl, MgCl₂, EGTA, ATP, and HEPES, pH 7.2)

  • GABA

  • This compound

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass pipettes

Procedure:

  • Cell Culture: Culture the HEK293 cells expressing GABA-A receptors under standard conditions.

  • Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Recording: Establish a whole-cell patch-clamp configuration on a single cell. Clamp the membrane potential at a holding potential of -60 mV.

  • Drug Application: Apply increasing concentrations of GABA or this compound to the cell using a rapid perfusion system. Record the resulting inward chloride currents.

  • Data Analysis: Measure the peak amplitude of the current at each drug concentration. Normalize the responses to the maximum response elicited by a saturating concentration of GABA. Plot the normalized current as a function of the log concentration of the agonist. Fit the data with a Hill equation to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Visualizing the GABAergic Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the GABAergic signaling pathway and a typical workflow for a comparative binding assay.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Synthesis GABA_vesicle GABA in Vesicle GAD->GABA_vesicle GABA_released GABA GABA_vesicle->GABA_released Release GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA_released->GABA_A_Receptor GABA_B_Receptor GABA-B Receptor (G-protein coupled) GABA_released->GABA_B_Receptor Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion G_Protein G-protein Activation GABA_B_Receptor->G_Protein Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization G_Protein->Hyperpolarization Experimental_Workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes prepare_reagents Prepare Radioligand and Competitors (GABA & 5-AMT) start->prepare_reagents setup_assay Set up Binding Assay (Total, Non-specific, Competition) prepare_membranes->setup_assay prepare_reagents->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter Separate Bound and Free Ligand (Filtration) incubate->filter count Measure Radioactivity (Scintillation Counting) filter->count analyze Analyze Data (Calculate IC50 and Ki) count->analyze compare Compare Binding Affinities analyze->compare end End compare->end

A Comparative Guide to 5-(Aminomethyl)-2H-tetrazole and Other GABA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 5-(Aminomethyl)-2H-tetrazole and other prominent gamma-aminobutyric acid (GABA) analogs. Due to a notable lack of publicly available experimental data on the direct interaction of this compound with GABA receptors, this document focuses on providing a framework for comparison. It outlines the pharmacological profiles of well-characterized GABA analogs and details the experimental protocols that could be employed to evaluate the activity of novel compounds like this compound.

Introduction to GABA and GABA Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in reducing neuronal excitability.[1] Its effects are mediated through ionotropic GABAA and metabotropic GABAB receptors.[1] GABA analogs are a class of compounds structurally related to GABA, developed to modulate the GABAergic system for therapeutic purposes. These analogs, however, often exhibit complex mechanisms of action that may not directly involve GABA receptors. Many are used in the treatment of epilepsy, neuropathic pain, and anxiety disorders.

The tetrazole moiety is a key feature in medicinal chemistry, often used as a bioisostere for a carboxylic acid group. This substitution can enhance metabolic stability and lipophilicity, potentially improving pharmacokinetic properties. While direct evidence is lacking for this compound, other aminomethyltetrazoles have been investigated as potential inhibitors of GABA transporters (GATs), suggesting a possible interaction with the GABAergic system.

Comparative Analysis of Selected GABA Analogs

The following table summarizes the pharmacological properties of several well-established GABA analogs. This provides a baseline for understanding the diverse mechanisms and potencies within this class of compounds.

Compound Chemical Structure Primary Mechanism of Action Primary Molecular Target(s) Receptor Binding Affinity (Ki/Kd) or Functional Potency (EC50/IC50)
This compound C2H5N5Data Not AvailableData Not AvailableData Not Available
Gabapentin Does not bind to GABA receptors; inhibits α2δ-1 subunit of voltage-gated calcium channels.[2]α2δ-1 subunit of VGCCsKd = ~38 nM for [3H]gabapentin binding to pig cerebral cortex membranes.
Pregabalin Structurally similar to GABA but does not bind to GABA receptors; potent ligand for the α2δ-1 subunit of voltage-gated calcium channels.α2δ-1 subunit of VGCCsKi = ~88 nM for displacing [3H]gabapentin from pig cerebral cortex membranes.
Baclofen Selective agonist of the GABAB receptor.GABAB ReceptorKd = ~320 nM for [3H]baclofen binding to rat cortical membranes.
Muscimol Potent, selective agonist of the GABAA receptor.GABAA ReceptorKd = ~2 nM for [3H]muscimol binding to rat brain synaptic membranes.

Experimental Protocols for Pharmacological Characterization

To ascertain the pharmacological profile of a novel compound such as this compound, a series of in vitro and in vivo experiments are necessary. Below are representative protocols for key assays.

This assay determines the affinity of a test compound for the GABAA receptor by measuring its ability to displace a radiolabeled ligand.

a. Membrane Preparation:

  • Rat brains are homogenized in a sucrose buffer (0.32 M sucrose, pH 7.4) at 4°C.[3]

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.[3]

  • The resulting supernatant is then centrifuged at 140,000 x g for 30 minutes at 4°C.[3]

  • The pellet is resuspended in deionized water and re-centrifuged.[3] This wash step is repeated multiple times with a binding buffer (50 mM Tris-HCl, pH 7.4).[3]

  • The final pellet is resuspended in the binding buffer and stored at -70°C.[3]

b. Binding Assay:

  • On the day of the assay, the thawed membrane preparation is washed twice more with the binding buffer.[3]

  • The assay is conducted in a 96-well plate, with each well containing the membrane preparation (0.1-0.2 mg of protein), a fixed concentration of a radioligand (e.g., 5 nM [3H]muscimol), and varying concentrations of the test compound.[3]

  • Non-specific binding is determined in the presence of a high concentration of a known GABAA agonist, such as 10 mM GABA.[3]

  • The plate is incubated at 4°C for 45 minutes.[3]

  • The reaction is terminated by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.[3]

  • The amount of radioactivity retained on the filters is quantified using liquid scintillation spectrometry.[3]

c. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The binding affinity (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This technique measures the functional activity of a compound on GABAA receptors by recording the ion flow through the receptor channel in response to the compound.

a. Cell Preparation:

  • Human embryonic kidney (HEK293) cells are transfected with the cDNAs encoding the subunits of the desired GABAA receptor subtype (e.g., α1, β2, and γ2).

  • Alternatively, primary neurons, such as hippocampal or cortical neurons, can be cultured.

b. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed on the transfected HEK293 cells or cultured neurons.[4]

  • The extracellular solution contains physiological concentrations of ions, and the intracellular solution in the patch pipette contains a high chloride concentration to allow for the measurement of inward chloride currents.[5]

  • A baseline GABA-evoked current is established by applying a low concentration of GABA (e.g., the EC10-EC20).[4]

  • The test compound is then co-applied with GABA at various concentrations to determine its effect on the GABA-evoked current.[4] Agonist effects are tested by applying the compound in the absence of GABA.[4]

c. Data Analysis:

  • The change in the amplitude of the GABA-evoked current in the presence of the test compound is measured.

  • Concentration-response curves are generated, and the EC50 (for agonists) or IC50 (for antagonists) is calculated. The efficacy (maximal effect) of the compound is also determined.[4]

Visualizing Key Pathways and Workflows

To further elucidate the context of this comparison, the following diagrams illustrate the GABAergic signaling pathway and a typical experimental workflow for characterizing a novel GABA analog.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_A_R GABAA Receptor (Ligand-gated Cl- channel) GABA_synapse->GABA_A_R Binds to GABA_B_R GABAB Receptor (GPCR) GABA_synapse->GABA_B_R Binds to Cl_ion Cl- Influx GABA_A_R->Cl_ion Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Compound Test Compound (e.g., this compound) Binding_Assay Radioligand Binding Assay Compound->Binding_Assay Electrophysiology Patch-Clamp Electrophysiology Compound->Electrophysiology Affinity Determine Binding Affinity (Ki) Binding_Assay->Affinity Function Determine Functional Activity (EC50/IC50, Efficacy) Electrophysiology->Function Animal_Models Animal Models of Disease (e.g., Epilepsy, Neuropathic Pain) Function->Animal_Models Behavioral_Tests Behavioral Assessments Animal_Models->Behavioral_Tests PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Efficacy_Toxicity Evaluate Therapeutic Efficacy and Potential Side Effects Behavioral_Tests->Efficacy_Toxicity PK_PD->Efficacy_Toxicity

References

A Comparative Guide to the Biological Activity of 5-(Aminomethyl)-2H-tetrazole and its Carboxylic Acid Analog, Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic bioisosteric replacement of functional groups is a cornerstone of drug design, aimed at optimizing the pharmacokinetic and pharmacodynamic properties of a molecule. One of the most classic and successful examples of this strategy is the substitution of a carboxylic acid with a 5-substituted tetrazole. This guide provides an objective comparison of the biological and physicochemical properties of 5-(Aminomethyl)-2H-tetrazole and its direct carboxylic acid analog, the fundamental amino acid glycine.

This comparison is built upon the well-established principle that the 5-substituted-1H-tetrazole ring is a non-classical isostere of the carboxylic acid group. Both moieties share comparable acidity and planar geometry, allowing the tetrazole to often mimic the interactions of a carboxylic acid with biological targets like enzymes and receptors.[1][2] However, subtle yet significant differences in their electronic distribution, lipophilicity, and metabolic fate can lead to profound impacts on a compound's overall biological profile.[1][3]

Comparative Analysis of Physicochemical and Pharmacokinetic Properties

The decision to replace a carboxylic acid with a tetrazole is often driven by the desire to improve a drug candidate's metabolic stability and membrane permeability. Carboxylic acids can be susceptible to Phase II metabolism, such as glucuronidation, which can lead to rapid clearance. The tetrazole ring is generally more resistant to such metabolic pathways, potentially leading to a longer half-life and enhanced oral bioavailability.[1]

While direct, head-to-head experimental data for this compound and glycine across a wide range of assays is limited, the following table summarizes the expected differences based on established principles of bioisosterism and data from analogous compounds.

PropertyThis compound (and Tetrazoles in general)Glycine (and Carboxylic Acids in general)Key Implications for Drug Design
Acidity (pKa) ~4.5 - 5.1[1][3]~2.34 (α-carboxyl group)Glycine's carboxyl group is more acidic. However, the tetrazole pKa is very similar to that of typical carboxylic acids (~4.0-5.0), ensuring both are ionized at physiological pH, allowing for similar ionic interactions with biological targets.[3]
Lipophilicity (logP/logD) HigherLowerThe tetrazolate anion is significantly more lipophilic (up to 10-fold) than the corresponding carboxylate, which can improve membrane permeability and absorption.[2][3]
Metabolic Stability Generally HighVariable; susceptible to metabolismTetrazoles are more resistant to Phase II metabolism (e.g., glucuronidation) compared to carboxylic acids. Glycine is readily metabolized via the glycine cleavage system.[1][4]
Hydrogen Bonding Acts as H-bond donor and acceptorActs as H-bond donor and acceptorThe tetrazole ring can form stronger hydrogen bonds, which may lead to a higher desolvation penalty, potentially counteracting the permeability benefits of increased lipophilicity.[1][5]
Biological Target Interaction Can mimic carboxylate bindingBinds to specific amino acid targetsIn a specific study, 5-(aminomethyl)tetrazole did not affect [3H]glycine binding at the strychnine-insensitive glycine binding site on the NMDA receptor, suggesting it is not a direct mimic in this context.[6]

Experimental Protocols

Accurate determination of physicochemical and biological properties is essential for a meaningful comparison between bioisosteres. Below are standardized protocols for key experiments.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the test compound.

Methodology:

  • Preparation: Accurately weigh and dissolve the compound in a known volume of deionized water. If solubility is an issue, a suitable co-solvent (e.g., methanol or DMSO) may be used, and the results extrapolated to aqueous solution.

  • Titration Setup: Place the solution in a thermostatted vessel at 25°C. Use a calibrated pH electrode to monitor the pH.

  • Titration: Add standardized potassium hydroxide (KOH) solution in small, precise increments using a calibrated burette.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH versus the volume of KOH added. The pKa is determined as the pH at the half-equivalence point, where half of the acidic protons have been neutralized. The data can be analyzed using software to fit the titration curve and derive a precise pKa value.

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the metabolic stability of the compound by measuring its rate of disappearance when incubated with liver microsomes.

Methodology:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing liver microsomes (e.g., human, rat), the test compound (typically 1 µM), and phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. Include a negative control without the NADPH system.

  • Time Points: Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Calculation: The percentage of the compound remaining at each time point is plotted against time. The half-life (t½) is determined from the slope of the natural log of the percent remaining versus time plot.

Glycine Receptor Binding Assay

Objective: To determine if the test compound binds to the glycine receptor.

Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from rat spinal cord or brain tissue.

  • Binding Reaction: In a 96-well plate, add the membrane preparation, the radioligand [3H]strychnine (a glycine receptor antagonist), and varying concentrations of the test compound (or unlabeled glycine as a positive control). The total assay volume is brought up with a binding buffer (e.g., Tris-HCl).

  • Incubation: Incubate the plate at 4°C for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]strychnine (IC50 value) by non-linear regression analysis. Non-specific binding is determined in the presence of a high concentration of unlabeled glycine.

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

G cluster_0 Compound Synthesis & Characterization cluster_1 Physicochemical Profiling cluster_2 In Vitro Biological Evaluation cluster_3 Data Analysis & Comparison syn_tetra Synthesize This compound char Confirm Structure & Purity (NMR, MS, HPLC) syn_tetra->char syn_gly Procure Glycine syn_gly->char pka pKa Determination (Potentiometric Titration) char->pka logp Lipophilicity (logP/logD) (Shake-flask or HPLC) char->logp stability Metabolic Stability (Liver Microsomes) char->stability binding Receptor Binding Assay ([3H]strychnine) char->binding permeability Permeability Assay (e.g., PAMPA) char->permeability compare Compare Biological Activity, PK/PD Properties pka->compare logp->compare stability->compare binding->compare permeability->compare

Caption: A typical experimental workflow for comparing bioisosteres.

Glycine Cleavage System

Glycine, as a fundamental amino acid, is primarily catabolized in vertebrates through the glycine cleavage system, a multi-enzyme complex located in the inner mitochondrial membrane.[4] This pathway is physiologically significant, and defects in this system lead to serious metabolic disorders.[4]

G Glycine Glycine P_protein P-protein (PLP-dependent) Glycine->P_protein Decarboxylation H_protein H-protein (Lipoamide arm) P_protein->H_protein Transfers aminomethyl group CO2 CO2 P_protein->CO2 T_protein T-protein H_protein->T_protein Releases NH3 L_protein L-protein (Lipoamide Dehydrogenase) H_protein->L_protein Oxidation Methylene_THF 5,10-Methylene-H4folate T_protein->Methylene_THF L_protein->H_protein Regeneration NADH NADH + H+ L_protein->NADH THF Tetrahydrofolate (H4folate) THF->T_protein NH3 NH3 NAD NAD+ NAD->L_protein

Caption: The glycine cleavage system enzymatic pathway.

Conclusion

The bioisosteric replacement of a carboxylic acid with a 5-substituted tetrazole is a powerful and well-established strategy in medicinal chemistry. While this compound and its carboxylic acid analog, glycine, are structurally analogous, their biological activities are not necessarily interchangeable. The tetrazole analog offers potential advantages in metabolic stability and lipophilicity, which are critical considerations in drug development. However, as evidenced by its lack of interaction with the glycine binding site on the NMDA receptor, specific biological recognition can be highly sensitive to the structural and electronic differences between the two groups.[6]

This guide underscores the importance of empirical testing. While the principles of bioisosterism provide a rational basis for compound design, a comprehensive evaluation of physicochemical properties, metabolic stability, and target-specific biological activity is essential to validate the intended therapeutic profile.

References

Comparative Efficacy of 5-(Aminomethyl)-2H-tetrazole and Alternatives in GABAergic Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a comparative analysis of 5-(Aminomethyl)-2H-tetrazole's potential efficacy within the context of γ-aminobutyric acid type A (GABA-A) receptor modulation. Due to the limited public data on this compound, this document establishes a framework for its evaluation by comparing its hypothetical performance against well-characterized GABA-A receptor agonists, Gaboxadol and Muscimol. The tetrazole moiety is a known bioisostere for the carboxylic acid group, suggesting that this compound may act as a structural analog of the neurotransmitter GABA, making the GABA-A receptor a primary target for investigation.[1]

The data presented for the established agonists are derived from published literature, while the data for this compound are illustrative placeholders to demonstrate how it would be assessed and compared. This guide is intended for researchers, scientists, and drug development professionals seeking to validate the biological activity of novel tetrazole compounds.

Data Presentation: Comparative Receptor Affinity and Potency

The efficacy of a potential GABA-A agonist is determined through binding affinity (Ki) and functional potency (EC₅₀). The following table summarizes these key quantitative metrics for Gaboxadol, Muscimol, and includes a template for evaluating this compound.

CompoundBinding Affinity (Ki, nM)Functional Potency (EC₅₀, µM)Receptor Subtype Selectivity
Gaboxadol (THIP) 1202.5Preferential agonist at extrasynaptic δ subunit-containing GABA-A receptors.[2][3][4]
Muscimol 20.3Potent, specific agonist at GABA-A receptors; considered a full agonist.[5][6]
This compound Data Not AvailableData Not AvailableTo be determined through experimentation

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compound efficacy. Below are standard protocols for key assays used to characterize GABA-A receptor agonists.

1. Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the GABA-A receptor.

  • Objective: To determine the inhibitory constant (Ki) of this compound for the GABA-A receptor binding site.

  • Materials:

    • Rat cortical membranes (source of GABA-A receptors).

    • [³H]Muscimol (radioligand).[7]

    • Test compounds (this compound, Gaboxadol, Muscimol).

    • Unlabeled GABA (for defining non-specific binding).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Scintillation fluid and vials.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add rat cortical membranes, a fixed concentration of [³H]Muscimol (e.g., 1-2 nM), and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GABA (e.g., 100 µM).

    • Incubate the mixture at 4°C for 60 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash filters with ice-cold assay buffer.

    • Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology Assay

This functional assay measures the ability of a compound to activate GABA-A receptors and induce chloride ion current, providing its potency (EC₅₀) and efficacy (Iₘₐₓ).

  • Objective: To determine the EC₅₀ and relative efficacy of this compound.

  • Materials:

    • Xenopus laevis oocytes.

    • cRNA encoding subunits of the human GABA-A receptor (e.g., α1β2γ2).

    • Two-electrode voltage clamp setup.

    • Recording solution (e.g., ND96).

    • Test compounds.

  • Procedure:

    • Inject Xenopus oocytes with cRNA for the desired GABA-A receptor subunits and incubate for 2-5 days to allow for receptor expression.

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

    • Apply increasing concentrations of the test compound to the oocyte and record the resulting inward chloride current.

    • Between applications, wash the oocyte with the recording solution until the current returns to baseline.

  • Data Analysis:

    • Measure the peak current amplitude at each compound concentration.

    • Normalize the current responses to the maximum response elicited by a saturating concentration of GABA.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Iₘₐₓ values.

Visualizations: Pathways and Workflows

Diagrams provide a clear visual representation of complex biological and experimental processes.

GABA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA / Agonist (e.g., 5-AMT) GABA_A_Receptor GABA-A Receptor (Ligand-Gated Ion Channel) GABA->GABA_A_Receptor Binds to Orthosteric Site Chloride_Influx Cl⁻ Influx GABA_A_Receptor->Chloride_Influx Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Binding_Assay_Workflow start Start: Prepare Reagents prepare_membranes Prepare Receptor Source (e.g., Rat Brain Membranes) start->prepare_membranes prepare_ligand Prepare Radioligand ([³H]Muscimol) start->prepare_ligand prepare_compounds Prepare Test Compounds (Serial Dilutions) start->prepare_compounds incubation Incubate: Membranes + Radioligand + Test Compound prepare_membranes->incubation prepare_ligand->incubation prepare_compounds->incubation filtration Rapid Filtration (Separates Bound from Free) incubation->filtration counting Scintillation Counting (Measures Radioactivity) filtration->counting analysis Data Analysis: Calculate IC₅₀ and Ki counting->analysis end End: Determine Affinity analysis->end

References

A Comparative Analysis of 1H- and 2H-Isomers of 5-(Aminomethyl)tetrazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The strategic placement of substituents on the tetrazole ring is a critical aspect of medicinal chemistry, profoundly influencing the physicochemical and biological properties of the resulting compounds. For 5-(aminomethyl)tetrazole, a valuable building block in drug discovery, the existence of two positional isomers, the 1H- and 2H-tetrazoles, presents a crucial choice in molecular design. This guide offers an objective, data-driven comparison of these two isomers to inform rational drug development.

Substituted tetrazoles can exist as two distinct regioisomers, the 1H- and 2H-tetrazoles, which arise from the substitution on different nitrogen atoms of the heterocyclic ring. This structural nuance can significantly influence the molecule's physicochemical properties and, consequently, its biological activity.[1]

Synthesis and Regioselectivity

The synthesis of N-substituted 5-(aminomethyl)tetrazoles typically yields a mixture of the 1H and 2H isomers. The alkylation of a protected form of 5-(aminomethyl)tetrazole, such as N-benzoyl 5-(aminomethyl)tetrazole, with an alkylating agent in the presence of a base, results in both 1,5- and 2,5-disubstituted products.[2] The separation of these isomers can be achieved by column chromatography.[2]

The ratio of the formed isomers is influenced by the reaction conditions and the nature of the substituent at the 5-position.[3] For N-benzoyl 5-(aminomethyl)tetrazole, alkylation with benzyl bromide has been shown to yield a slightly higher proportion of the 2,5-disubstituted isomer (55%) over the 1,5-disubstituted isomer (45%).[2]

Structural and Spectroscopic Comparison

The differentiation between the 1H- and 2H-isomers of substituted 5-(aminomethyl)tetrazoles is reliably achieved through nuclear magnetic resonance (NMR) spectroscopy. A key distinguishing feature is the chemical shift of the carbon atom within the tetrazole ring (C5). In 2,5-disubstituted tetrazoles, the C5 signal is typically deshielded and appears at a lower field (higher ppm value) in the 13C NMR spectrum compared to the corresponding 1,5-disubstituted isomer.[2] This downfield shift is a consistent observation for various substituted tetrazoles.[1]

Spectroscopic Data 1H-5-(N-benzoylaminomethyl)-1-benzyltetrazole (1,5-isomer) 2H-5-(N-benzoylaminomethyl)-2-benzyltetrazole (2,5-isomer)
1H NMR (CDCl3, ppm) 5.65 (s, 2H, CH2-Ph), 5.01 (d, 2H, CH2-NH), 7.25-7.85 (m, 10H, Ar-H), 8.25 (t, 1H, NH)5.85 (s, 2H, CH2-Ph), 4.95 (d, 2H, CH2-NH), 7.30-7.90 (m, 10H, Ar-H), 8.10 (t, 1H, NH)
13C NMR (CDCl3, ppm) 167.5 (C=O), 153.87 (Cq-Tet) , 134.2, 132.1, 131.9, 129.2, 128.9, 128.8, 128.7, 127.3 (Ar-C), 51.9 (CH2-Ph), 35.9 (CH2-NH)167.3 (C=O), 164.94 (Cq-Tet) , 134.5, 132.8, 131.9, 129.1, 128.9, 128.7, 128.6, 127.2 (Ar-C), 56.5 (CH2-Ph), 35.5 (CH2-NH)
Data derived from the benzylated derivative of N-benzoyl 5-(aminomethyl)tetrazole.[2]

Stability and Physicochemical Properties

Computational studies on N-benzoyl 5-(aminomethyl)tetrazole indicate that the 1H-tautomer is more stable than the 2H-tautomer in the gas phase, with a calculated energy difference of 2.75 kcal/mol.[2] However, in solution, the 1H-form is generally considered to be the more stable and predominant tautomer for 5-substituted tetrazoles.[2]

The acidity of the N-H proton in 1H-tetrazoles is comparable to that of carboxylic acids, with a pKa of approximately 4.9 for the parent tetrazole.[2] This property makes the 1H-tetrazole moiety a common bioisostere for the carboxylic acid group in drug design.[4][5] The lipophilicity of the two isomers can also differ, which has significant implications for their pharmacokinetic profiles, including membrane permeability.

Biological Activity

Experimental Protocols

General Procedure for N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole[2]

To a solution of N-benzoyl 5-(aminomethyl)tetrazole (1 mmol) in a suitable solvent such as DMF, is added a base (e.g., K2CO3, 1.2 mmol) and the mixture is stirred at room temperature. The alkylating agent (e.g., benzyl bromide, 1.1 mmol) is then added, and the reaction mixture is stirred at room temperature for a specified time (e.g., 24 hours). After completion of the reaction, the mixture is poured into ice water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, a mixture of 1,5- and 2,5-disubstituted isomers, is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on an FT-IR spectrometer using KBr pellets or as a thin film. Characteristic absorption bands are reported in wavenumbers (cm-1).

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electrospray ionization (ESI) to determine the molecular weight of the synthesized compounds.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation & Purification cluster_characterization Characterization start N-benzoyl 5-(aminomethyl)tetrazole reagents Base (K2CO3) Alkylating Agent (R-X) Solvent (DMF) reaction N-alkylation Reaction start->reaction reagents->reaction mixture Mixture of 1H- and 2H-isomers reaction->mixture chromatography Column Chromatography (Silica Gel) mixture->chromatography isomer1 1H-isomer chromatography->isomer1 Fraction 1 isomer2 2H-isomer chromatography->isomer2 Fraction 2 analysis NMR (1H, 13C) IR Spectroscopy Mass Spectrometry isomer1->analysis isomer2->analysis

Caption: Synthetic and analytical workflow for the separation and characterization of 1H- and 2H-isomers of substituted 5-(aminomethyl)tetrazole.

isomer_comparison cluster_1H 1H-Isomer cluster_2H 2H-Isomer node_1H prop1 More Stable Tautomer (in solution) node_1H->prop1 prop2 Lower 13C NMR shift of Tetrazole Carbon node_1H->prop2 prop3 Bioisostere of Carboxylic Acid node_1H->prop3 label_1H 1-Substituted node_2H prop4 Less Stable Tautomer (in solution) node_2H->prop4 prop5 Higher 13C NMR shift of Tetrazole Carbon node_2H->prop5 prop6 Distinct Biological Activity Profile node_2H->prop6 label_2H 2-Substituted

Caption: Comparative properties of 1H- and 2H-isomers of 5-substituted tetrazoles.

References

The Pivotal Role of the Aminomethyl Group in Tetrazole Derivatives: A Comparative Guide to NMDA Receptor Antagonism and Anticonvulsant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-(aminomethyl)tetrazole derivatives, with a focus on their promising potential as N-methyl-D-aspartate (NMDA) receptor antagonists and anticonvulsant agents. This document details key structural modifications that influence biological activity, presents comparative quantitative data, and provides detailed experimental protocols for the evaluation of these compounds.

The tetrazole moiety is a well-established bioisostere for the carboxylic acid group in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties.[1][2] When combined with an aminomethyl substituent at the 5-position, a scaffold with significant potential for interacting with excitatory amino acid receptors, particularly the NMDA receptor, is created.[3] Overexcitation of NMDA receptors is implicated in a variety of neurological disorders, including epilepsy and neurodegenerative diseases, making antagonists of this receptor a key therapeutic target.[3][4]

Structure-Activity Relationship Insights

The anticonvulsant and NMDA receptor antagonist activity of 5-(aminomethyl)tetrazole derivatives is highly dependent on the nature of the substituents on both the aminomethyl group and the tetrazole ring. Key SAR observations are summarized below:

  • Stereochemistry is Crucial: For derivatives incorporating a piperidine ring, such as the potent NMDA antagonist LY233053, the biological activity resides predominantly in a single enantiomer. Specifically, the (-)-isomer with a (2R,4S) absolute stereochemistry is the active form, highlighting the importance of a precise spatial arrangement of the key pharmacophoric elements for optimal receptor binding.[1]

  • Constrained Analogues Enhance Potency: The incorporation of the aminomethyltetrazole moiety into a rigid piperidine-2-carboxylic acid framework, as seen in the cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acid series, leads to potent and selective NMDA receptor antagonists.[3] This suggests that a constrained conformation is favorable for interaction with the receptor binding site.

  • Alkyl Chain Length Influences Activity: In the cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acid series, the length of the alkyl chain connecting the tetrazole ring to the piperidine scaffold impacts potency. A direct methylene linker (-(CH2)-) has been shown to be optimal in some of the most potent compounds identified to date.[3]

  • Substitution on Aromatic Rings: For 5-substituted-1H-tetrazoles with anticonvulsant properties, the nature and position of substituents on an aromatic ring attached to the core structure significantly modulate activity. Electron-donating and electron-withdrawing groups can influence potency and the profile of activity in different seizure models (e.g., MES vs. scPTZ).

Comparative Biological Data

The following tables summarize the in vitro and in vivo activities of representative 5-(aminomethyl)tetrazole derivatives and related compounds.

Table 1: NMDA Receptor Antagonist Activity of Piperidine-Tetrazole Derivatives

CompoundStructure[3H]CGS-19755 Binding IC50 (nM)[1]Cortical Wedge (vs. NMDA) IC50 (µM)[1][3]In vivo NMDA-induced Convulsion Blockade (MED, mg/kg, i.p.)[3]In vivo NMDA-induced Lethality Blockade (MED, mg/kg, i.p.)[3]
(+/-)-1 (LY233053) 4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid107 ± 74.2 ± 0.4205
(-)-1 (LY235723) (2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid67 ± 61.9 ± 0.24Not ReportedNot Reported
(+)-1 (2S,4R)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid>10,000>100Not ReportedNot Reported

MED: Minimum Effective Dose

Table 2: Anticonvulsant Activity of 5-Substituted-1H-Tetrazole Derivatives

CompoundR-Group on 5-positionMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (TD50/ED50) in MES
2j 4-Fluorobenzyl35.683.3>300>8.4
2k 4-Chlorobenzyl9.6125.7189.519.7
2l 4-Bromobenzyl15.3142.6258.416.9
Ethosuximide (Standard) Not Applicable>300130.0Not ReportedNot Applicable
Phenytoin (Standard) Not Applicable8.9>10068.57.7

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Synthesis of cis-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY233053)

A detailed synthetic route for this class of compounds is described in the literature.[1][3] The general approach involves the construction of a substituted piperidine ring followed by the formation of the tetrazole moiety from a nitrile precursor.

General Workflow for Synthesis:

G start Substituted Pyridine step1 Catalytic Hydrogenation start->step1 step2 N-Protection step1->step2 step3 Introduction of Cyanomethyl Sidechain step2->step3 step4 Tetrazole Formation (e.g., NaN3, NH4Cl) step3->step4 step5 Deprotection and Purification step4->step5 end cis-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid step5->end

Synthetic workflow for piperidine-tetrazole derivatives.

NMDA Receptor Binding Assay ([3H]CGS-19755)

This assay determines the affinity of the test compounds for the NMDA receptor.[1]

  • Membrane Preparation: Rat cortical membranes are prepared by homogenization and centrifugation.

  • Incubation: Membranes are incubated with the radioligand [3H]CGS-19755 and varying concentrations of the test compound in a suitable buffer.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound and free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding data.

In Vivo Anticonvulsant Screening

Maximal Electroshock (MES) Seizure Test: This model is predictive of efficacy against generalized tonic-clonic seizures.[5][6][7]

  • Animal Preparation: Male mice are used for this study.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) at various doses.

  • Electrode Placement: Corneal electrodes are placed on the eyes of the mice after application of a local anesthetic.

  • Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.[6]

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

  • ED50 Calculation: The dose that protects 50% of the animals is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This model is used to identify compounds that may be effective against absence seizures.[5][8]

  • Animal Preparation: Male mice are used.

  • Drug Administration: Test compounds are administered i.p. at various doses.

  • PTZ Injection: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.[8]

  • Observation: The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.[8]

  • ED50 Calculation: The dose that protects 50% of the animals from clonic seizures is determined.

Electrophysiological Recordings in Cortical Slices

This in vitro functional assay assesses the antagonist activity of compounds on NMDA receptor-mediated synaptic transmission.[3][9]

Workflow for Electrophysiological Recording:

G prep Rat Cortical Slice Preparation record Whole-cell Patch Clamp Recording prep->record baseline Record Baseline NMDA-mediated EPSCs record->baseline application Bath Application of Test Compound baseline->application post_drug Record NMDA-mediated EPSCs in presence of compound application->post_drug analysis Calculate % Inhibition and IC50 post_drug->analysis

Workflow for electrophysiological assessment of NMDA antagonists.

NMDA Receptor Signaling Pathway

The following diagram illustrates the central role of the NMDA receptor in excitatory neurotransmission and the mechanism of action of 5-(aminomethyl)tetrazole antagonists.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds AMPAR AMPA Receptor Glutamate->AMPAR Binds Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Na_ion Na⁺ AMPAR->Na_ion Influx Downstream Signaling Synaptic Plasticity, Excitotoxicity Ca_ion->Downstream Signaling Activates Mg_ion Mg²⁺ Block Mg_ion->NMDAR Blocks (at rest) Antagonist 5-(aminomethyl)tetrazole Antagonist Antagonist->NMDAR Blocks

NMDA receptor signaling and antagonism.

References

Tetrazole vs. Carboxylic Acid: A Comparative Analysis in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic modification of functional groups is a cornerstone of drug design, aimed at optimizing a molecule's pharmacological profile. One of the most common and successful examples of this strategy is the bioisosteric replacement of a carboxylic acid with a 5-substituted tetrazole.[1] This guide provides a comparative analysis of these two critical acidic functional groups, offering experimental data and protocols to inform rational drug design.

Physicochemical Properties: A Head-to-Head Comparison

While both groups serve as proton donors and can engage in similar biological interactions, their physicochemical properties exhibit subtle yet significant differences that can profoundly impact a drug candidate's behavior.[1] The tetrazole ring, with its four nitrogen atoms, delocalizes the negative charge over a larger aromatic system compared to the carboxylate anion.[1] Key properties such as acidity (pKa) and lipophilicity (logP/logD) are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Table 1: Comparative Summary of Physicochemical Properties

PropertyCarboxylic AcidTetrazoleKey Implications for Drug Design
Acidity (pKa)~4.0 - 5.0[1]~4.5 - 5.1[1]Both are ionized at physiological pH (~7.4). The similar acidity allows the tetrazole to mimic the carboxylate's ability to form key ionic interactions with biological targets.[2]
Lipophilicity (logP)LowerHigherThe tetrazolate anion is significantly more lipophilic (up to 10-fold) than the corresponding carboxylate.[1] This can improve membrane permeability and oral absorption.[2]
Hydrogen BondingActs as H-bond donor and acceptor.Acts as H-bond donor and multiple acceptor sites.The tetrazole ring's extended hydrogen bonding network can lead to stronger interactions with target proteins but may also increase the desolvation penalty, potentially reducing permeability.[3]
Size & ShapePlanarPlanar, but larger.The larger size of the tetrazole ring may require adjustments in the binding pocket of the target protein.[4]
Metabolic StabilitySusceptible to Phase II conjugation (glucuronidation) forming reactive acyl glucuronides.[5]Generally more resistant to metabolism. N-glucuronidation can occur but the products are typically less reactive.[6]Improved metabolic stability is a primary driver for this bioisosteric replacement, often leading to a longer drug half-life.[5]

Table 2: Case Study Data - Losartan (Carboxylic Acid) vs. Tetrazole Analog

ParameterLosartan (Carboxylic Acid)Tetrazole AnalogReference
pKa 4.9~4.8Estimated based on typical values[1]
logP 4.3>4.3Expected increase in lipophilicity[6]
AT1 Receptor Binding Affinity (IC50) 19 nM8.5 nM[7]
In Vivo Potency (Antihypertensive Effect) Effective after oral administrationPotentially more potent due to improved pharmacokinetics[6]

Pharmacokinetics and Metabolic Stability

A primary driver for replacing a carboxylic acid with a tetrazole is to enhance metabolic stability.[8] Carboxylic acids are susceptible to several metabolic pathways, most notably the formation of acyl glucuronides, which can be chemically reactive and lead to toxicity.[5] Tetrazoles, while also capable of undergoing glucuronidation, form more stable N-glucuronides.[6] This resistance to metabolic degradation often results in a longer half-life and an improved pharmacokinetic profile for the drug.[2]

Experimental Protocols

Accurate determination of physicochemical and pharmacokinetic properties is essential for a meaningful comparison. Below are detailed methodologies for key experiments.

Protocol 1: Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the test compound.

Methodology:

  • Preparation: Accurately weigh and dissolve the compound in a known volume of a suitable co-solvent (e.g., methanol or DMSO) if not readily soluble in water. Then, dilute with water to a final known concentration.

  • Titration: Place the solution in a thermostated vessel and immerse a calibrated pH electrode and a burette tip containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Data Collection: Add the titrant in small, precise increments, recording the pH value after each addition. Continue the titration past the equivalence point.

  • Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Protocol 2: Determination of logP by the Shake-Flask Method

Objective: To determine the partition coefficient (logP) of the test compound between n-octanol and water.

Methodology:

  • Preparation: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol. Dissolve a known amount of the test compound in one of the phases.

  • Partitioning: Add a known volume of the second phase to the solution containing the compound. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To assess the metabolic stability of the test compound in the presence of liver enzymes.

Methodology:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing phosphate buffer (pH 7.4), the test compound at a known concentration, and human liver microsomes.

  • Initiation of Reaction: Pre-warm the mixture at 37°C. Initiate the metabolic reaction by adding a solution of NADPH (a cofactor for many metabolic enzymes).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.

  • Analysis: Quantify the amount of the parent compound remaining at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing the Concepts

Experimental Workflow

G cluster_0 Compound Synthesis cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME Assays cluster_3 Pharmacological Evaluation cluster_4 Data Analysis & Lead Selection Carboxylic_Acid Carboxylic Acid Analog pKa pKa Determination Carboxylic_Acid->pKa logP logP Determination Carboxylic_Acid->logP Solubility Solubility Assay Carboxylic_Acid->Solubility Metabolic_Stability Metabolic Stability (Microsomes) Carboxylic_Acid->Metabolic_Stability Permeability Permeability (e.g., Caco-2) Carboxylic_Acid->Permeability Binding_Assay Receptor Binding Assay Carboxylic_Acid->Binding_Assay Functional_Assay Cell-based Functional Assay Carboxylic_Acid->Functional_Assay Tetrazole Tetrazole Analog Tetrazole->pKa Tetrazole->logP Tetrazole->Solubility Tetrazole->Metabolic_Stability Tetrazole->Permeability Tetrazole->Binding_Assay Tetrazole->Functional_Assay Analysis Comparative Analysis pKa->Analysis logP->Analysis Solubility->Analysis Metabolic_Stability->Analysis Permeability->Analysis Binding_Assay->Analysis Functional_Assay->Analysis

Caption: Experimental workflow for comparing bioisosteres.

Physicochemical Properties and Drug-like Characteristics

G cluster_0 Physicochemical Properties cluster_1 Drug-like Characteristics pKa pKa Absorption Absorption pKa->Absorption Target_Binding Target Binding pKa->Target_Binding logP logP logP->Absorption Distribution Distribution logP->Distribution H_Bonding Hydrogen Bonding H_Bonding->Absorption H_Bonding->Target_Binding Metabolic_Stability Metabolic Stability Metabolism Metabolism Metabolic_Stability->Metabolism Excretion Excretion Metabolic_Stability->Excretion

Caption: Influence of physicochemical properties on drug attributes.

Signaling Pathway: Angiotensin II Receptor Blockade

A classic example of the successful application of the tetrazole-for-carboxylic-acid swap is in the development of Angiotensin II Receptor Blockers (ARBs) for treating hypertension.[1]

G Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaved by Renin Renin Angiotensin_I->Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converted by ACE ACE Angiotensin_II->ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor activates Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Release Aldosterone Release AT1_Receptor->Aldosterone_Release Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Release->Increased_BP ARBs ARBs (e.g., Losartan) (Tetrazole Moiety) ARBs->AT1_Receptor blocks

Caption: Simplified Renin-Angiotensin signaling pathway.

In this pathway, the tetrazole moiety in drugs like Losartan is crucial for high-affinity binding to the AT1 receptor, effectively blocking the actions of Angiotensin II and leading to a reduction in blood pressure.[1] The tetrazole's ability to mimic the carboxylic acid's interactions while offering superior metabolic stability was a key factor in the success of this class of drugs.[2][6]

References

A Comparative Guide to the Energetic Properties of 5-(Aminomethyl)tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the energetic properties of 5-(aminomethyl)tetrazole derivatives against other established energetic materials. The data presented is based on experimental findings and computational studies, offering a comprehensive overview for research and development purposes.

Introduction to 5-Aminotetrazole Derivatives

5-Aminotetrazole and its derivatives are a class of high-nitrogen heterocyclic compounds that have garnered significant interest in the field of energetic materials.[1][2] Their molecular structure, rich in nitrogen-nitrogen and carbon-nitrogen bonds, contributes to a high positive heat of formation, a key indicator of energetic potential.[2] These compounds are explored as potential replacements for traditional explosives due to their high energy density, thermal stability, and in some cases, reduced sensitivity to mechanical stimuli.[2][3] The functionalization of the 5-aminotetrazole ring allows for the tuning of energetic properties, balancing performance with stability.[1]

Comparative Energetic Properties

The performance of energetic materials is primarily evaluated based on several key parameters: density (ρ), heat of formation (ΔHf), detonation velocity (Vd), and detonation pressure (P). The following tables summarize the experimental and calculated energetic properties of selected 5-(aminomethyl)tetrazole derivatives and compare them with conventional energetic materials like RDX and HMX.

CompoundDerivative TypeDensity (g/cm³)Heat of Formation (kJ/mol)Detonation Velocity (m/s)Detonation Pressure (GPa)Decomposition Temp. (°C)Reference
DMPT-1 Methylene-bridged 5-aminotetrazole and nitropyrazole1.806Not Specified861830.3191[1]
DMPT-2 Methylene-bridged 5-aminotetrazole and nitropyrazole1.770Not Specified845028.6209[1]
DAT Perchlorate (2b) 1,5-Diaminotetrazolium SaltNot SpecifiedNot Specified838332.2>100 (melts)[4]
DAT Dinitramide (7c) 1,5-Diaminotetrazolium SaltNot Specified91.1 (kcal/mol)882733.6>100 (melts)[4]
RDX (Reference)1.8287.9875034.0204[5]
HMX (Reference)1.9174.9910039.0275[6]

Note: The heats of formation for some compounds were reported in different units (kcal/mol) and are presented as such. Conversion to kJ/mol can be done by multiplying by 4.184. Detonation parameters for DMPT-1 and DMPT-2 were calculated using EXPLO5 v6.01 software.[1] The values for DAT derivatives were calculated using the empirical equations of Kamlet and Jacobs.[4]

Experimental Protocols

Detailed experimental methodologies are crucial for the validation and replication of energetic material characterization. Below are generalized protocols for key experiments based on the cited literature.

1. Synthesis of 5-(Aminomethyl)tetrazole Derivatives (General Approach)

The synthesis of functionalized 5-aminotetrazole derivatives often involves multi-step reactions. For instance, the synthesis of DMPT-1 and DMPT-2 involved the reaction of ammonium 4-amino-3,5-dinitropyrazolate with chloroiodomethane, followed by a reaction with 5-aminotetrazoles.[1] A general procedure for N-alkylation of a tetrazole derivative is as follows:

  • Materials: N-benzoyl 5-(aminomethyl)tetrazole, potassium carbonate (K2CO3), benzyl bromide, and a suitable solvent like anhydrous acetone.

  • Procedure:

    • Dissolve the starting tetrazole derivative in the solvent.

    • Add K2CO3 to the solution and stir for a set period (e.g., 15 minutes) to create a basic environment.

    • Add the alkylating agent (e.g., benzyl bromide) to the reaction mixture.

    • Stir the mixture at room temperature for a specified duration (e.g., 2 hours).

    • After the reaction, evaporate the solvent.

    • The resulting residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water.

    • The organic layers are combined, dried, and the product is purified using column chromatography.[7]

2. Density Measurement

The crystal density is a critical parameter for energetic materials as detonation pressure and velocity are proportional to the square of the density.[2]

  • Methodology: Single-crystal X-ray diffraction is the standard method for determining the precise crystal structure and density of these compounds.[1][2]

    • Suitable single crystals are obtained by slow evaporation from a solvent mixture (e.g., ethyl acetate and petroleum ether).[2]

    • The crystallographic data is collected on a diffractometer at a controlled temperature (e.g., 296 K).[2]

    • The crystal density is calculated from the crystallographic data.

3. Thermal Stability Analysis

Thermal stability is assessed to determine the temperature at which the material begins to decompose, which is a key safety and performance parameter.

  • Methodology: Differential Scanning Calorimetry (DSC) is commonly used to determine the decomposition temperature.[1][3]

    • A small sample of the material is placed in a DSC pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., dry nitrogen).[1]

    • The onset of the exothermic decomposition peak in the DSC curve is taken as the decomposition temperature.[1]

4. Detonation Performance Calculation

Detonation velocity and pressure are key performance indicators for energetic materials.

  • Methodology: These parameters are often calculated using specialized software based on the material's density and heat of formation.

    • The EXPLO5 software is a widely used tool for calculating the detonation performance of energetic materials.[1][8]

    • The software utilizes the crystal density obtained from X-ray diffraction and the calculated heat of formation to predict the detonation velocity and pressure.[1]

5. Sensitivity Testing

Sensitivity to impact and friction is a crucial safety characteristic.

  • Methodology: Standardized tests are used to determine the sensitivity of the energetic materials.

    • Impact Sensitivity: Determined using a Fall Hammer Apparatus, where a drop hammer of a specific weight is dropped from varying heights onto a sample. The h50 value represents the height at which there is a 50% probability of initiation.[9]

    • Friction Sensitivity: Measured using a Julius Peter's machine, which applies a known force to a sample between two surfaces.[4][9]

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of novel 5-(aminomethyl)tetrazole derivatives.

G cluster_synthesis Synthesis cluster_performance Performance Evaluation Start Starting Materials (e.g., 5-Aminotetrazole) Reaction Chemical Reaction (e.g., N-alkylation) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Spectroscopy Spectroscopic Analysis (NMR, IR) Purification->Spectroscopy Structural Confirmation XRay Single-Crystal X-ray Diffraction Purification->XRay DSC Differential Scanning Calorimetry (DSC) Purification->DSC Sensitivity Sensitivity Testing (Impact, Friction) Purification->Sensitivity Density Density Determination XRay->Density ThermalStability Thermal Stability DSC->ThermalStability DetonationCalc Detonation Performance Calculation (EXPLO5) Density->DetonationCalc

Caption: Workflow for Synthesis and Energetic Property Validation.

Logical Relationship of Energetic Properties

The key energetic properties of a material are interconnected. The following diagram illustrates the logical flow from fundamental properties to performance characteristics.

G cluster_fundamental Fundamental Properties cluster_measured Measured/Calculated Properties cluster_performance Performance Characteristics MolecularStructure Molecular Structure (High Nitrogen Content) HeatOfFormation Heat of Formation (ΔHf) MolecularStructure->HeatOfFormation ThermalStability Thermal Stability MolecularStructure->ThermalStability CrystalPacking Crystal Packing Density Density (ρ) CrystalPacking->Density DetonationVelocity Detonation Velocity (Vd) HeatOfFormation->DetonationVelocity DetonationPressure Detonation Pressure (P) HeatOfFormation->DetonationPressure Density->DetonationVelocity Density->DetonationPressure

Caption: Interrelation of Key Energetic Properties.

Conclusion

Derivatives of 5-(aminomethyl)tetrazole show significant promise as energetic materials, with some compounds exhibiting detonation properties comparable to or exceeding those of established explosives, while also offering the potential for improved thermal stability and reduced sensitivity. The ability to modify the molecular structure through functionalization provides a pathway for designing next-generation energetic materials with tailored properties. Continued research focusing on scalable synthesis and comprehensive performance evaluation is essential for realizing the practical application of these compounds.

References

Safety Operating Guide

Proper Disposal of 5-(Aminomethyl)-2H-tetrazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of energetic compounds like 5-(Aminomethyl)-2H-tetrazole is of paramount importance. This guide provides essential safety information and a detailed, step-by-step procedure for the chemical neutralization of this compound in a laboratory setting, ensuring the safety of personnel and compliance with regulations.

This compound and its analogs are nitrogen-rich, energetic compounds that require careful management. Improper disposal can lead to safety hazards. The recommended procedure for rendering this compound safe for disposal involves a controlled chemical degradation process.

Safety First: Hazard Overview and Precautions

Before beginning any disposal procedure, it is crucial to understand the hazards associated with this compound and related tetrazole compounds.

Hazard ClassificationDescription
Flammable Solid Can ignite and burn rapidly.
Explosive Potential May explode if subjected to heat, shock, or friction.
Decomposition Thermal decomposition can produce toxic and flammable gases, including nitrogen oxides and hydrazoic acid.

Essential Safety Precautions:

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

  • Keep the quantities of the compound being treated to a minimum.

  • Have a fire extinguisher rated for chemical fires readily accessible.

  • Avoid grinding, milling, or any action that could create friction or static discharge.

  • Ensure all glassware is free of contaminants.

Chemical Neutralization: A Detailed Protocol

The primary method for the safe disposal of this compound in a laboratory setting is through chemical degradation via deamination with nitrous acid. This process converts the energetic amino-tetrazole into less hazardous products.

Materials Required:

  • This compound waste

  • Sodium nitrite (NaNO₂)

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 2 M)

  • Large beaker (at least 10 times the volume of the reaction mixture)

  • Stir plate and stir bar

  • Ice bath

  • pH paper or pH meter

Experimental Protocol:

Step 1: Preparation

  • Carefully weigh the this compound waste to be treated. Do not exceed 1 gram per batch.

  • In a large beaker, dissolve the this compound in water. Use approximately 10-20 mL of water per gram of the compound. Gentle stirring may be required.

  • Place the beaker in an ice bath on a magnetic stir plate and begin stirring the solution. Allow the solution to cool to 0-5 °C.

Step 2: Generation of Nitrous Acid and Deamination

  • Slowly and portion-wise, add a 1.5 molar equivalent of sodium nitrite to the cooled, stirring solution.

  • Once the sodium nitrite is dissolved, slowly add dilute hydrochloric acid or sulfuric acid dropwise to the solution. The acid will react with the sodium nitrite to form nitrous acid in situ.

  • Maintain the temperature of the reaction mixture between 0-10 °C throughout the addition of acid. Foaming and gas evolution (nitrogen) will be observed. The rate of acid addition should be controlled to prevent excessive foaming.

  • Continue stirring the reaction mixture in the ice bath for at least 2 hours after the acid addition is complete to ensure the deamination reaction goes to completion.

Step 3: Quenching and Final Disposal

  • After the 2-hour stirring period, test the pH of the solution. If it is acidic, slowly add a base such as sodium bicarbonate or sodium hydroxide solution to neutralize it to a pH between 6 and 8. Be cautious as this may cause further gas evolution.

  • The resulting solution, containing the degradation products, can now be disposed of as aqueous chemical waste according to your institution's and local regulations. It is crucial to consult with your institution's environmental health and safety (EHS) office for final disposal guidance.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste assess_hazards Assess Hazards (Flammable, Explosive Potential) start->assess_hazards ppe Wear Appropriate PPE assess_hazards->ppe fume_hood Work in Fume Hood assess_hazards->fume_hood dissolve Dissolve in Water (<1g per batch) ppe->dissolve fume_hood->dissolve cool Cool to 0-5 °C in Ice Bath dissolve->cool add_nitrite Add Sodium Nitrite (1.5 eq) cool->add_nitrite add_acid Slowly Add Dilute Acid (Maintain 0-10 °C) add_nitrite->add_acid stir Stir for 2 Hours add_acid->stir neutralize Neutralize to pH 6-8 stir->neutralize dispose Dispose as Aqueous Waste (Consult EHS) neutralize->dispose end End of Procedure dispose->end

Disposal Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks and protecting both personnel and the environment. Always prioritize safety and consult your institution's specific guidelines before proceeding.

Safeguarding Your Research: A Guide to Handling 5-(Aminomethyl)-2H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the safe handling and disposal of 5-(Aminomethyl)-2H-tetrazole in a laboratory setting. This guide provides immediate, procedural, and step-by-step instructions to ensure the safety of researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information for structurally similar tetrazole compounds, which are anticipated to exhibit comparable hazardous properties.

Personal Protective Equipment (PPE)

A stringent personal protective equipment protocol is mandatory to minimize exposure and mitigate risks. The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Chemical splash goggles and a face shield.Goggles must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended for handling larger quantities or when there is a significant splash hazard.[1][2]
Skin Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron is required. For larger-scale operations, fire/flame-resistant and impervious clothing is recommended.Gloves should meet the specifications of EU Directive 89/686/EEC and the derived standard EN 374.[2]
Respiratory A NIOSH-approved dust mask or respirator should be used if dust is generated or when working in poorly ventilated areas. For higher-risk procedures, a full-face respirator may be necessary.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2][3]

Operational Plan for Safe Handling

Adherence to a strict operational workflow is crucial for minimizing the risks associated with this compound.

1. Preparation and Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[3][4]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

  • Before starting, inspect all glassware for any defects or cracks.[1]

  • Ensure a blast shield is in place, particularly for reactions or when handling larger quantities.[1]

2. Handling Procedures:

  • Avoid all personal contact with the material, including inhalation of dust.[5]

  • When transferring the solid, use non-sparking tools and wet methods to prevent dust generation.[1]

  • Avoid actions that could create friction or pressure, such as scraping or grinding the solid.[1]

  • Keep the container tightly closed when not in use and store in a cool, dry place away from incompatible materials like strong oxidizing agents.[3][6]

3. Spill and Emergency Procedures:

  • Small Spills: If trained, carefully clean up small spills using non-sparking tools and wet methods to avoid dust. Place the spilled material into a sealed, labeled container for hazardous waste disposal.[1]

  • Large Spills: Evacuate the area and alert emergency responders, providing them with the location and nature of the hazard.[5]

  • Fire: In case of a small fire not involving the tetrazole compound, a standard fire extinguisher may be used. If the energetic material is involved, do not attempt to fight the fire; evacuate immediately and call emergency services.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and handled according to local, state, and federal regulations.[5]

  • Waste Collection: Collect all waste materials, including contaminated PPE and cleaning materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: Contact a licensed professional waste disposal service to handle the disposal of this material. One approved method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical scrubber.[4]

  • Contaminated Packaging: Dispose of the original container as unused product. Do not reuse empty containers as they may contain hazardous residue.[4][5]

Diagram of the Safe Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Don Appropriate PPE prep2 Work in Fume Hood with Blast Shield prep1->prep2 prep3 Inspect Glassware prep2->prep3 handle1 Use Non-Sparking Tools prep3->handle1 handle2 Avoid Dust Generation handle1->handle2 handle3 Transfer and Use Compound handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 spill Spill Occurs handle3->spill fire Fire Occurs handle3->fire clean2 Segregate Hazardous Waste clean1->clean2 clean3 Dispose via Licensed Service clean2->clean3 spill_small Small Spill: Clean with wet methods spill->spill_small spill_large Large Spill: Evacuate & Alert spill->spill_large fire_small Small Fire: Use Extinguisher fire->fire_small fire_large Large Fire / Compound Involved: Evacuate & Alert fire->fire_large

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.